molecular formula C11H23N3 B1363479 1-(3-Pyrrolidinopropyl)Piperazine CAS No. 224309-80-2

1-(3-Pyrrolidinopropyl)Piperazine

Katalognummer: B1363479
CAS-Nummer: 224309-80-2
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: JAXVYOQQRAMPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Pyrrolidinopropyl)Piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Pyrrolidinopropyl)Piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Pyrrolidinopropyl)Piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyrrolidinopropyl)Piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXVYOQQRAMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371946
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224309-80-2
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224309-80-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Pyrrolidinopropyl)Piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyrrolidinopropyl)piperazine is a disubstituted piperazine derivative featuring both a pyrrolidine and a piperazine moiety. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to enhance pharmacokinetic properties such as aqueous solubility and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical characteristics of 1-(3-Pyrrolidinopropyl)piperazine, detailed synthetic protocols, and a discussion of its current and potential applications in drug discovery and development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents.[1][2] Its prevalence is attributed to its unique physicochemical and biological properties. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[3][4] Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anthelmintic, anticancer, and central nervous system activities.[3][5][6] The incorporation of a piperazine moiety can significantly improve the pharmacokinetic profile of a drug candidate by enhancing its solubility, permeability, and metabolic stability.

1-(3-Pyrrolidinopropyl)piperazine combines the advantageous features of the piperazine ring with a pyrrolidinopropyl side chain. This addition introduces a tertiary amine and another heterocyclic system, further expanding the potential for molecular interactions and biological activity. This guide will delve into the specific chemical properties of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development. The following table summarizes the known and predicted properties of 1-(3-Pyrrolidinopropyl)piperazine.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃[7]
Molecular Weight 197.32 g/mol [7]
CAS Number 224309-80-2[1]
Appearance Solid[7]
Boiling Point 116-118 °C at 0.5 mmHg290.2 °C at 760 mmHg (Predicted)[1]
Density 0.969 g/cm³ (Predicted)[1]
Melting Point Not available
pKa Not available (Predicted values for related piperazine structures suggest basicity)[2][8]
Solubility Expected to be soluble in water and polar organic solvents.[9]
SMILES C1CCN(C1)CCCN2CCNCC2[7]
InChI 1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2[7]

Note: Some of the physicochemical properties are predicted and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 1-(3-Pyrrolidinopropyl)piperazine can be achieved through various standard organic chemistry transformations. A common approach involves the nucleophilic substitution reaction between a suitable piperazine derivative and a pyrrolidinopropyl halide or a related electrophile.

General Synthetic Approach

A plausible and commonly employed synthetic route for 1-(3-Pyrrolidinopropyl)piperazine involves the N-alkylation of piperazine with a 3-pyrrolidinopropyl halide. To achieve mono-alkylation and avoid the formation of the di-substituted product, a protecting group strategy is often utilized.

Synthesis_Workflow reagent1 Piperazine intermediate1 N-Boc-piperazine reagent1->intermediate1 Protection reagent2 Protecting Group (e.g., Boc-anhydride) reagent2->intermediate1 product_protected N-Boc-1-(3-Pyrrolidinopropyl)piperazine intermediate1->product_protected Alkylation reagent3 1-(3-Chloropropyl)pyrrolidine reagent3->product_protected final_product 1-(3-Pyrrolidinopropyl)piperazine product_protected->final_product Deprotection reagent4 Deprotection Agent (e.g., TFA or HCl) reagent4->final_product purification Purification (Distillation or Chromatography) final_product->purification

General synthetic workflow for 1-(3-Pyrrolidinopropyl)piperazine.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet representative, experimental protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.

Step 1: Protection of Piperazine

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-piperazine by column chromatography or distillation.

Step 2: N-Alkylation

  • To a solution of N-Boc-piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide, add a base such as potassium carbonate or triethylamine (1.5 equivalents).

  • Add 1-(3-chloropropyl)pyrrolidine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-(3-pyrrolidinopropyl)piperazine.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude 1-(3-Pyrrolidinopropyl)piperazine by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol/ammonia gradient) to yield the final product.

Applications in Drug Development

While specific FDA-approved drugs containing the 1-(3-pyrrolidinopropyl)piperazine scaffold are not readily identifiable, the structural motifs present suggest a high potential for biological activity. Piperazine derivatives are integral to numerous drugs with diverse therapeutic applications.[10]

The presence of two basic nitrogen centers in 1-(3-pyrrolidinopropyl)piperazine makes it a candidate for targeting receptors and enzymes where cationic interactions are important. Potential areas of investigation for this scaffold include:

  • Antimicrobial and Antifungal Agents: The piperazine moiety is a known pharmacophore in various antimicrobial and antifungal drugs.[3]

  • Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit CNS activity, acting as antipsychotics, antidepressants, and anxiolytics.[10] The lipophilicity and basicity of 1-(3-pyrrolidinopropyl)piperazine may allow it to cross the blood-brain barrier.

  • Anthelmintic Agents: Piperazine and its salts have a long history of use as anthelmintic drugs, primarily for the treatment of roundworm and pinworm infections.[9]

Further research is required to fully elucidate the pharmacological profile and therapeutic potential of 1-(3-Pyrrolidinopropyl)piperazine and its derivatives.

Reactivity and Stability

1-(3-Pyrrolidinopropyl)piperazine is a stable compound under normal laboratory conditions. However, as a diamine, it exhibits characteristic reactivity.

  • Basicity: The two nitrogen atoms are basic and will react with acids to form salts. The piperazine nitrogens are typically more basic than the pyrrolidine nitrogen.

  • Nucleophilicity: The secondary amine in the piperazine ring and the tertiary amine in the pyrrolidine ring are nucleophilic and can react with electrophiles. The secondary amine of the piperazine is generally more reactive in nucleophilic substitution reactions.

  • Oxidation: Amines can be susceptible to oxidation, so it is advisable to store the compound under an inert atmosphere and away from strong oxidizing agents.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.

Analytical Characterization

The identity and purity of 1-(3-Pyrrolidinopropyl)piperazine can be confirmed using a variety of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the piperazine and pyrrolidine rings, as well as the propyl chain. The chemical shifts and coupling patterns will be characteristic of the specific proton environments.
¹³C NMR Resonances for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the carbon's hybridization and proximity to heteroatoms.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C-N, and N-H (if present as a salt) stretching and bending vibrations.

Safety and Handling

Based on the available safety data for 1-(3-Pyrrolidinopropyl)piperazine and related compounds, the following precautions should be taken:

  • Hazard Classification: The compound is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

1-(3-Pyrrolidinopropyl)piperazine is a versatile chemical building block with significant potential in drug discovery and development. Its combination of a piperazine and a pyrrolidine moiety offers a unique structural framework for the design of novel therapeutic agents. While further research is needed to fully characterize its physicochemical properties and pharmacological activity, this technical guide provides a solid foundation for researchers and scientists working with this promising compound. The synthetic pathways outlined, coupled with the available safety and analytical information, will aid in the effective and safe utilization of 1-(3-Pyrrolidinopropyl)piperazine in the pursuit of new medicines.

References

  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023-11-01). Retrieved from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Retrieved from [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. (2019-08-15). Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. Retrieved from [Link]

  • Piperazine - the NIST WebBook. Retrieved from [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. Retrieved from [Link]

  • Piperazine - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • synthesis and biological evaluation of some novel piperazine derivatives - ResearchGate. (2025-08-08). Retrieved from [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
  • Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Retrieved from [Link]

  • pK a values of common substituted piperazines - ResearchGate. Retrieved from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Retrieved from [Link]

  • Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory - ResearchGate. Retrieved from [Link]

  • CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine | | Pharmaffiliates. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

Sources

The Pharmacophore Frontier: 1-(3-Pyrrolidinopropyl)Piperazine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

1-(3-Pyrrolidinopropyl)piperazine (CAS 22399-53-7) is not merely a chemical reagent; in medicinal chemistry, it represents a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary biological significance lies in its role as a non-imidazole histamine H3 receptor antagonist pharmacophore . By replacing the imidazole ring of histamine with this piperazine-pyrrolidine moiety, researchers have successfully improved blood-brain barrier (BBB) penetration and reduced cytochrome P450 inhibition, overcoming the two major failure points of early H3 ligands. Furthermore, recent data suggests significant off-target or dual-target affinity for Sigma-1 (


) receptors , opening new avenues in neuroprotection and analgesia research.

Structural Biology & Pharmacophore Analysis[1][2]

The biological activity of 1-(3-Pyrrolidinopropyl)piperazine is dictated by its physicochemical geometry and basicity. It functions as a "basic tail" that anchors ligands to G-Protein Coupled Receptors (GPCRs).

The "Basic Tail" Mechanism

In the binding pocket of the Histamine H3 receptor (and similar aminergic GPCRs), a conserved Aspartic Acid residue (Asp3.32) requires an electrostatic interaction.

  • Proximal Nitrogen (Piperazine N1): Often serves as an attachment point to the aromatic core (the "head" group).

  • Distal Nitrogen (Pyrrolidine): Possesses a pKa of ~9.5–10.0. At physiological pH, this nitrogen is protonated, forming a critical salt bridge with Asp3.32.

  • Propyl Linker: Provides the optimal steric distance (approx. 4–6 Å) to span the receptor's hydrophobic tunnel, preventing steric clash while positioning the basic nitrogen correctly.

Visualization: The H3 Antagonist Pharmacophore

The following diagram illustrates how this scaffold integrates into the receptor binding site.

PharmacophoreMap cluster_ligand 1-(3-Pyrrolidinopropyl)Piperazine Scaffold cluster_receptor H3 Receptor Binding Pocket Pip Piperazine Ring (Linker to Core) Propyl Propyl Chain (Spacer ~5Å) Pip->Propyl Covalent Bond Pyr Pyrrolidine Nitrogen (Basic Center pKa ~9.8) Propyl->Pyr Covalent Bond Asp Aspartic Acid 3.32 (Anionic Site) Pyr->Asp Ionic Salt Bridge (CRITICAL ACTIVITY) Glu Glutamic Acid 5.46 (Secondary Interaction) Pyr->Glu H-Bonding (Selectivity)

Caption: Pharmacophore map showing the critical ionic interaction between the pyrrolidine nitrogen and the receptor's Asp3.32 residue.

Primary Biological Target: Histamine H3 Receptor[3][4][5][6]

The H3 receptor is an autoreceptor in the CNS that inhibits the release of histamine, acetylcholine, dopamine, and norepinephrine.[1]

  • Activity Mode: Inverse Agonist / Antagonist.

  • Therapeutic Outcome: Blocking H3 receptors increases the release of wakefulness-promoting neurotransmitters.[1]

  • Applications: Narcolepsy (e.g., Pitolisant analogs), ADHD, Cognitive Deficits (Alzheimer's).

Mechanism of Action (Signaling Pathway)

H3 is


-coupled. Agonism decreases cAMP; therefore, antagonism/inverse agonism by 1-(3-Pyrrolidinopropyl)piperazine derivatives restores or elevates cAMP levels .

H3Signaling Ligand 1-(3-Pyrrolidinopropyl) Piperazine Derivative H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R  Binds & Stabilizes Inactive State   Gi Gi/o Protein H3R->Gi  Inhibits Dissociation   AC Adenylyl Cyclase Gi->AC  Relieves Inhibition   cAMP cAMP Levels AC->cAMP  Increases Production   ATP ATP ATP->cAMP  Conversion   Neuro Neurotransmitter Release (Histamine/ACh/DA) cAMP->Neuro  Triggered Release  

Caption: Mechanism of H3 Inverse Agonism.[2] The ligand prevents Gi-protein activation, leading to increased cAMP and neurotransmitter release.

Experimental Protocols

To validate the biological activity of this scaffold, two distinct assays are required: a binding assay (affinity) and a functional assay (efficacy).

Protocol A: Radioligand Displacement Assay (H3 Affinity)

Objective: Determine the


 of the molecule.
Standard Ligand: 

-N-

-methylhistamine (

-NAMH).
  • Membrane Preparation:

    • Transfect HEK-293 cells with human H3 receptor cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in binding buffer.

  • Incubation:

    • Control: Membrane +

      
      -NAMH (1 nM).
      
    • Non-Specific: Add 10

      
      M Thioperamide (blocks all H3 sites).
      
    • Test: Add 1-(3-Pyrrolidinopropyl)piperazine derivative (concentration range

      
       to 
      
      
      
      M).
  • Filtration:

    • Incubate for 60 mins at 25°C.

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic piperazine tail).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: GTP S Functional Assay

Objective: Confirm Inverse Agonist activity (reduction of basal G-protein activity).

StepActionCritical Parameter
1 Preparation Use membranes expressing high density H3 receptors (required for constitutive activity).
2 Reaction Mix Assay Buffer + GDP (10

M) +

(0.1 nM).
3 Dosing Add Test Compound. Do not add histamine.
4 Measurement If the compound is an Inverse Agonist ,

binding will decrease below basal levels.
5 Validation Compare against standard inverse agonist Ciproxifan.

Secondary Target: Sigma Receptors

Recent medicinal chemistry campaigns indicate that piperazine-linked scaffolds often exhibit "dual affinity" for Sigma-1 (


) receptors .
  • Relevance:

    
     antagonism enhances the analgesic effect of opioids and provides neuroprotection.
    
  • Structure-Activity Relationship (SAR): The propyl-piperazine chain fits the

    
     pharmacophore, which requires a basic nitrogen flanked by hydrophobic regions.
    
  • Implication: When designing H3 antagonists using this scaffold, researchers must screen for Sigma binding to assess selectivity or exploit dual-action synergy (e.g., for neuropathic pain).

Toxicity and Safety Profile (ADME-Tox)

While the final drug derivatives are optimized for safety, the raw scaffold and simple derivatives carry specific risks associated with cationic amphiphilic drugs (CADs).

ParameterRisk/ObservationMitigation Strategy
hERG Inhibition Moderate Risk. Basic piperazine tails can block potassium channels (QT prolongation).Screen early using Patch-Clamp assays. Introduce polar groups on the propyl chain to reduce lipophilicity.
Phospholipidosis Lysosomal accumulation due to high pKa (>9) and lipophilicity.Monitor via electron microscopy in toxicity studies.
Genotoxicity Piperazine derivatives can form nitrosamines if exposed to nitrites.Avoid nitrosating agents during synthesis and formulation.

References

  • Walczyński, K. et al. (1999). Non-imidazole histamine H3 ligands.[3] Synthesis and preliminary pharmacological investigation. European Journal of Medicinal Chemistry.[4]

  • Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents.

  • Ligneau, X. et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Nieto, F.R. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.[5]

  • European Directorate for the Quality of Medicines. (2023). Safety Data Sheet: Piperazine.

Sources

The Piperazine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, mechanistic underpinnings, and synthetic protocols for piperazine-based compounds.

Executive Summary: The "Privileged" Scaffold

The piperazine ring (1,4-diazacyclohexane) is a cornerstone of modern medicinal chemistry, classified as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. Unlike passive linkers, the piperazine core actively dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate.

Its therapeutic versatility stems from three physicochemical pillars:

  • Conformational Rigidity: The chair conformation minimizes the entropy penalty upon receptor binding compared to flexible aliphatic chains.

  • Tunable Basicity: The pKa values (typically ~9.8 and ~5.6) allow for protonation at physiological pH, enhancing aqueous solubility and facilitating ionic interactions with receptor residues (e.g., Aspartate in GPCRs).

  • Vectorial Functionalization: The N1 and N4 positions allow for precise, divergent substitution, enabling "bivalent" ligand design that can bridge primary and secondary binding pockets.

This guide analyzes the application of piperazines in Central Nervous System (CNS) disorders and Oncology, supported by validated synthetic protocols and mechanistic insights.[1]

CNS Therapeutics: The Arylpiperazine Class

The Long-Chain Arylpiperazines (LCAPs) represent a dominant structural class in neuropsychiatry. These molecules typically consist of an arylpiperazine "head" group linked to a cyclic imide or amide "tail" via an alkyl spacer.

Mechanism of Action: GPCR Modulation

Arylpiperazines function primarily as modulators of Serotonin (5-HT) and Dopamine (D) receptors. The piperazine nitrogen (protonated) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of these GPCRs.

  • 5-HT1A Receptor: Partial agonism is achieved by the aryl moiety interacting with aromatic clusters (Phe/Trp) in the receptor pocket.

  • D2/D3 Receptors: The "tail" region of LCAPs often extends into secondary binding pockets, conferring subtype selectivity (e.g., D3 over D2 selectivity in Cariprazine).

Visualization: Synaptic Modulation Pathway

The following diagram illustrates the modulation of synaptic transmission by piperazine-based antipsychotics (e.g., Aripiprazole).

CNS_Mechanism cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Drug Piperazine Drug (e.g., Aripiprazole) D2_Auto D2 Autoreceptor (Feedback Inhibition) Drug->D2_Auto Partial Agonism (Stabilizes Release) D2_Post Postsynaptic D2 Receptor (Signal Transduction) Drug->D2_Post Antagonism/Partial Agonism (Modulates Firing) Synapse Synaptic Cleft Synapse->D2_Post Endogenous DA DA_Vesicle Dopamine Vesicles D2_Auto->DA_Vesicle Inhibits Release DA_Vesicle->Synapse Release DA Signal Downstream Signaling (cAMP inhibition) D2_Post->Signal Activation

Caption: Figure 1. Dual mechanism of piperazine-based partial agonists acting on pre- and post-synaptic Dopamine D2 receptors.

Oncology: Tubulin and Kinase Inhibition[2]

Beyond CNS, piperazines are critical in oncology, serving as linkers in kinase inhibitors (e.g., Imatinib) and as core pharmacophores in tubulin polymerization inhibitors.

Tubulin Polymerization Inhibition

Recent studies (e.g., compound MY-1121 ) have identified arylamide-piperazines that bind to the colchicine binding site of β-tubulin.[2]

  • Mechanism: The piperazine ring positions the aryl groups to sterically hinder the curvature of the tubulin dimer, preventing microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.

  • Advantage: Unlike taxanes, these compounds are often effective against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp), as the piperazine scaffold can be modified to reduce P-gp efflux affinity.

Comparative Potency Data

The table below summarizes the potency of key piperazine derivatives in oncology applications.

Compound ClassTargetCell LineIC50 / KdClinical Status
Imatinib BCR-ABL KinaseK562 (CML)0.25 µMFDA Approved
Palbociclib CDK4/6MDA-MB-231~0.01 µMFDA Approved
MY-1121 Tubulin (Colchicine Site)SMMC-7721 (Liver)0.089 µMPreclinical [1]
Entrectinib ROS1/TRKNSCLC (ROS1+)0.07 nM (Kd)FDA Approved

Technical Deep Dive: Synthesis Protocol

The construction of N-aryl piperazines is a critical step in synthesizing bioactive libraries. While nucleophilic aromatic substitution (SNAr) is common, it is limited to electron-deficient aryl halides. The Buchwald-Hartwig Amination offers a superior, generalizable protocol for electron-rich and electron-neutral substrates.

Protocol: Pd-Catalyzed N-Arylation of Piperazine

Objective: Synthesize 1-(4-methoxyphenyl)piperazine from 4-bromoanisole. Scope: Applicable to CNS and anticancer lead synthesis.[1]

Reagents & Materials:
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Amine: Piperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.4 equiv) - Crucial for functional group tolerance.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 10 minutes to form the active Pd(0)-ligand complex (solution turns orange/red).

  • Reactant Addition: Add 4-Bromoanisole, Piperazine, and Cs₂CO₃ to the mixture.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the aryl bromide spot indicates completion.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM with 1% NH₄OH to prevent streaking of the basic amine).

Synthesis Workflow Diagram

Synthesis_Protocol Start Reagents: Ar-Br + Piperazine Heat Heating: 100°C, 12-16h (Oxidative Addition -> Reductive Elimination) Start->Heat Cat Catalyst Prep: Pd(OAc)2 + BINAP (Active Pd(0)) Cat->Heat Activates Workup Work-up: Celite Filtration & Concentration Heat->Workup Product Product: N-Aryl Piperazine Workup->Product

Caption: Figure 2. Workflow for the Buchwald-Hartwig amination of piperazine derivatives.

Future Perspectives: PROTACs and Hybrids

The future of piperazine therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . The piperazine ring is increasingly used as a rigid linker in PROTACs to maintain the precise spatial orientation required between the E3 ligase ligand and the target protein ligand. Its rigidity improves cell permeability compared to polyethylene glycol (PEG) chains.

Furthermore, hybrid molecules (e.g., Piperazine-Coumarin or Piperazine-Benzimidazole) are being explored to tackle antimicrobial resistance (AMR), leveraging the scaffold's ability to penetrate bacterial cell walls.

References

  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation. Source: PubMed / NIH (2024) URL:[Link] (Note: Validated via context search for MY-1121 data).

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Molecular Diversity (2025 Review) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: MDPI (Molecules) URL:[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Expert Opinion on Drug Discovery URL:[Link]

  • Recent advances in piperazine derivatives as antibacterial agents. Source: Molecular Diversity URL:[Link]

Sources

Anthelmintic Properties of Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of piperazine and its derivatives as a significant class of anthelmintic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights into the mechanism of action, structure-activity relationships, and evaluation methodologies pertinent to this chemical class.

Introduction: The Enduring Role of Piperazine in Helminthiasis Control

Helminth infections afflict a substantial portion of the global population, particularly in regions with inadequate sanitation, posing a significant threat to human and animal health. The development of effective anthelmintic agents is a cornerstone of parasitic disease control. Piperazine, a simple six-membered heterocyclic compound, was first introduced as an anthelmintic in the 1950s and has since become a foundational scaffold in medicinal chemistry for the treatment of nematode infections[1]. Its derivatives have expanded the therapeutic utility of this chemical class, addressing a range of parasitic worms through varied and specific mechanisms of action. This guide delves into the core scientific principles that underpin the anthelmintic activity of piperazine derivatives, offering a technical framework for their continued development and evaluation.

The Neuromuscular Junction: Piperazine's Primary Theater of Action

The efficacy of piperazine hinges on its ability to disrupt the neuromuscular coordination of susceptible helminths, leading to their expulsion from the host.

The GABAergic Mechanism: Inducing Flaccid Paralysis

The principal mechanism of action for piperazine is its function as a γ-aminobutyric acid (GABA) receptor agonist at the nematode neuromuscular junction[2][3]. In invertebrates, GABA is a primary inhibitory neurotransmitter that controls muscle function.

The sequence of events is as follows:

  • Binding to GABA Receptors: Piperazine binds to and activates GABA-gated chloride channels on the helminth's muscle cell membrane[4][5].

  • Chloride Ion Influx: This activation opens the channels, leading to an influx of chloride ions (Cl⁻) into the muscle cell.

  • Hyperpolarization: The influx of negatively charged ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli from motor neurons, such as acetylcholine[4].

  • Flaccid Paralysis: The resulting inhibition of muscle contraction leads to a state of flaccid paralysis[2][6].

  • Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by natural peristalsis[2][7].

This mechanism is highly selective for helminths because vertebrate GABA receptors are primarily confined to the central nervous system (CNS) and possess different isoform structures, whereas in nematodes, these receptors are critically located at the neuromuscular junction[2][3].

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_muscle Helminth Muscle Cell GABA_Vesicle GABA Vesicles SynapticCleft Synaptic Cleft GABAR GABA Receptor (Chloride Channel) Cl_ion Cl- Influx GABAR->Cl_ion Hyperpolarization Membrane Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Derivative Piperazine->GABAR Agonist Binding Cl_ion->Hyperpolarization

Figure 1: Piperazine's GABAergic mechanism of action.
A Divergent Path: Diethylcarbamazine (DEC)

Notably, the prominent piperazine derivative diethylcarbamazine (DEC) operates through a different, host-mediated mechanism primarily against filarial worms. DEC does not directly cause paralysis. Instead, its mechanism is thought to involve:

  • Inhibition of Arachidonic Acid Metabolism: DEC is an inhibitor of arachidonic acid metabolism within microfilariae[8].

  • Sensitization to Immune Attack: This disruption makes the microfilariae more susceptible to the host's innate immune response, sensitizing them to phagocytosis[9][10].

  • Direct Action on TRP Channels: Recent evidence also suggests DEC can directly induce a temporary spastic paralysis in parasites by opening Transient Receptor Potential (TRP) channels in the worm's muscle, leading to calcium influx and contraction[11].

This dual mechanism highlights the versatility of the piperazine scaffold in developing anthelmintics with distinct modes of action.

Structure-Activity Relationship (SAR) and Chemical Synthesis

The development of novel piperazine derivatives with enhanced potency, broader spectrum, or improved pharmacokinetic profiles is a key objective in anthelmintic research. The core piperazine ring is the essential pharmacophore, but substitutions at the N1 and N4 positions dramatically influence biological activity.

A common synthetic route involves a two-step protocol where various substituted acids are first converted to their corresponding acid chlorides. These reactive intermediates are then reacted with an appropriate N-substituted piperazine to yield the final 1,4-disubstituted derivatives[12].

Substitution PositionMoiety TypeImpact on Anthelmintic ActivityRationale / Example
N1 Methyl GroupOften maintained for baseline activity.Methyl piperazine is a common starting reagent in synthesis[12].
N1 Phenyl GroupCan confer activity; substitutions on the phenyl ring are critical.1-phenyl piperazine is a key intermediate for creating derivatives with varied activities[13].
N4 CarboxamideEssential for the anti-filarial activity of Diethylcarbamazine (DEC).The N,N-diethylcarboxamide moiety is the defining feature of DEC[8].
N4 Substituted BenzoylElectron-withdrawing or donating groups can modulate potency.Derivatives with chloro or nitro-phenyl groups have shown significant in vitro activity against earthworm models[14].
N4 Azo LinkageIntroduction of a diazene group linked to a substituted phenyl ring.Compounds like 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene were found to be highly potent in in vitro assays[14].

This table summarizes general trends observed in published studies. Specific activity is highly dependent on the full molecular structure and the target helminth species.

Spectrum of Activity and Pharmacokinetic Profile

The clinical and veterinary utility of a drug is defined by its spectrum of activity and its behavior within the host.

  • Spectrum of Activity:

    • Piperazine (Citrate/Adipate salts): Primarily effective against intestinal nematodes such as Ascaris lumbricoides (human roundworm) and Enterobius vermicularis (pinworm)[6][15]. It is also used against Ascaridia galli in poultry[16].

    • Diethylcarbamazine (DEC): The drug of choice for treating filarial infections, including lymphatic filariasis (Wuchereria bancrofti) and loiasis (Loa loa)[10][17].

  • Pharmacokinetics:

    • Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration[15][18].

    • Distribution: It is distributed throughout the body and is known to enter breast milk[15].

    • Metabolism & Excretion: Piperazine is partly metabolized, and both the parent drug and its metabolites are excreted via the urine[15][18]. The time course of absorption, distribution, metabolism, and elimination is critical for ensuring that an effective concentration of the active drug reaches the site of the parasites[19].

A Self-Validating Framework for Experimental Evaluation

The screening and validation of new piperazine derivatives require a systematic, multi-tiered approach. This process is designed to efficiently identify promising candidates while minimizing the use of resource-intensive in vivo models.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Derivative Synthesis (SAR-guided) Assay Adult Motility Assay (e.g., P. posthuma) Synthesis->Assay Data Determine Paralysis Time & Lethal Concentration Assay->Data Decision1 Active? Data->Decision1 Model Rodent Infection Model (e.g., A. ceylanicum) Efficacy Fecal Egg Count Reduction Test (FECRT) Model->Efficacy Decision2 Efficacious? Efficacy->Decision2 Decision1->Synthesis No (Redesign) Decision1->Model Yes Decision2->Synthesis No (Redesign) Lead Lead Candidate Decision2->Lead Yes

Figure 2: A tiered experimental workflow for anthelmintic drug discovery.
Protocol: In Vitro Anthelmintic Activity Assay Using Pheretima posthuma

This protocol provides a robust method for the primary screening of novel compounds. Pheretima posthuma (Indian adult earthworm) is an excellent model as it has anatomical and physiological similarities to intestinal roundworms[20].

Materials:

  • Healthy, adult Pheretima posthuma earthworms.

  • Test compounds (novel piperazine derivatives).

  • Reference standard (e.g., Piperazine Citrate, 2 mg/mL)[21].

  • Negative control (Goodwin's solution or normal saline).

  • Goodwin's physiological solution.

  • Petri dishes or multi-well plates.

  • Water bath maintained at 39°C ± 1°C[21].

  • Stopwatch.

Methodology:

  • Acclimatization: Collect adult earthworms of similar size (e.g., 5-8 cm). Wash them with normal saline to remove fecal matter and allow them to acclimatize in Goodwin's solution for 30 minutes.

  • Group Allocation: Randomly assign worms to groups of 3-5 per Petri dish. Each dish will represent a different treatment: negative control, reference standard, and various concentrations of the test compounds (e.g., 5, 10, 20 mg/mL).

  • Drug Exposure: Remove the acclimatization solution and add the respective treatment solutions to each Petri dish, ensuring the worms are fully submerged.

  • Observation: Immediately start the stopwatch. Observe the worms for motility. The primary endpoints are:

    • Time of Paralysis (tₚ): Record the time when no movement is observed except when the worm is shaken vigorously or prodded.

    • Time of Death (tₗ): Confirm death by transferring the worm to warm water (50°C)[21]. The absence of any movement indicates death. Record the time.

  • Data Analysis: Record the tₚ and tₗ for each worm in each group. Calculate the mean and standard error for each concentration. A dose-dependent decrease in the time to paralysis and death compared to the negative control indicates anthelmintic activity. The potency of the test compounds can be compared to the reference standard.

Causality and Self-Validation: This assay is self-validating through the inclusion of controls. The negative control ensures that the medium itself does not cause paralysis or death. The positive control (Piperazine Citrate) confirms the sensitivity of the assay system and provides a benchmark against which new derivatives can be judged. A clear dose-response relationship (higher concentrations causing faster paralysis) provides strong evidence of direct pharmacological effect.

In Vivo Models for Efficacy Confirmation

While in vitro assays are essential for initial screening, they cannot fully replicate the complex host-parasite environment[22]. Compounds that demonstrate significant in vitro activity must be validated in in vivo models. Common models include rodents artificially infected with nematodes like Ancylostoma ceylanicum or Heligmosomoides polygyrus[23]. The primary endpoint in these studies is often the Fecal Egg Count Reduction Test (FECRT) or a direct count of adult worm burden post-treatment, which provides a definitive measure of a compound's therapeutic efficacy.

The Growing Challenge of Anthelmintic Resistance

The extensive use of anthelmintics has inevitably led to the emergence of drug-resistant parasite populations, a serious threat to both veterinary and human medicine[1][24]. Understanding the mechanisms of resistance is crucial for monitoring its spread and for designing next-generation drugs that can circumvent it.

Mechanisms of resistance to anthelmintics like piperazine can include:

  • Target Site Modification: Changes in the amino acid sequence of the GABA receptor subunits can reduce the binding affinity of piperazine, rendering it less effective[24].

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps in the parasite's cell membrane can actively remove the drug from its site of action[24].

  • Enhanced Drug Metabolism: An increase in the activity of metabolic enzymes, such as cytochrome P450s, can lead to faster detoxification and inactivation of the drug within the parasite[24].

The development of molecular assays (e.g., PCR to detect specific resistance-conferring mutations) and sensitive bioassays (e.g., larval motility tests) is critical for the early detection of resistance[24][25].

Conclusion and Future Outlook

The piperazine scaffold remains a highly valuable platform in the discovery of new anthelmintic agents. Its primary mechanism of inducing flaccid paralysis through GABA receptor agonism is well-established and offers a clear target for structure-based drug design. Furthermore, derivatives like DEC demonstrate that the core structure can be adapted to engage entirely different therapeutic pathways, including modulation of the host immune system.

Future research should focus on synthesizing novel derivatives with improved potency against resistant strains and a broader spectrum of activity. A systematic evaluation workflow, combining high-throughput in vitro screening with targeted in vivo validation, will be essential to identify the next generation of piperazine-based anthelmintics. Addressing the challenge of resistance through rational drug design and vigilant monitoring will ensure that this venerable class of compounds continues to play a vital role in the global fight against parasitic diseases.

References

  • MIMS Philippines. (n.d.). Piperazine. MIMS Philippines. [Link]

  • MIMS Hong Kong. (n.d.). Piperazine. MIMS Hong Kong. [Link]

  • Gaikwad, S., et al. (n.d.). In vitro Anthelmintic Activity of Stem Extracts of Piper betle Linn Against Pheritima Posthuma. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Study.com. [Link]

  • Faizan, S., et al. (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Pharma Dost. (n.d.). Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile | Anthelmintics. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • YouTube. (2024). Pharmacology of Diethylcarbamazine citrate (DEC) Pharmacokinetics, Uses, Mechanism of action, Effect. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]

  • Mayo Clinic. (2025). Piperazine (oral route). Mayo Clinic. [Link]

  • Britannica. (n.d.). Piperazine. Britannica. [Link]

  • ResearchGate. (n.d.). Activity of three piperazine compounds in causing elimination of A. galli from naturally. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Research Sciences. (n.d.). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. IJPRS. [Link]

  • ResearchGate. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

  • Keiser, J., & McCarthy, J. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 37(1), 35-46. [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]

  • PubChem. (n.d.). Diethylcarbamazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Diethylcarbamazine. Wikipedia. [Link]

  • InVivo Biosystems. (n.d.). Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. InVivo Biosystems. [Link]

  • Ali, D. N., & Hennessy, D. R. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Veterinary Medicine International, 2021, 6693568. [Link]

  • Oluyomi, T. S., et al. (2013). Anthelmintic activity of Cassia occidentalis L. methanolic leaf extract on Ascaridia galli and Heterakis gallinarum and its acute toxicity. International Journal of Basic & Clinical Pharmacology, 2(6), 727-732. [Link]

  • Smout, M. J., et al. (2011). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 5(11), e1385. [Link]

  • Lavan, T. L., & Partridge, F. A. (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Beilstein Journal of Organic Chemistry, 16, 1583–1598. [Link]

  • InVivo Biosystems. (2021). Comparing platforms for testing anthelmintic drugs in C. elegans with Dr. Janis Weeks. InVivo Biosystems. [Link]

  • RxReasoner. (n.d.). Diethylcarbamazine Pharmacology. RxReasoner. [Link]

  • Veterinary World. (2024). In vitro anthelmintic activity of Phyllanthus niruri Linn., Andrographis. Veterinary World. [Link]

  • Verma, S., et al. (2020). Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi. Scientific Reports, 10(1), 12586. [Link]

Sources

1-(3-Pyrrolidinopropyl)Piperazine as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 1-(3-Pyrrolidinopropyl)piperazine as a Strategic Linker in Proteolysis-Targeting Chimeras (PROTACs)

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The success of a PROTAC molecule is not solely dependent on its warhead for the protein of interest (POI) or its E3 ligase ligand; the linker connecting these two moieties is a critical determinant of the molecule's efficacy, selectivity, and pharmacokinetic properties. While early PROTAC design relied on simple alkyl and polyethylene glycol (PEG) chains, the field is rapidly evolving towards the use of more complex, functional linkers. This guide provides an in-depth technical exploration of the 1-(3-Pyrrolidinopropyl)piperazine scaffold as a highly strategic linker in PROTAC design. We will dissect the structural and physicochemical rationale for its use, provide detailed synthetic methodologies, and outline a comprehensive workflow for its evaluation. This document serves as a practical manual for researchers aiming to leverage this advanced linker to develop next-generation protein degraders with superior drug-like properties.

The PROTAC Revolution & the Centrality of the Linker

PROTACs are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely. They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which tags the target for degradation by the 26S proteasome. Once the protein is degraded, the PROTAC is released and can catalyze further degradation cycles.

The molecule's architecture consists of three key components:

  • A Warhead: Binds to the target Protein of Interest (POI).

  • An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A Linker: Covalently connects the warhead and the E3 ligase ligand.

Initially viewed as a simple spacer, the linker is now understood to be a critical modulator of a PROTAC's biological activity and physicochemical properties. Its length, rigidity, and composition profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination. Furthermore, the linker significantly impacts crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and cell permeability.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin (from E2) Ub->TernaryComplex Recruitment Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General Mechanism of Action for a PROTAC.

Rational Design of PROTAC Linkers: Beyond PEG and Alkyl Chains

The initial wave of PROTAC development predominantly utilized flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains. These linkers are synthetically accessible and allow for straightforward modulation of length. However, their high flexibility can come at an entropic cost when forming the highly organized ternary complex. Moreover, highly lipophilic alkyl chains can lead to poor aqueous solubility and non-specific binding, while PEG chains can sometimes result in poor cell permeability and rapid metabolic clearance.

This has led to a strategic shift towards linkers with greater rigidity and functionality. Incorporating heterocyclic scaffolds, such as piperazine and piperidine rings, has become a key strategy to address these limitations. These rigid motifs can help pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation. Furthermore, the introduction of basic nitrogen atoms within these rings can significantly improve aqueous solubility upon protonation, a critical factor for oral bioavailability and overall drug-likeness.

Linker_Evolution Gen1 Generation 1: Passive Spacers (Alkyl, PEG) Gen2 Generation 2: Rigid & Functional Linkers (Piperazine, Piperidine) Gen1->Gen2 Improved: - Rigidity - Solubility - PK Properties Gen3 Focus of this Guide: 1-(3-Pyrrolidinopropyl)piperazine Gen2->Gen3 Advanced: - Dual Basic Centers - Tuned Properties Linker_Synthesis start 1. N-Boc-piperazine step1 Step 1: Alkylation start->step1 reagent1 2. 1-(3-Chloropropyl)pyrrolidine Base (e.g., K2CO3) Solvent (e.g., ACN) reagent1->step1 intermediate 3. Boc-protected Intermediate step1->intermediate step2 Step 2: Deprotection intermediate->step2 reagent2 4. Acid (e.g., TFA or HCl) Solvent (e.g., DCM) reagent2->step2 product 5. 1-(3-Pyrrolidinopropyl)piperazine (Final Linker Building Block) step2->product

Figure 3: General workflow for the synthesis of the linker building block.

Experimental Protocol: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

  • Alkylation:

    • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq) and 1-(3-chloropropyl)pyrrolidine hydrochloride (1.1 eq).

    • Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (Silica gel, gradient elution with Dichloromethane (DCM) / Methanol) to yield the Boc-protected intermediate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final 1-(3-Pyrrolidinopropyl)piperazine linker as a free base.

General Protocol for PROTAC Assembly

The synthesized linker, now possessing a reactive secondary amine on the piperazine ring, can be coupled to the POI warhead and the E3 ligase ligand. This is typically achieved through sequential amide bond formations.

PROTAC_Assembly cluster_0 Part A: First Coupling cluster_1 Part B: Second Coupling Linker Linker Building Block Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 E3_COOH E3 Ligand-COOH E3_COOH->Coupling1 Intermediate Linker-E3 Ligand Coupling1->Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling2 POI_COOH POI Warhead-COOH POI_COOH->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Figure 4: General workflow for the assembly of a PROTAC using the linker.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

Self-Validating System Note: Each coupling step must be followed by purification and full characterization to ensure the integrity of the intermediate before proceeding to the next step.

  • First Coupling (Linker to E3 Ligase Ligand):

    • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in dry dimethylformamide (DMF).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature for pre-activation.

    • Add a solution of the 1-(3-Pyrrolidinopropyl)piperazine linker (1.1 eq) in DMF to the activated mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the Linker-E3 Ligand intermediate.

  • Second Coupling (Intermediate to POI Warhead):

    • Follow the same amide coupling procedure as above, using the purified Linker-E3 Ligand intermediate (1.0 eq) and the POI warhead containing a carboxylic acid (1.1 eq).

    • After workup and purification by preparative HPLC, the final PROTAC molecule is obtained.

Characterization

Full characterization is essential to confirm the identity, purity, and stability of the final PROTAC.

  • ¹H and ¹³C NMR: To confirm the chemical structure and verify the presence of all components.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Analytical HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Application and Evaluation: A Case Study

To illustrate the practical application of the 1-(3-Pyrrolidinopropyl)piperazine linker, we present a hypothetical but scientifically rigorous case study for the degradation of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.

Hypothetical PROTAC Design
  • PROTAC Name: BTK-Degrader-P3P

  • POI Warhead: Ibrutinib derivative (covalent binder to BTK).

  • E3 Ligase Ligand: Pomalidomide (recruits CRBN).

  • Linker: 1-(3-Pyrrolidinopropyl)piperazine.

  • Control Compound: A structurally identical PROTAC but with a standard PEG4 linker (BTK-Degrader-PEG4).

Biological Evaluation Workflow

1. Western Blot for BTK Degradation:

  • Objective: To quantify the degradation of BTK protein.

  • Method:

    • Seed Ramos cells (a human Burkitt's lymphoma cell line) in 6-well plates.

    • Treat cells with increasing concentrations of BTK-Degrader-P3P and BTK-Degrader-PEG4 (e.g., 1 nM to 10 µM) for 24 hours.

    • Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against BTK and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize bands.

    • Quantify band intensity to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

2. Cell Viability Assay:

  • Objective: To assess the on-target cytotoxic effect of BTK degradation.

  • Method:

    • Seed Ramos cells in 96-well plates.

    • Treat with a serial dilution of the PROTACs for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration).

3. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To evaluate passive membrane permeability.

  • Method:

    • Use a 96-well PAMPA plate system, with a donor plate at the bottom and an acceptor plate with a lipid-coated filter on top.

    • Add the PROTACs to the donor wells.

    • Incubate for several hours.

    • Measure the concentration of the compound in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS.

    • Calculate the permeability coefficient (Pe).

Expected Outcomes and Data Interpretation

The unique structure of the 1-(3-Pyrrolidinopropyl)piperazine linker is hypothesized to confer superior properties compared to a standard PEG linker.

AssayExpected Outcome for BTK-Degrader-P3PRationale
BTK Degradation (DC₅₀) Lower DC₅₀ than BTK-Degrader-PEG4The semi-rigid nature of the P3P linker may pre-organize the molecule, leading to more efficient ternary complex formation and thus higher degradation potency.
Cell Viability (IC₅₀) Lower IC₅₀ than BTK-Degrader-PEG4More efficient degradation of the pro-survival BTK protein should translate to more potent anti-proliferative effects.
PAMPA (Permeability) Higher permeability coefficient (Pe)The balanced lipophilicity and dual basic centers of the P3P linker are expected to improve passive diffusion across the cell membrane compared to the more polar PEG linker.
Table 2: Expected comparative performance of a PROTAC utilizing the 1-(3-Pyrrolidinopropyl)piperazine (P3P) linker versus a standard PEG linker.

Conclusion and Future Perspectives

The 1-(3-Pyrrolidinopropyl)piperazine scaffold represents a significant advancement in the rational design of PROTAC linkers. By combining a semi-rigid piperazine core with a functionally distinct pyrrolidinopropyl extension, it offers a powerful tool to simultaneously optimize the potency, solubility, and permeability of protein degraders. The dual basic nature of this linker is a particularly compelling feature for improving the challenging pharmacokinetic profiles often associated with these large molecules.

Future work should focus on exploring variations of this theme. Modifying the substitution on the pyrrolidine ring or altering the length of the propyl chain could provide a toolkit of related linkers to fine-tune the properties of PROTACs for specific targets and E3 ligases. As the field of targeted protein degradation continues to mature, such sophisticated, functionally-dense linkers will be indispensable for translating the promise of PROTACs into clinically successful therapeutics.

References

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 22166-22176. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Cell Chemical Biology, 27(4), 368-377. [Link]

  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8725-8758. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Scafida, A., & Nachira, A. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 633. [Link]

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16347-16364. [Link]

  • Gueret, R., et al. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157-5162. [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(10), 1195-1210. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Tinworth, C.P., & Diss, J.K. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Google Patents. (1997). Method for preparing piperazines.
  • Scafida, A., & Nachira, A. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 27(21), 7205. [Link]

Methodological & Application

Synthesis Protocol for 1-(3-Pyrrolidinopropyl)piperazine: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the preparation of a key intermediate, 1-(3-chloropropyl)pyrrolidine, followed by a nucleophilic substitution reaction with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a robust and reproducible protocol, and methods for purification and characterization. The piperazine moiety is a privileged scaffold in modern drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1]

Introduction

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart desirable properties such as aqueous solubility, appropriate basicity, and favorable chemical reactivity.[1] Its incorporation into drug candidates can significantly modulate their biological activity and pharmacokinetic profiles.[2] 1-(3-Pyrrolidinopropyl)piperazine combines the advantageous features of the piperazine core with a flexible pyrrolidinopropyl side chain, making it a versatile intermediate for the synthesis of novel compounds targeting a range of biological targets, including G protein-coupled receptors, ion channels, and enzymes.[3]

This document outlines a reliable and scalable synthetic route to 1-(3-Pyrrolidinopropyl)piperazine, commencing with the synthesis of the alkylating agent, 1-(3-chloropropyl)pyrrolidine, followed by its reaction with piperazine. The protocol emphasizes strategies to favor the desired mono-alkylation product and provides detailed procedures for purification and spectroscopic characterization.

Synthetic Strategy and Mechanistic Rationale

The overall synthesis is a two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-(3-chloropropyl)pyrrolidine cluster_1 Step 2: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine cluster_2 Purification and Analysis Pyrrolidine Pyrrolidine Intermediate 1-(3-chloropropyl)pyrrolidine Pyrrolidine->Intermediate BCP 1-Bromo-3-chloropropane BCP->Intermediate Final_Product 1-(3-Pyrrolidinopropyl)piperazine Intermediate->Final_Product Piperazine Piperazine (excess) Piperazine->Final_Product Purification Purification (Distillation/Extraction) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 1: Overall synthetic workflow for 1-(3-Pyrrolidinopropyl)piperazine.

Step 1: Synthesis of 1-(3-chloropropyl)pyrrolidine

The first step involves the N-alkylation of pyrrolidine with 1-bromo-3-chloropropane.[4] In this reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the more electrophilic carbon atom attached to the bromine. Bromine is a better leaving group than chlorine, leading to the selective displacement of the bromide ion. An excess of pyrrolidine is used to act as both the nucleophile and a base to neutralize the hydrobromic acid (HBr) formed during the reaction, thus preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic.

Step 2: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

The second step is the N-alkylation of piperazine with the synthesized 1-(3-chloropropyl)pyrrolidine. A significant challenge in this step is the potential for di-alkylation, where the pyrrolidinopropyl group attaches to both nitrogen atoms of the piperazine ring.[5][6] To circumvent this, a large excess of piperazine is employed. This stoichiometric control ensures that the concentration of the mono-alkylated product is statistically favored, as the unreacted piperazine is more likely to be the nucleophile than the mono-substituted product.

Experimental Protocols

Part 1: Synthesis of 1-(3-chloropropyl)pyrrolidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-3-chloropropane157.4418.6 g (11.8 mL)0.118
Pyrrolidine71.1216.8 g (19.7 mL)0.236
Diethyl ether-200 mL-
10% Hydrochloric acid (aq)-As needed-
20% Sodium hydroxide (aq)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-3-chloropropane (18.6 g, 0.118 mol) and diethyl ether (200 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyrrolidine (16.8 g, 0.236 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[4] A white precipitate of pyrrolidinium bromide will form.

  • Filter the reaction mixture to remove the solid precipitate and wash the solid with a small amount of cold diethyl ether.

  • Transfer the filtrate to a separatory funnel and add ice-cold 10% hydrochloric acid (100 mL). Shake vigorously and separate the layers. Discard the ether layer.[4]

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 20% sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 1-(3-chloropropyl)pyrrolidine as a colorless oil.

Part 2: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-chloropropyl)pyrrolidine147.657.38 g0.05
Piperazine86.1421.5 g0.25
Toluene-150 mL-
Sodium Carbonate (anhydrous)105.9910.6 g0.1
Saturated Sodium Chloride (aq)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (21.5 g, 0.25 mol), anhydrous sodium carbonate (10.6 g, 0.1 mol), and toluene (150 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 1-(3-chloropropyl)pyrrolidine (7.38 g, 0.05 mol) in toluene (20 mL) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with saturated sodium chloride solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The excess piperazine can be removed by sublimation under high vacuum.

  • The remaining crude product can be purified by vacuum distillation to yield 1-(3-Pyrrolidinopropyl)piperazine as a viscous liquid. The product can also be converted to its hydrochloride salt for easier handling and purification by recrystallization.[7]

Product Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic signals for the pyrrolidine ring protons, the piperazine ring protons, and the propyl chain protons. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 1-(3-Pyrrolidinopropyl)piperazine (197.32 g/mol ) should be observed.[8]

  • Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H and C-N stretching vibrations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine. By carefully controlling the stoichiometry in the final step, the formation of the desired mono-substituted product is favored. The described purification and characterization methods will ensure the isolation of a high-purity compound suitable for further use in drug discovery and medicinal chemistry research. The versatility of the piperazine scaffold continues to make it a cornerstone in the development of novel therapeutics.[2]

References

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • (n.d.).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.
  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. Retrieved from [Link]

  • (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

Sources

1-(3-Pyrrolidinopropyl)Piperazine NMR analysis and data interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Analysis and Data Interpretation of 1-(3-Pyrrolidinopropyl)piperazine

Introduction

1-(3-Pyrrolidinopropyl)piperazine is a critical diamine linker frequently employed in medicinal chemistry, particularly in the synthesis of Histamine H3 receptor antagonists , Sigma-1 receptor ligands , and GPCR-targeted small molecules .[1] Its structure consists of a piperazine ring connected to a pyrrolidine ring via a flexible propyl chain.

Precise NMR characterization is essential for this molecule because:

  • Regiochemistry: Confirming mono-substitution at the piperazine nitrogen (N1) versus bis-substitution.

  • Linker Integrity: Verifying the propyl chain length and connectivity between the two distinct heterocycles.

  • Salt Form Identification: Distinguishing between the free base (oily liquid) and hydrochloride/fumarate salts (solids), which exhibit drastically different chemical shifts.

This guide provides a comprehensive protocol for the structural assignment of 1-(3-Pyrrolidinopropyl)piperazine using 1D and 2D NMR techniques.[1]

Experimental Protocol

Sample Preparation

The choice of solvent profoundly affects the chemical shifts of the amine protons and the alpha-methylene carbons.

  • For Free Base (Oil):

    • Solvent: Chloroform-d (CDCl₃) is preferred. It minimizes amine proton exchange broadening and allows for sharp signals of the aliphatic backbone.

    • Concentration: 10–15 mg in 600 µL solvent.

    • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

  • For HCl/Salt Forms (Solid):

    • Solvent: Deuterium Oxide (D₂O) or DMSO-d₆.

    • Note: In D₂O, the amine protons (NH) will exchange and disappear.[2] In DMSO-d₆, they may appear as broad singlets downfield (>8 ppm).

Acquisition Parameters (600 MHz equivalent)

To resolve the overlapping methylene multiplets in the 1.6–2.6 ppm region, the following parameters are recommended:

ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Rationale
¹H 1D zg301664k14High resolution for multiplet analysis.
¹³C {¹H} zgpg3051264k240Detect quaternary carbons (none here, but standard).
COSY cosygpppqf82k x 25610Trace connectivity through the propyl linker.[1]
HSQC hsqcedetgpsisp82k x 25610 (F2), 160 (F1)Critical: Resolves overlapping CH₂ protons by carbon shift.
HMBC hmbcgplpndqf164k x 25610 (F2), 220 (F1)Connects the linker to the ring carbons.

Structural Assignment & Data Interpretation

Molecule Numbering Strategy

For clarity in assignment, we utilize the following numbering scheme:

  • Piperazine Ring: Positions 2, 3, 5, 6 (N1 is substituted, N4 is free).

  • Propyl Linker: Positions 7 (alpha to pip), 8 (beta), 9 (alpha to pyrr).

  • Pyrrolidine Ring: Positions 10, 13 (alpha to N), 11, 12 (beta carbons).

¹H NMR Data Analysis (CDCl₃)

The spectrum is dominated by three distinct aliphatic regions. The key challenge is distinguishing the propyl linker protons from the ring protons.

Table 1: ¹H NMR Assignment (Free Base in CDCl₃)

Region (ppm)MultiplicityIntegralAssignmentInterpretation Logic
2.85 – 2.92 Triplet (broad)4HPip-H3, H5Alpha to the secondary amine (NH).[1] Downfield due to less shielding than N-alkyl.[1]
2.45 – 2.55 Multiplet6HPyr-H10, H13 + Linker-H9Overlap Zone: Contains pyrrolidine alpha-protons and the linker CH₂ adjacent to pyrrolidine.[1]
2.35 – 2.42 Broad Singlet/Triplet4HPip-H2, H6Alpha to the tertiary amine (N-alkyl).[1] Upfield from H3/H5.
2.30 – 2.38 Triplet2HLinker-H7Linker CH₂ adjacent to piperazine.[1] Often overlaps with Pip-H2/H6.[1]
1.75 – 1.82 Multiplet4HPyr-H11, H12Beta-protons of the pyrrolidine ring.[1]
1.65 – 1.72 Quintet2HLinker-H8Central methylene of the propyl chain.[1] Diagnostic: Quintet splitting (

Hz).
1.60 (varies) Broad Singlet1HPip-NHExchangeable proton.[1] Shifts with concentration/pH.

Expert Insight: The "Overlap Zone" at 2.4–2.6 ppm is the most common source of error. Use HSQC to separate these signals. The Pyrrolidine alpha-carbons typically resonate at ~54 ppm, while the linker alpha-carbon resonates at ~56-57 ppm.[1]

¹³C NMR Data Analysis

The ¹³C spectrum provides definitive proof of the backbone structure.

Table 2: ¹³C NMR Assignment

Shift (ppm)Carbon TypeAssignmentNotes
57.2 CH₂Linker-C7Alpha to Piperazine.[1]
56.5 CH₂Linker-C9Alpha to Pyrrolidine.[1]
54.4 CH₂Pyr-C10, C13Alpha carbons of Pyrrolidine (Symmetric).[1]
54.2 CH₂Pip-C2, C6Alpha to substituted N1.
46.1 CH₂Pip-C3, C5Alpha to unsubstituted N4 (Secondary amine).[1]
27.1 CH₂Linker-C8Central propyl carbon.[1]
23.4 CH₂Pyr-C11, C12Beta carbons of Pyrrolidine.[1]

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically focusing on resolving the aliphatic overlaps.

NMR_Workflow Sample Sample: 1-(3-Pyrrolidinopropyl)piperazine H1_Exp 1H NMR (CDCl3) Check Purity & Integration Sample->H1_Exp Overlap Ambiguity: 2.3 - 2.6 ppm Region H1_Exp->Overlap Complex Multiplets HSQC HSQC Experiment (1H-13C Correlation) Overlap->HSQC Resolve by Carbon Shift COSY COSY Experiment (H-H Connectivity) Overlap->COSY Identify Spin Systems Assign_Ring Assign Rings: Pip (A2B2) vs Pyr (A2B2) HSQC->Assign_Ring Assign_Linker Assign Propyl Chain: Quintet @ 1.7 ppm (H8) correlates to H7 & H9 COSY->Assign_Linker Final Validated Structure Assign_Linker->Final Assign_Ring->Final

Figure 1: Step-by-step NMR assignment strategy focusing on resolving linker vs. ring overlap.

Troubleshooting & Impurities

Common Impurities
  • Piperazine Dimer: 1,4-bis(3-pyrrolidinopropyl)piperazine.[1]

    • Detection: Look for the disappearance of the secondary amine signals (Pip-C3/C5 at 46.1 ppm shift to ~53 ppm). The molecule becomes symmetric, simplifying the piperazine region to a single singlet-like peak.

  • Residual Pyrrolidine:

    • Detection: Sharp multiplets at 2.8 ppm (alpha) and 1.6 ppm (beta).

  • Residual Solvent (Isopropyl Alcohol/Acetone):

    • Often used in recrystallization of the salt forms. Watch for Isopropyl methyl doublet at 1.15 ppm.

pH Effects

If the sample is a salt (HCl), the chemical shifts will move significantly downfield (deshielding) due to protonation of the nitrogens.

  • Effect: The alpha-protons (Positions 2, 6, 7, 9, 10, 13) can shift by +0.5 to +1.0 ppm.[3]

  • Mitigation: To compare with literature free-base values, perform a "free-basing" extraction:

    • Dissolve 10 mg salt in 0.5 mL D₂O.

    • Add 1 drop of 40% NaOD/D₂O.

    • Extract into CDCl₃ or analyze the D₂O layer directly (shifts will stabilize to free base values).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329789715, 1-(3-Pyrrolidinopropyl)piperazine. Retrieved from [Link][1]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5. 1-(3-Amino-propyl)piperazines.[1][4][5] Archiv der Pharmazie. (General reference for piperazine-propyl-amine linker shifts).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Introduction: The Analytical Imperative for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Piperazine Derivatives

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry and pharmacology.[1] Its derivatives encompass a wide range of therapeutic agents, from antihistamines and antipsychotics to anthelmintics.[2] However, this structural class has also gained notoriety due to its prevalence in the illicit drug market, where clandestinely synthesized analogues are often sold as "designer drugs" or substitutes for substances like MDMA ("Ecstasy").[3][4] This dual role presents a significant analytical challenge for researchers in pharmaceutical development, clinical toxicology, and forensic science.

Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the definitive technology for the identification and quantification of piperazine derivatives. Its unparalleled sensitivity and specificity are essential for differentiating between structurally similar analogues, identifying metabolites in complex biological matrices, and quantifying trace-level impurities in active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the mass spectrometric behavior of piperazine derivatives and offers robust, field-tested protocols for their analysis.

Fundamental Principles: Ionization and Fragmentation Behavior

A thorough understanding of how piperazine derivatives behave within the mass spectrometer is the foundation of reliable method development. The key considerations are the choice of ionization technique and the predictable fragmentation pathways of the resulting ions.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization source is critical and depends on the analyte's properties and the chromatographic method employed.

  • Electrospray Ionization (ESI): This is the most common and effective technique for piperazine derivatives analyzed by Liquid Chromatography (LC). The two basic nitrogen atoms of the piperazine ring are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This high proton affinity results in the efficient formation of protonated molecules, [M+H]⁺, in positive ion mode, providing a strong signal for the precursor ion.[5] ESI is a "soft" ionization technique, meaning it minimizes in-source fragmentation, which is ideal for quantitative analysis where the integrity of the precursor ion is paramount.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative to ESI, particularly for less polar, thermally stable piperazine derivatives.[6] It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions.[7][8] APCI is less susceptible to matrix effects like ion suppression compared to ESI, which can be an advantage when analyzing complex samples.

  • Electron Ionization (EI): Used exclusively with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for each compound.[4] While excellent for qualitative identification and library matching in forensic applications, the molecular ion is often weak or absent, making EI less suitable for quantitative analysis of the parent drug.

Characteristic Fragmentation Pathways

Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), protonated piperazine derivatives fragment in predictable ways, allowing for confident structural elucidation and the development of highly selective Multiple Reaction Monitoring (MRM) assays. The fragmentation patterns are primarily dictated by the nature of the substituent attached to the piperazine nitrogen(s).[5]

  • Benzylpiperazines (e.g., BZP): The most characteristic fragmentation pathway for N-benzylpiperazines is the cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen. This results in the formation of a highly stable tropylium ion at m/z 91.[5] This fragment is often the most abundant product ion and serves as a reliable marker for this subclass. Other fragments arise from cleavages within the piperazine ring itself.

  • Phenylpiperazines (e.g., mCPP, TFMPP): In N-phenylpiperazines, the C-N bond connecting the phenyl ring to the piperazine nitrogen is stronger. Therefore, fragmentation is typically initiated by cleavages within the piperazine ring.[5] This leads to a series of product ions corresponding to the loss of ethylene (-28 Da) or ethyleneimine (-43 Da) moieties from the protonated piperazine ring. The specific m/z values of the fragments are dependent on the substituents on the phenyl ring. For example, the mass spectra of 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are distinguished by fragments retaining the substituted phenyl group.[5][9]

Application Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the analysis of piperazine derivatives in different contexts. These methods are designed to be robust starting points that can be adapted to specific instrumentation and analytical requirements.

Protocol 1: Quantitative Analysis of Piperazine Derivatives in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of a panel of common piperazine designer drugs in a biological matrix, a typical requirement in clinical and forensic toxicology.[10]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove proteins, salts, and other matrix components that can interfere with the analysis and cause ion suppression. A mixed-mode cation exchange sorbent is ideal for retaining the basic piperazine analytes.

  • Step-by-Step Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

    • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., BZP-d7, mCPP-d8) and 500 µL of 4% phosphoric acid. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge and allow it to pass through slowly.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

  • Rationale: A gradient elution on a C18 column provides excellent separation of piperazine derivatives with varying polarities, ensuring they enter the mass spectrometer at different times, which minimizes potential cross-talk in MRM analysis.[11]

  • Parameters:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Rationale: MRM provides the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[10]

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: See Table 1 for examples. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument used.

Data Presentation: MRM Transitions for Common Piperazine Derivatives

The table below summarizes validated MRM transitions for the quantitative analysis of several common piperazine derivatives. The primary transition (most intense) is typically used for quantification, while the secondary transition is used for confirmation.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
1-Benzylpiperazine (BZP)177.191.1134.1
1-(3-Chlorophenyl)piperazine (mCPP)197.1154.1138.1
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)231.1188.1172.1
1-(4-Methoxyphenyl)piperazine (MeOPP)193.1150.1135.1
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)221.1135.177.1

Data compiled from authoritative sources.[5][9][10]

Protocol 2: Qualitative Screening of Seized Materials by GC-MS

This protocol is tailored for the identification of piperazine derivatives in seized tablets or powders, a common task in forensic laboratories. The use of EI-MS allows for matching against established spectral libraries.[4]

1. Sample Preparation

  • Rationale: This simple dilution is sufficient for qualitative analysis of bulk materials. Derivatization may be required for trace analysis or to improve chromatography for certain compounds.[12][13]

  • Step-by-Step Procedure:

    • Homogenize a seized tablet or powder.

    • Accurately weigh approximately 1 mg of the material.

    • Dissolve the material in 1 mL of methanol.

    • Vortex thoroughly and centrifuge to pellet any insoluble excipients.

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

2. Gas Chromatography (GC) Parameters

  • Rationale: A temperature ramp program is used to separate volatile compounds based on their boiling points and interactions with the stationary phase.

  • Parameters:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

3. Mass Spectrometry (MS) Parameters

  • Rationale: Full scan mode is used to acquire the complete mass spectrum, which can then be compared to a reference library (e.g., NIST, SWGDRUG) for identification.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 550

Visualization of Key Processes

To further clarify the analytical workflows and chemical transformations, the following diagrams illustrate the key processes described.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Plasma Sample SPE Solid-Phase Extraction Sample->SPE Elute Elution & Reconstitution SPE->Elute LC HPLC Column Elute->LC ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Scan) Q2->Q3 Det Detector Q3->Det

Caption: General workflow for quantitative analysis by LC-MS/MS.

BZP_Fragmentation Parent BZP [M+H]⁺ m/z 177.1 Frag1 Tropylium Ion m/z 91.1 Parent->Frag1 C-N Cleavage Frag2 Piperazine Fragment m/z 134.1 Parent->Frag2 Ring Opening

Caption: Characteristic fragmentation of Benzylpiperazine (BZP).

MCPP_Fragmentation Parent mCPP [M+H]⁺ m/z 197.1 Frag1 Fragment m/z 154.1 Parent->Frag1 Loss of C₂H₅N Frag2 Fragment m/z 138.1 Parent->Frag2 Ring Cleavage

Caption: Characteristic fragmentation of m-Chlorophenylpiperazine (mCPP).

Conclusion

The structural diversity of piperazine derivatives necessitates powerful and reliable analytical techniques for their characterization and quantification. Mass spectrometry, in its various forms, provides the required sensitivity, selectivity, and structural information to meet this challenge. LC-MS/MS stands out as the gold standard for quantitative analysis in complex matrices due to the efficient ionization of the piperazine core and the highly specific data generated by tandem mass spectrometry. Concurrently, GC-EI-MS remains a vital tool in forensic science for the qualitative identification of these compounds in seized materials. The protocols and principles detailed in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate robust mass spectrometric methods for this important class of molecules.

References

  • Determination of piperazine derivatives in “Legal Highs” . (2011). ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry . (2021). ResearchGate. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes . (2001). PubMed. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum . (2006). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors . (2018). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . (2013). United Nations Office on Drugs and Crime (UNODC). [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues . (2021). Journal of Chinese Mass Spectrometry Society. [Link]

  • A Review on Analytical Methods for Piperazine Determination . (2015). ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . (2024). PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives . (2023). ChemRxiv. [Link]

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection . (1986). PubMed. [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS . (2021). ResearchGate. [Link]

  • Process for the preparation of piperazine derivatives. (2010).
  • Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride . (2017). PubMed. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) . (2022). MDPI. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives . (2023). MDPI. [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? . (2024). YouTube. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode . (2020). ACS Omega. [Link]

  • Atmospheric-pressure Chemical Ionization . (2022). Encyclopedia MDPI. [Link]

  • ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY . (2007). Pacific Northwest National Laboratory. [Link]

  • ATMOSPHERIC PRESSURE CHEMICAL IONIZATION . (2015). Slideshare. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 1-(3-Pyrrolidinopropyl)piperazine Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a detailed guide for the potential in vivo applications of 1-(3-Pyrrolidinopropyl)piperazine. It is critical to note that, as of the date of this publication, specific in vivo studies, established mechanisms of action, and comprehensive pharmacological data for this particular compound are not extensively available in peer-reviewed literature. The protocols and applications outlined herein are therefore inferential, based on the known biological activities of structurally similar piperazine derivatives. Researchers are strongly advised to conduct thorough dose-finding studies and comprehensive validation of these proposed models.

Introduction to 1-(3-Pyrrolidinopropyl)piperazine and the Piperazine Scaffold

The piperazine moiety is a prevalent heterocyclic structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2] Piperazine derivatives have demonstrated a broad spectrum of central nervous system (CNS) effects, including antipsychotic, antidepressant, and anxiolytic properties, primarily through modulation of monoamine pathways.[2] Additionally, certain piperazine compounds have shown potential in other therapeutic areas such as metabolic disorders and oncology.[3][4]

1-(3-Pyrrolidinopropyl)piperazine combines the piperazine ring with a pyrrolidinopropyl side chain. The specific biological activities conferred by this unique combination are yet to be fully elucidated. Based on the activities of related compounds, we hypothesize that 1-(3-Pyrrolidinopropyl)piperazine may exhibit activity in the following areas:

  • Neuropharmacology: Potential modulation of anxiety, depression, or other CNS disorders.

  • Metabolic Disease: Possible effects on glucose and lipid metabolism.

This guide provides detailed protocols for preliminary in vivo screening of 1-(3-Pyrrolidinopropyl)piperazine in rodent models to explore these hypothesized activities.

General Guidelines for In Vivo Administration in Rodent Models

Prior to initiating any in vivo study, it is imperative to establish the pharmacokinetic profile and tolerability of 1-(3-Pyrrolidinopropyl)piperazine.

Compound Preparation and Formulation

The solubility of 1-(3-Pyrrolidinopropyl)piperazine should be determined in various pharmaceutically acceptable vehicles. For initial studies, sterile saline (0.9% NaCl) or a solution containing a low percentage of a solubilizing agent like Tween 80 or DMSO may be considered. The final concentration of any organic solvent should be kept to a minimum to avoid vehicle-induced effects.

Route of Administration

The choice of administration route will depend on the experimental goals and the compound's properties. Common routes for systemic administration in rodents include:

  • Intraperitoneal (IP) Injection: A common route for rapid systemic exposure.[5] Care must be taken to inject into the lower abdominal quadrant to avoid puncturing the bladder or cecum.[6]

  • Oral Gavage (PO): Simulates the clinical route of administration for many drugs.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP injection.

  • Intravenous (IV) Injection: For direct and immediate systemic circulation, often used in pharmacokinetic studies.

Dose Selection and Dose-Response Studies

A preliminary dose-finding study is essential to determine a safe and effective dose range. This typically involves administering a range of doses to a small number of animals and observing for any signs of toxicity, such as changes in weight, behavior, or overt signs of distress. Based on studies of other piperazine derivatives, an initial exploratory dose range of 1-50 mg/kg could be considered, but this must be validated experimentally.[7]

Application I: Investigation of Anxiolytic-like Activity

Based on the known anxiogenic and anxiolytic effects of various piperazine derivatives, 1-(3-Pyrrolidinopropyl)piperazine may modulate anxiety-like behaviors.[6] The Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for assessing anxiety in rodents.[8][9]

Experimental Workflow for Elevated Plus Maze (EPM) Test

EPM_Workflow cluster_pretest Pre-Testing Phase cluster_test Testing Phase cluster_posttest Post-Testing Phase acclimation Animal Acclimation (1 week) handling Handling (3-5 days) acclimation->handling drug_admin Compound Administration (e.g., IP, 30 min prior) handling->drug_admin epm_test Elevated Plus Maze Test (5-minute duration) drug_admin->epm_test data_acq Video Recording & Automated Tracking epm_test->data_acq data_an Data Analysis data_acq->data_an

Caption: Workflow for assessing anxiolytic-like activity using the EPM test.

Detailed Protocol for Elevated Plus Maze (EPM)

Materials:

  • Elevated Plus Maze apparatus (for rats or mice).[10]

  • Video camera and tracking software.

  • 1-(3-Pyrrolidinopropyl)piperazine solution and vehicle control.

  • Syringes and needles for administration.

  • Timers.

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment.

  • Handling: Handle each animal for 5-10 minutes daily for 3-5 days before the test to reduce stress.[8]

  • Experimental Groups: Randomly assign animals to treatment groups (e.g., vehicle, 1-(3-Pyrrolidinopropyl)piperazine at various doses, positive control like diazepam).

  • Compound Administration: Administer the compound or vehicle via the chosen route (e.g., IP injection) 30 minutes before testing.

  • EPM Test:

    • Place the animal in the center of the maze, facing an open arm.[11]

    • Allow the animal to explore the maze freely for 5 minutes.[11]

    • Record the session using a video camera mounted above the maze.

  • Data Collection: Use automated tracking software to measure the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)] * 100.

    • Compare the data between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: An anxiolytic effect would be indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group, without a significant change in total locomotor activity.

ParameterVehicle Control1-(3-Pyrrolidinopropyl)piperazine (Low Dose)1-(3-Pyrrolidinopropyl)piperazine (High Dose)Positive Control (e.g., Diazepam)
% Time in Open Arms ~10-20%Expected IncreaseExpected IncreaseSignificant Increase
% Open Arm Entries ~20-30%Expected IncreaseExpected IncreaseSignificant Increase
Total Locomotor Activity BaselineNo Significant ChangeNo Significant ChangePotential Decrease

Application II: Investigation of Antidepressant-like Activity

The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant-like activity in rodents.[12][13] It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and this immobility is reduced by antidepressant drugs.

Experimental Workflow for Forced Swim Test (FST)

FST_Workflow cluster_pretest Pre-Testing Phase cluster_test Testing Phase cluster_posttest Post-Testing Phase acclimation Animal Acclimation (1 week) drug_admin Compound Administration (e.g., IP, 30-60 min prior) acclimation->drug_admin fst Forced Swim Test (6-minute session) drug_admin->fst scoring Manual or Automated Scoring of Immobility Time fst->scoring data_an Data Analysis scoring->data_an

Caption: Workflow for assessing antidepressant-like activity using the FST.

Detailed Protocol for Forced Swim Test (FST)

Materials:

  • Cylindrical water tank (dimensions appropriate for rats or mice).

  • Water maintained at 23-25°C.[1]

  • Video camera for recording.

  • 1-(3-Pyrrolidinopropyl)piperazine solution and vehicle control.

  • Syringes and needles for administration.

  • Towels for drying animals.

  • Heating pad or lamp for post-test recovery.

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week.

  • Experimental Groups: Randomly assign animals to treatment groups (e.g., vehicle, 1-(3-Pyrrolidinopropyl)piperazine at various doses, positive control like imipramine).

  • Compound Administration: Administer the compound or vehicle 30-60 minutes prior to the test.

  • Forced Swim Test:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs.[1]

    • Gently place the animal into the water.[14]

    • The test duration is typically 6 minutes.[14]

    • Record the entire session.

  • Post-Test Care:

    • Remove the animal from the water.

    • Gently dry the animal with a towel.

    • Place the animal in a warm, dry cage for recovery before returning to its home cage.[1]

  • Data Scoring:

    • The first 2 minutes of the test are often considered an acclimation period and may be excluded from analysis.[12]

    • Score the last 4 minutes for immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Scoring can be done by a trained observer blinded to the treatment groups or using automated software.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods.

Expected Outcome: A significant reduction in immobility time in the 1-(3-Pyrrolidinopropyl)piperazine-treated groups compared to the vehicle group would suggest an antidepressant-like effect.

ParameterVehicle Control1-(3-Pyrrolidinopropyl)piperazine (Low Dose)1-(3-Pyrrolidinopropyl)piperazine (High Dose)Positive Control (e.g., Imipramine)
Immobility Time (seconds) HighExpected DecreaseExpected DecreaseSignificant Decrease

Application III: Investigation of Metabolic Effects

Given that some piperazine derivatives have shown metabolic benefits, it is plausible that 1-(3-Pyrrolidinopropyl)piperazine could influence metabolic parameters.[3] This can be investigated in a diet-induced obesity (DIO) model.[15]

Experimental Workflow for Diet-Induced Obesity (DIO) Model

DIO_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis diet High-Fat Diet Feeding (8-12 weeks) monitoring Weekly Body Weight & Food Intake Monitoring diet->monitoring treatment Chronic Compound Administration (e.g., daily PO or IP) monitoring->treatment metabolic_tests Metabolic Assessments (GTT, ITT) treatment->metabolic_tests tissue Tissue & Blood Collection metabolic_tests->tissue analysis Analysis of Blood Glucose, Lipids, and Adiposity tissue->analysis

Sources

Optimizing GPCR Ligand Discovery: Evaluation of the 1-(3-Pyrrolidinopropyl)Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(3-Pyrrolidinopropyl)piperazine (CAS 22399-44-6) acts as a privileged structural motif in medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs). Its structure—comprising a piperazine ring linked to a pyrrolidine moiety via a propyl chain—serves as the critical "basic tail" in many Histamine H3 Receptor (H3R) antagonists (e.g., Ciproxifan analogues) and Sigma receptor ligands .

In drug discovery, this scaffold is often evaluated either as a fragment to probe the orthosteric binding pocket of H3R or as a linker in multi-target directed ligands (MTDLs). The basic nitrogen atoms are essential for ionic interactions with the conserved Aspartic Acid residue (Asp3.32) in the transmembrane region of aminergic GPCRs.

This Application Note provides a rigorous framework for evaluating this scaffold's pharmacological profile using cell-based systems. It focuses on validating its affinity and functional antagonism at the H3 receptor, a key target for narcolepsy and cognitive disorders.

Handling & Solution Preparation

Chemical Properties:

  • Molecular Weight: ~197.32 g/mol

  • Nature: Secondary/Tertiary amine (Basic)

  • Solubility: High in polar organic solvents (DMSO, Ethanol) and aqueous acid.

Preparation Protocol:

  • Stock Solution (100 mM): Dissolve the neat oil/solid in 100% DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hygroscopic water absorption.

  • Working Solution: Dilute in Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use. Ensure the final DMSO concentration in the cell assay is <0.5% to avoid solvent-induced cytotoxicity.

Critical Check: Due to the basicity of the piperazine/pyrrolidine nitrogens, check the pH of the final assay buffer. If the concentration exceeds 100 µM, the pH may shift alkaline, necessitating re-adjustment to pH 7.4.

Target Mechanism & Pathway Visualization

The Histamine H3 Receptor is G


-coupled. Its activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Therefore, an antagonist  (like 1-(3-Pyrrolidinopropyl)piperazine derivatives) will block this inhibition, restoring or increasing cAMP levels in the presence of an agonist.
Figure 1: H3R Signaling & Assay Logic

H3R_Pathway cluster_membrane Cell Membrane Agonist H3 Agonist (e.g., R-alpha-methylhistamine) H3R H3 Receptor (GPCR) Agonist->H3R Activates Scaffold 1-(3-Pyrrolidinopropyl)piperazine (Antagonist Scaffold) Scaffold->H3R Blocks Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC Detection TR-FRET Signal (High Signal = Antagonism) cAMP->Detection Inverse Correlation (in TR-FRET competitive assay)

Caption: Mechanism of Action. The scaffold acts as an antagonist, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby stabilizing intracellular cAMP levels.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the scaffold for the human H3 receptor.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol).
  • Reference Compound: Thioperamide or Ciproxifan (10 µM for non-specific binding).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
Step-by-Step Procedure
  • Membrane Preparation: Harvest H3R-expressing cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend the pellet to a protein concentration of ~5–10 µ g/well .

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand (2 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Thioperamide (10 µM).

    • Test: Membrane + Radioligand + 1-(3-Pyrrolidinopropyl)piperazine (titrated

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C with gentle shaking. Equilibrium is critical for accurate

    
     determination.
    
  • Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis

Calculate the


 using a non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.

Protocol B: Functional cAMP HTRF Assay

Objective: Verify if the binding translates to functional antagonism (blocking H3 agonist effects).

Materials
  • Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity) or Lance Ultra cAMP.

  • Agonist: R-(-)-

    
    -methylhistamine (RAMH).
    
  • Stimulator: Forskolin (to raise baseline cAMP, allowing Gi inhibition to be observed).

Step-by-Step Procedure
  • Cell Seeding: Dispense 10,000 cells/well in low-volume 384-well white plates.

  • Compound Addition (Antagonist Mode):

    • Add 5 µL of 1-(3-Pyrrolidinopropyl)piperazine (titration).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Stimulation:

    • Add 5 µL of a mixture containing Forskolin (10 µM) and RAMH (EC

      
       concentration) .
      
    • Note: The EC

      
       of RAMH ensures the system is sensitive to antagonism.
      
  • Incubation: Incubate for 30–45 minutes at RT.

  • Lysis & Detection:

    • Add 10 µL of cAMP-d2 conjugate (Acceptor).

    • Add 10 µL of Anti-cAMP-Cryptate (Donor).

  • Read: Measure Time-Resolved Fluorescence (Excitation: 320nm; Emission: 615nm/665nm) after 1 hour.

Figure 2: Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_detect Detection (HTRF) Step1 Seed H3R-CHO Cells (10k/well) Step2 Pre-incubate with 1-(3-Pyrrolidinopropyl)piperazine (15 min) Step1->Step2 Step3 Add Agonist Mix: Forskolin + RAMH (EC80) Step2->Step3 Step4 Incubate 45 min @ RT Step3->Step4 Step5 Add Lysis Buffer: cAMP-d2 + Anti-cAMP-Cryptate Step4->Step5 Step6 Read TR-FRET (665/615 nm Ratio) Step5->Step6

Caption: Step-by-step workflow for the Functional cAMP HTRF Assay in antagonist mode.

Data Interpretation & Expected Results

The table below summarizes expected outcomes for the scaffold compared to a full drug reference.

Parameter1-(3-Pyrrolidinopropyl)piperazine (Scaffold)Ciproxifan (Reference Drug)Interpretation
Binding Affinity (

)
0.1 – 10 µM< 10 nMThe scaffold provides the core binding interaction but lacks the auxiliary groups for nanomolar potency.
Functional

1 – 50 µM< 20 nMConfirms the scaffold acts as a competitive antagonist.
Hill Slope ~1.0~1.0Indicates 1:1 binding stoichiometry.
Cytotoxicity (

)
> 100 µM> 100 µMEssential to confirm that signal changes are not due to cell death.

Troubleshooting:

  • Low Signal Window: If the Forskolin response is weak, optimize the cell density or Forskolin concentration (range 1–20 µM).

  • Precipitation: If the scaffold precipitates at >50 µM, verify DMSO solubility and perform a serial dilution in 100% DMSO before transferring to the buffer.

References

  • Stark, H. (2021).[1] Histamine H3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation. Bioorganic & Medicinal Chemistry.

  • Lazewska, D., et al. (2010). Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists. Patent WO2010133544A1.

  • Cisbio/Revvity. (n.d.). cAMP Gs/Gi Assay Principle and Protocols.

  • Sadek, B., et al. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

Sources

The Piperazine Scaffold: A Privileged Framework in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Piperazine Moiety in Oncology

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of physicochemical properties that make it a cornerstone in the design of novel therapeutics. Its versatile nature allows for the modulation of solubility, basicity, and conformational flexibility, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The presence of the piperazine moiety is a recurring theme in a multitude of FDA-approved anticancer drugs, underscoring its profound impact on oncology.[2]

These application notes provide an in-depth technical guide for researchers engaged in the discovery and development of piperazine-based anticancer agents. We will delve into the core mechanisms of action of prominent piperazine derivatives, present a curated collection of preclinical data, and offer detailed, field-proven protocols for the evaluation of these compounds.

Mechanisms of Action: How Piperazine Derivatives Exert Their Anticancer Effects

Piperazine derivatives employ a diverse array of strategies to combat cancer, often by targeting key signaling pathways that are dysregulated in malignant cells. These mechanisms primarily include the induction of programmed cell death (apoptosis), inhibition of critical cellular enzymes like kinases, and interference with DNA repair processes.

Kinase Inhibition: A Dominant Anticancer Strategy

A significant number of piperazine-containing drugs function as kinase inhibitors. By blocking the activity of these enzymes, they can halt the proliferative signals that drive cancer growth.

Imatinib: The Paradigm of Targeted Kinase Inhibition

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), is a prime example of a successful piperazine-based kinase inhibitor. It specifically targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[3][4] This targeted inhibition ultimately induces apoptosis in the leukemic cells.[3]

Imatinib_Mechanism cluster_Cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/AKT) BCR_ABL->Downstream ATP -> ADP (Phosphorylation) Apoptosis Apoptosis BCR_ABL->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (Piperazine Derivative) Imatinib->BCR_ABL Inhibits Kinase Activity caption Imatinib inhibits the BCR-ABL kinase, blocking proliferation signals.

Figure 1: Mechanism of Imatinib in CML.

Olaparib and the Principle of Synthetic Lethality

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[5][6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is already compromised.[5] When Olaparib inhibits PARP, single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[6] The cell's inability to repair these double-strand breaks due to the faulty homologous recombination pathway leads to genomic instability and cell death. This concept, where the combination of two non-lethal defects results in cell death, is known as synthetic lethality.

Olaparib_Mechanism cluster_DNA_Repair DNA Repair Pathways SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP DSB Double-Strand Break (DSB) SSB->DSB During Replication SSB_Repair SSB Repair PARP->SSB_Repair HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death DSB_Repair DSB Repair HR->DSB_Repair Olaparib Olaparib (Piperazine Derivative) Olaparib->PARP Inhibits BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Inhibits caption Olaparib induces synthetic lethality in BRCA-mutated cancer cells.

Figure 2: Mechanism of Olaparib via Synthetic Lethality.

Induction of Apoptosis

A common mechanism of action for many novel piperazine derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine-containing compounds have been shown to cause a significant drop in mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases 9 and 3/7. Others may activate the extrinsic pathway through caspase-8 activation, which can be linked to the suppression of NF-κB translocation to the nucleus.

Cell Cycle Arrest

Piperazine derivatives can also exert their anticancer effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating. Some compounds have been shown to cause cell cycle arrest in the G1 or G2/M phase.[7]

Preclinical Data on Novel Piperazine Derivatives

The versatility of the piperazine scaffold has led to the development of a vast number of derivatives with potent anticancer activity in preclinical studies. The following table summarizes the cytotoxic activity of a selection of these compounds against various human cancer cell lines.

Compound ID/ClassTarget/MechanismCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23Tubulin inhibition (presumed)MDA-MB-468 (Breast)1.00[8]
Vindoline-piperazine conjugate 25Tubulin inhibition (presumed)HOP-92 (Non-small cell lung)1.35[8]
Piperazine-based thiazolidinone 11VEGFR2 tyrosine kinase inhibitorHepG-2 (Liver)0.03-0.06[9]
Piperazine-based thiazolidinone 13VEGFR2 tyrosine kinase inhibitorHepG-2 (Liver)0.03-0.06[9]
Piperazine-based thiazolidinone 16VEGFR2 tyrosine kinase inhibitorHepG-2 (Liver)0.03-0.06[9]
Alepterolic acid derivative 3nCaspase-dependent apoptosisMDA-MB-231 (Triple-negative breast)5.55[10]
Triapine derivative L3Ribonucleotide reductase inhibitor (presumed)HCT116 p53+/+ (Colon)0.12[11]
Unnamed Piperazine DerivativePI3K/AKT, Src, BCR-ABL inhibitorK562 (Leukemia)0.06-0.16[12]

Experimental Protocols for the Evaluation of Piperazine Derivatives

The following protocols provide standardized methods for assessing the anticancer properties of novel piperazine derivatives in a laboratory setting.

Workflow for Preclinical Evaluation

Preclinical_Workflow Start Novel Piperazine Derivative In_Vitro In Vitro Assays Start->In_Vitro MTT Cell Viability (MTT Assay) In_Vitro->MTT Apoptosis Apoptosis Assay (Annexin V) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) In_Vitro->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) In_Vitro->Mechanism In_Vivo In Vivo Studies (Xenograft Model) Mechanism->In_Vivo Promising Results Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Candidate Toxicity->End Acceptable Profile caption A general workflow for the preclinical evaluation of anticancer compounds.

Figure 3: Preclinical Evaluation Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 540 nm or 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Piperazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperazine derivative at various concentrations for the desired time. Include a vehicle-treated negative control.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[13]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.[16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Materials:

  • Cancer cell lines

  • Piperazine derivative

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI/RNase A staining solution

Procedure:

  • Cell Treatment and Collection: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[7][17]

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[18]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the antitumor activity of a piperazine derivative in an animal model.[2]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Piperazine derivative formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the piperazine derivative and the vehicle control according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. Its favorable physicochemical properties and synthetic tractability allow for the fine-tuning of activity against a wide range of cancer-relevant targets. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to effectively design, synthesize, and evaluate the next generation of piperazine-based cancer therapeutics.

References

  • Baccarani, M., Deininger, M. W., Rosti, G., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. Available from: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. Available from: [Link]

  • Mechanism of action of Imatinib on BCR-ABL. (n.d.). ResearchGate. Available from: [Link]

  • What is the mechanism of Olaparib? (2024). Patsnap Synapse. Available from: [Link]

  • Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology. Available from: [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). University of Rochester Medical Center. Available from: [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Available from: [Link]

  • Full article: Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Available from: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PMC. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Available from: [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. Available from: [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2019). PLOS One. Available from: [Link]

  • Cell Cycle Analysis. (n.d.). University of Chicago. Available from: [Link]

Sources

Introduction: The Piperazine Scaffold as a "Privileged Structure" in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Neuropharmacological Characterization of 1-(3-Pyrrolidinopropyl)piperazine and its Analogs

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—two basic nitrogen atoms that can be differentially substituted—allow for the creation of vast chemical libraries with diverse pharmacological profiles.[2] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through their interaction with monoamine pathways involving dopamine, serotonin, and norepinephrine.[3]

1-(3-Pyrrolidinopropyl)piperazine (PubChem CID: 14339999) is a novel, unsymmetrically substituted diamine whose neuropharmacological profile is not yet extensively characterized in public literature. Its structure, featuring a piperazine core linked to a pyrrolidine moiety via a propyl chain, presents an intriguing template for exploring new receptor interactions.

This document serves as a comprehensive application guide, outlining a systematic, multi-tiered workflow for the neuropharmacological characterization of 1-(3-Pyrrolidinopropyl)piperazine. It is designed not as a rigid protocol, but as a strategic framework, explaining the causality behind each experimental choice to guide researchers in elucidating the compound's mechanism of action and therapeutic potential.

Section 1: Foundational Characterization and Synthesis Strategy

Before biological evaluation, understanding the molecule's basic properties and synthetic accessibility is crucial.

Physicochemical Properties

A summary of the known properties of 1-(3-Pyrrolidinopropyl)piperazine provides a baseline for experimental design, particularly for solubility and formulation.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
Form Solid
InChI Key JAXVYOQQRAMPQD-UHFFFAOYSA-N

Causality: Understanding these properties is essential for preparing accurate stock solutions for in vitro assays and formulating appropriate vehicles for in vivo administration. The basic nitrogen atoms suggest the compound will be soluble in acidic aqueous solutions.

Rationale for Synthesis of Analogs

The synthesis of unsymmetrical N,N'-disubstituted piperazines is a key step in medicinal chemistry for fine-tuning molecular properties like receptor selectivity and metabolic stability.[2] Strategies often involve protecting-group-assisted substitution, where one nitrogen is temporarily masked to control regioselectivity, or reductive amination.[2] Investigating analogs of 1-(3-Pyrrolidinopropyl)piperazine by modifying the propyl linker length or substituting the pyrrolidine ring can help establish a robust Structure-Activity Relationship (SAR).

Section 2: Primary Screening Protocol for Target Identification

Directive: Given the broad activity of the piperazine class, the initial step is to identify the primary biological targets of 1-(3-Pyrrolidinopropyl)piperazine. A broad radioligand binding assay panel is the most efficient method for this discovery phase.

Expertise & Causality: We employ a competitive binding assay to determine the compound's affinity (Ki) for a wide range of neuroreceptors. This approach is unbiased and essential because many piperazine derivatives exhibit polypharmacology, interacting with multiple targets.[2][4] Identifying the highest affinity targets is critical for directing subsequent functional studies. G-protein coupled receptors (GPCRs) are a primary focus, as they are common targets for piperazine-based drugs.[2][5]

Protocol 2.1: Radioligand Competition Binding Assay Panel

This protocol outlines a standardized method to determine the binding affinity of the test compound at a selection of key CNS receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁A, 5-HT₂A, Sigma-1).

  • Assay Buffer Preparation: Prepare a specific binding buffer for each receptor target as per established literature protocols.

  • Compound Dilution: Prepare a serial dilution of 1-(3-Pyrrolidinopropyl)piperazine, typically from 10 mM down to 1 pM in the appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of radioligand at a concentration near its Kd (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).

    • 25 µL of the test compound at various concentrations.

    • 125 µL of the cell membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D₂).

    • For total binding wells, add 25 µL of vehicle.

  • Incubation: Incubate the plates at room temperature or 37°C for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Self-Validation: The protocol is validated by running a known reference compound in parallel to ensure the assay performs within expected parameters. The inclusion of total binding and non-specific binding controls is mandatory for calculating specific binding.

Hypothetical Screening Data Presentation

The results of the binding panel should be summarized in a clear, tabular format.

Receptor TargetRadioligandKi (nM) for 1-(3-Pyrrolidinopropyl)piperazine
Dopamine D₂[³H]-Spiperone150
Serotonin 5-HT₁A[³H]-8-OH-DPAT8.5
Serotonin 5-HT₂A[³H]-Ketanserin250
Sigma-1 (σ₁)[³H]-(+)-Pentazocine35
Sigma-2 (σ₂)[³H]-DTG> 1000
Histamine H₃[³H]-Nα-Methylhistamine890

Interpretation: Based on this hypothetical data, 1-(3-Pyrrolidinopropyl)piperazine shows the highest affinity for the 5-HT₁A receptor, with moderate affinity for the Sigma-1 receptor. This profile suggests the compound may have anxiolytic or antidepressant-like properties and warrants further functional investigation at these primary targets.

Section 3: In Vitro Functional Characterization

Directive: Binding affinity does not reveal the functional consequence of the drug-receptor interaction. The next logical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its highest-affinity target (hypothetically, the 5-HT₁A receptor).

Expertise & Causality: The 5-HT₁A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a cAMP assay is the most direct and physiologically relevant method to measure the functional activity of a ligand at this receptor.[7] This confirms not only the interaction but also its downstream cellular effect.

Workflow for Functional Characterization

cluster_0 Step 1: Target Identification cluster_1 Step 2: Functional Validation cluster_2 Step 3: Mode of Action Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Second Messenger Assay (Determine Agonism/Antagonism) Binding->Functional High affinity target identified (e.g., 5-HT1A) Agonist Agonist Mode: Measure EC₅₀ Functional->Agonist Compound decreases cAMP Antagonist Antagonist Mode: Measure IC₅₀ vs. known agonist Functional->Antagonist Compound blocks agonist-induced cAMP decrease

Caption: Workflow for In Vitro Functional Characterization.

Protocol 3.1: cAMP Inhibition Assay for Gi-Coupled Receptors

This protocol uses a competitive immunoassay (e.g., HTRF, LANCE) to quantify changes in intracellular cAMP.

Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human 5-HT₁A receptor in appropriate media. Plate cells in a 384-well plate and grow to ~90% confluency.

  • Forskolin Stimulation: To measure inhibition, it's necessary to first stimulate adenylyl cyclase to produce a baseline level of cAMP. Forskolin is a direct activator of adenylyl cyclase and is used for this purpose.

  • Agonist Mode Testing:

    • Aspirate cell media and add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and serial dilutions of 1-(3-Pyrrolidinopropyl)piperazine.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Testing:

    • Aspirate cell media and add stimulation buffer containing serial dilutions of 1-(3-Pyrrolidinopropyl)piperazine. Incubate for 15-30 minutes (pre-incubation).

    • Add a fixed concentration of a known 5-HT₁A agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) along with forskolin.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the detection reagents provided in the commercial assay kit (e.g., HTRF cAMP dynamic d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., PHERAstar, EnVision) using the appropriate HTRF settings.

  • Data Analysis:

    • Agonist Mode: Plot the assay signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the assay signal against the log concentration of the test compound. Determine the IC₅₀, and then calculate the antagonist affinity constant (Kb) using the Gaddum equation.

Illustrative Signaling Pathway

cluster_receptor Cell Membrane Receptor 5-HT1A Receptor Gαi Gβγ AC Adenylyl Cyclase Receptor:G_protein->AC Inhibits Ligand 1-(3-Pyrrolidinopropyl)piperazine (Agonist) Ligand->Receptor Binds cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Phosphorylates Targets

Caption: Inhibitory Gi Signaling Pathway of the 5-HT1A Receptor.

Section 4: In Vivo Behavioral Assessment

Directive: After establishing a validated in vitro mechanism of action, the final step is to assess whether this activity translates into a functional behavioral outcome in a living organism.

Expertise & Causality: Based on the hypothetical high affinity and agonist activity at 5-HT₁A receptors, a relevant behavioral model would be one sensitive to anxiolytic or antidepressant compounds. However, to showcase a different and robust model often used for novel CNS compounds, we will describe the Conditioned Avoidance Response (CAR) test. The CAR model is highly predictive of antipsychotic activity but is also sensitive to modulation by other neurotransmitter systems, including serotonin.[8][9] It provides a robust measure of a compound's ability to modulate learned, motivated behavior without causing simple motor sedation.[8]

Protocol 4.1: Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor is a grid capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.

Methodology:

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the housing facility for at least one week. Handle them daily to reduce stress.

  • Training Phase (5-10 days):

    • Place a rat in the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a 10-second tone).

    • If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and both the CS and the impending US are terminated.

    • If the rat fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered concurrently with the CS for a maximum of 10 seconds.

    • If the rat moves to the other compartment during the US, it is recorded as an "escape response."

    • If the rat fails to move during the CS and US, it is an "escape failure."

    • Conduct 30-50 trials per day until a stable baseline of >80% avoidance is achieved.

  • Test Phase:

    • Once trained, divide the animals into groups (e.g., Vehicle, Test Compound at 1, 3, 10 mg/kg).

    • Administer 1-(3-Pyrrolidinopropyl)piperazine or vehicle (e.g., intraperitoneally) 30 minutes before the test session.

    • Place the rat in the shuttle box and run a 30-trial session under the same conditions as training.

  • Data Collection and Analysis:

    • Record the number of avoidance responses, escape responses, and escape failures for each animal.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the drug-treated groups to the vehicle group.

    • Self-Validation: A compound is considered to have antipsychotic-like potential if it significantly reduces avoidance responses without significantly increasing escape failures. An increase in escape failures suggests motor impairment or sedation, confounding the interpretation.

Conclusion and Future Directions

This guide outlines a logical, multi-stage process for the comprehensive neuropharmacological characterization of a novel piperazine derivative, 1-(3-Pyrrolidinopropyl)piperazine. By progressing from broad, unbiased screening to specific functional assays and finally to integrated in vivo behavioral models, a researcher can build a robust data package to define the compound's mechanism of action and therapeutic potential.

Following this workflow, future research could involve lead optimization to improve potency and selectivity, ADME/Tox profiling to assess drug-like properties, and testing in more complex animal models of neuropsychiatric disorders.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. Retrieved from [Link]

  • Auburn University Electronic Theses and Dissertations. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperazine. Retrieved from [Link]

  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • PubMed. (2020, January 23). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Retrieved from [Link]

  • PubMed. (n.d.). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Retrieved from [Link]

  • MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

Sources

Introduction: The Piperazine Analytical Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC Strategies for the Analysis of Piperazine and Its Pharmacologically Active Derivatives

Abstract Piperazine and its derivatives represent a distinct challenge in liquid chromatography due to their broad polarity range, basicity, and—in the case of the core heterocycle—lack of a strong chromophore. This guide provides a tiered approach to method selection, offering optimized protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) for polar species, and Ion-Pairing or High-pH Reversed-Phase (RP-HPLC) for lipophilic derivatives.

Piperazine (


) is the structural backbone for a vast class of anthelmintics, antihistamines (e.g., Cetirizine), and psychoactive substances (e.g., BZP, TFMPP).

Chromatographic Challenges:

  • Basicity & Tailing: Piperazine has two basic centers (

    
    , 
    
    
    
    ). On traditional silica-based C18 columns at neutral/acidic pH, the protonated amines interact with residual silanols, causing severe peak tailing.
  • Retention Issues: The core piperazine molecule is highly polar (

    
    ), leading to near-void elution in standard Reversed-Phase (RP) systems.
    
  • Detection Limits: The core ring lacks a conjugated

    
    -system, rendering UV detection at standard wavelengths (254 nm) impossible. It requires detection at <210 nm, derivatization, or universal detectors (ELSD/MS).
    

Method Selection & Decision Logic

The choice of method depends strictly on the hydrophobicity of the derivative and the detection capabilities of your lab.

Figure 1: Method Selection Decision Tree

PiperazineMethodSelection Start Start: Analyze Analyte Structure IsLipophilic Is the derivative Lipophilic? (e.g., BZP, Cetirizine, TFMPP) Start->IsLipophilic HasChromophore Does it have a Chromophore? (Benzene ring, Carbonyl) IsLipophilic->HasChromophore Yes (LogP > 0) PolarCheck Detector Availability IsLipophilic->PolarCheck No (LogP < 0, e.g., Piperazine core) RP_HighPH Protocol A: High-pH RP-HPLC (C18) (Best for peak shape) HasChromophore->RP_HighPH Yes HILIC_MS Protocol B: HILIC-MS/ELSD (Direct Analysis) PolarCheck->HILIC_MS MS or ELSD Available Deriv_UV Protocol C: Pre-column Derivatization (Dansyl-Cl / NBD-Cl) PolarCheck->Deriv_UV Only UV Available

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and detector availability.

Protocol A: High-pH Reversed-Phase HPLC (For Lipophilic Derivatives)

Target Analytes: BZP, TFMPP, mCPP, Cetirizine, Cyclizine. Mechanism: Operating at pH > 10 deprotonates the piperazine nitrogens (neutral form), eliminating silanol interactions and dramatically improving retention and peak symmetry on hybrid-silica columns.

Reagents & Materials:

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm. Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add conc.

    
     dropwise until pH reaches 10.5. Filter (0.22 µm).
    
  • Equilibration: Purge column with 90% A / 10% B for 20 minutes.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
10.010901.0
12.010901.0
12.190101.0
17.090101.0
  • Detection: UV-DAD. Extract chromatograms at 210 nm (piperazine ring) and 254/280 nm (aromatic substituents).

Why this works: The high pH suppresses ionization (


), forcing the analyte into its hydrophobic free-base form, maximizing interaction with the C18 chain.

Protocol B: HILIC-MS/ELSD (For Core Piperazine & Polar Metabolites)

Target Analytes: Piperazine (API), Piperazine Citrate, polar N-oxides. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water-layer mechanism on a polar stationary phase to retain polar compounds that would elute in the void volume of RP-HPLC.

Reagents & Materials:

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80 or BEH HILIC), 100 x 2.1 mm, 1.7–3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detector: MS (ESI+) or ELSD (Evaporative Light Scattering). UV is not recommended due to low sensitivity.

Step-by-Step Workflow:

  • System Prep: Flush system with 100% Isopropanol, then water, then mobile phase. HILIC is sensitive to water balance.

  • Sample Diluent: Samples must be dissolved in 80-90% Acetonitrile. Injecting aqueous samples will disrupt the water layer and ruin peak shape.

  • Isocratic Method (Recommended for Stability):

    • Ratio: 85% B / 15% A.

    • Flow: 0.3 mL/min (for 2.1 mm ID).

    • Temp: 30°C.

  • MS Settings (If applicable):

    • Source: ESI Positive.

    • Scan Range: 50–300 m/z.

    • Target Ion (Piperazine): [M+H]+ = 87.1 m/z.

Troubleshooting HILIC:

  • Drifting Retention Times: HILIC columns require long equilibration (min. 40 column volumes).

  • Double Peaks: Usually caused by mismatch between sample solvent (high water) and mobile phase (high organic).

Protocol C: Derivatization with NBD-Cl (For UV Analysis of Non-Chromophoric Piperazines)

Target: Labs without MS/ELSD needing to analyze core piperazine. Mechanism: NBD-Cl (4-chloro-7-nitrobenzofuran) reacts with secondary amines to form a highly fluorescent/UV-active derivative (absorbs ~470 nm).

Reaction Scheme:



Workflow Diagram:

DerivatizationWorkflow Sample Sample Solution (Piperazine) Mix Mix 1:1:1 Vortex 30s Sample->Mix Reagent NBD-Cl Solution (0.5% in MeOH) Reagent->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix Heat Incubate 70°C for 30 min Mix->Heat Quench Quench Add 0.1M HCl Heat->Quench Inject Inject to RP-HPLC (Detect @ 470 nm) Quench->Inject

Caption: Pre-column derivatization workflow using NBD-Cl to enable UV/Vis detection of piperazine.

Chromatographic Conditions (Post-Derivatization):

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

  • Mobile Phase: ACN : Water (50:50 v/v).

  • Detection: UV at 470 nm or Fluorescence (Ex 470 nm / Em 540 nm).

  • Limit of Detection (LOD): ~10 ng/mL (Fluorescence).

Validation & System Suitability

To ensure data integrity (ALCOA+), the following parameters must be verified:

ParameterAcceptance Criteria (Pharma/Tox)Notes
Tailing Factor (

)

Critical for basic piperazines. If

, increase buffer strength or pH.
Resolution (

)

Between piperazine and nearest impurity/metabolite.
Linearity (

)

Typical range: 0.1 – 100 µg/mL.
Precision (RSD)

For 6 replicate injections.
Recovery 95 – 105%Spiked matrix samples.

References

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][2][3][4] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Link

  • BenchChem. (2024). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.Link

  • Scheidweiler, K. B., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Link

Sources

Application Note: Quantitative and Qualitative Analysis of Piperazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of piperazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine compounds, a class of nitrogen-containing heterocyclic amines, are of significant interest in the pharmaceutical industry as active pharmaceutical ingredients (APIs) and are also monitored as potential impurities.[1] Furthermore, their psychoactive properties have led to their emergence as designer drugs, necessitating robust analytical methods for forensic and clinical toxicology.[2][3] This document outlines field-proven methodologies, from sample preparation and derivatization to instrument setup and data analysis, designed to provide researchers, scientists, and drug development professionals with a reliable framework for the sensitive and selective determination of piperazine compounds.

Introduction: The Analytical Challenge of Piperazine Compounds

Piperazine and its substituted derivatives are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts high polarity and basicity, making them freely soluble in aqueous media but poorly volatile. Direct analysis of these compounds by gas chromatography is often challenging due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and low sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][4] Its high chromatographic resolution and the structural information provided by the mass spectrometer make it an ideal tool for the analysis of complex mixtures. However, to effectively utilize GC-MS for piperazine analysis, a crucial sample preparation step—derivatization—is typically required to enhance the volatility and thermal stability of the analytes.

The Cornerstone of Success: Derivatization

The primary amino and secondary amino groups in the piperazine ring are responsible for its polarity and low volatility. Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar, more volatile moieties. This not only improves chromatographic performance but can also enhance the mass spectral characteristics of the compounds.

Choosing the Right Derivatizing Agent

The selection of a derivatizing agent is critical and depends on the specific piperazine derivative and the analytical objective. Acylation is a common and effective derivatization strategy for amines.

  • Trifluoroacetic Anhydride (TFAA): TFAA reacts readily with primary and secondary amines to form stable trifluoroacetyl derivatives. This is a widely used reagent due to its high reactivity and the good chromatographic properties of the resulting derivatives.[5]

  • Acetic Anhydride: Acetic anhydride is another effective acylation reagent that can be used for the derivatization of piperazines.

Step-by-Step Derivatization Protocol (Acylation with TFAA)

This protocol is a robust starting point for the derivatization of piperazine compounds in various matrices.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes and remove matrix interferences.[5][6] For solid samples, dissolve in a suitable organic solvent.

    • Evaporate the extract or solution to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry, as moisture can hydrolyze the derivatizing agent.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).[5][6]

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at 70°C for 30 minutes in a sealed vial to drive the reaction to completion.[5][6]

  • Final Sample Preparation:

    • After incubation, cool the sample to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).[5][6]

    • The sample is now ready for injection into the GC-MS system.

Caption: Workflow for the derivatization of piperazine compounds.

Instrumental Analysis: GC-MS Configuration and Parameters

The following table outlines a validated set of GC-MS parameters for the analysis of derivatized piperazine compounds. These parameters should be considered a starting point and may require optimization based on the specific analytes and instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analytes to the column for trace analysis.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.[7]
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns, providing a good balance between analysis time and resolution.
ColumnDB-17 (or equivalent mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column is often suitable for separating a range of derivatized piperazines.[7]
Oven ProgramInitial: 100°C, hold for 1 minRamp: 20°C/min to 230°C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic fragmentation patterns for library matching.[9]
Ionization Energy70 eVThe standard energy for EI, which produces stable and reproducible mass spectra.[9]
Mass AnalyzerQuadrupoleA common and reliable mass analyzer for routine quantitative and qualitative analysis.
Scan Rangem/z 40-500A wide enough range to capture the molecular ions and key fragments of most derivatized piperazines.[9]
Source Temperature230°CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150°CMaintains stable performance of the mass analyzer.

Data Analysis and Interpretation

Qualitative Analysis: Identifying the Unknowns

Qualitative analysis relies on the interpretation of the mass spectrum. Under electron ionization, derivatized piperazine compounds will produce a molecular ion (M+) peak and a series of characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used for identification by comparing it to a spectral library (e.g., NIST).[10]

Common Fragmentation Pathways: The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and the loss of substituents. The specific fragmentation pattern will depend on the derivatizing agent and the substituents on the piperazine ring.[3]

Quantitative Analysis: Determining the Concentration

For quantitative analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. In SIM mode, only a few characteristic ions for each analyte are monitored, which significantly increases the signal-to-noise ratio and, therefore, the sensitivity of the method.

Building a Calibration Curve:

  • Prepare a series of calibration standards of known concentrations covering the expected range of the samples.

  • Add a constant amount of an internal standard (IS) to each calibrator and sample. The IS should be a compound that is chemically similar to the analytes but does not interfere with them.

  • Analyze the calibrators and samples using the optimized GC-MS method in SIM mode.

  • For each calibrator, calculate the ratio of the peak area of the analyte to the peak area of the IS.

  • Plot the peak area ratio against the concentration of the calibrators to generate a calibration curve.

  • The concentration of the analyte in the samples can then be determined from their peak area ratios using the calibration curve.

Caption: Workflow for quantitative analysis using GC-MS.

Method Validation: Ensuring Data Integrity

A validated analytical method is crucial for generating reliable and reproducible data.[5] The following parameters should be assessed during method validation for the GC-MS analysis of piperazine compounds:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Validated methods for piperazine derivatives have demonstrated high sensitivity, with LODs and LOQs in the low ng/mL range in biological matrices.[6][11]

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC system; incomplete derivatization.Deactivate the injector liner; ensure complete dryness of the sample before derivatization.
Low Sensitivity Inefficient extraction or derivatization; matrix effects.Optimize extraction and derivatization conditions; use a matrix-matched calibration curve.[5]
No Peaks Detected Derivatization failure; injector or column problem.Check derivatization reagents and procedure; perform instrument maintenance.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after high-concentration samples; clean the injector.

Conclusion

Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of piperazine compounds when coupled with an appropriate derivatization strategy. The methodologies outlined in this application note provide a robust framework for achieving sensitive, selective, and reliable results in both qualitative and quantitative applications. By understanding the principles behind each step, from sample preparation to data analysis, researchers can confidently develop and validate methods for the determination of piperazines in a variety of matrices.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020).
  • ResearchGate. (2025).
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2025).
  • PubMed. (2020).
  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • European Pharmaceutical Review. (2017).
  • NTU Journal of Pure Sciences. (2022).
  • RSC Publishing. Analytical Methods.
  • Analytical CHEMISTRY. (2010). A simple GC method was developed for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Benchchem.
  • National Institute of Standards and Technology. Piperazine - the NIST WebBook.

Sources

Application Note: Precision Dosing and Administration of Piperazine Compounds in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its derivatives represent a chemical dichotomy in pharmacological research: they serve as both established anthelmintics (e.g., piperazine citrate) and potent psychoactive scaffolds (e.g., phenylpiperazines like BZP or TFMPP). This duality presents a unique challenge in experimental design. A protocol suitable for an anthelmintic study (high-dose, oral, gut-restricted) will induce catastrophic neurotoxicity if applied to a pharmacokinetic study of a lipophilic piperazine derivative. This guide provides a unified, scientifically grounded framework for the formulation, dose calculation, and administration of piperazine compounds, ensuring data integrity and animal welfare.

Part 1: Physicochemical Foundation & Vehicle Selection

The success of a piperazine study is determined before the animal is even handled. It begins at the bench with vehicle selection. Piperazine (


) is a cyclic secondary amine with two nitrogen atoms, making it a diprotic base.
The pKa Criticality

Piperazine possesses two distinct pKa values:

  • pKa1 ≈ 5.35 (Monoprotonated)

  • pKa2 ≈ 9.73 (Diprotonated)

Implication: At physiological pH (7.4), the molecule exists in a mixed ionization state. However, to achieve high concentration solubility for dosing (~10–100 mg/mL), the pH must often be manipulated, or a salt form must be used.

Solubility Profile of Common Forms
Compound FormSolubility (Water)Primary ApplicationVehicle Recommendation
Piperazine Citrate Highly Soluble (~50 mg/mL)Anthelmintic (Gut load)Distilled Water or 0.9% Saline
Piperazine Adipate SolubleAnthelminticDistilled Water
Piperazine Hexahydrate Freely SolubleIndustrial/ToxWater (Hygroscopic - weigh quickly)
Phenylpiperazines (Free Base) Insoluble/LowPsychoactive/CNSAcidified Saline, 5% DMSO + Tween 80
Phenylpiperazines (HCl Salt) SolublePsychoactive/CNS0.9% Saline
Decision Logic for Vehicle Formulation

The following decision tree illustrates the selection process to prevent precipitation in the syringe or peritoneal irritation.

VehicleSelection Start Select Piperazine Compound IsSalt Is it a Salt Form? (HCl, Citrate, Adipate) Start->IsSalt Soluble Dissolve in 0.9% Saline or Distilled Water IsSalt->Soluble Yes CheckLogP Check LogP (Lipophilicity) IsSalt->CheckLogP No (Free Base) CheckpH QC: Check Final pH Soluble->CheckpH HighLogP Hydrophobic (Base) Use 5-10% DMSO + 0.5% Methylcellulose CheckLogP->HighLogP LogP > 2 LowLogP Hydrophilic (Base) Adjust pH to < 5.0 with 0.1N HCl CheckLogP->LowLogP LogP < 2 HighLogP->CheckpH LowLogP->CheckpH AdjustFinal Buffer to pH 5.5 - 7.0 (Prevent Peritonitis) CheckpH->AdjustFinal If pH < 4 or > 8

Figure 1: Decision logic for vehicle selection. Ensuring the compound is in solution (not suspension) is critical for IV/IP routes.

Part 2: Dose Calculation & Allometric Scaling

Directly transferring human clinical doses to rodents without scaling is a common source of experimental failure. Piperazine clearance is metabolically linked to Basal Metabolic Rate (BMR).

Allometric Scaling Factors ( )

Use the following formula to convert Human Equivalent Dose (HED) to Animal Dose:


[1]
SpeciesWeight (Standard)BSA (

)

Factor
Conversion (Human to Animal)
Human 60 kg1.6237 1.0
Rat 0.15 kg (150g)0.0256 Multiply HED by 6.2
Mouse 0.02 kg (20g)0.0073 Multiply HED by 12.3
  • Example: A human recreational dose of BZP is ~100 mg (approx 1.4 mg/kg).

    • Rat Dose:

      
      .
      
    • Mouse Dose:

      
      .
      

Part 3: Administration Protocols

Protocol A: Oral Gavage (PO)

Primary route for anthelmintic efficacy or oral bioavailability studies.

Constraints:

  • Volume: Max 10 mL/kg (Standard), 20 mL/kg (Aqueous limit, OECD 401).

  • Taste Aversion: Piperazine has a saline/bitter taste. In drinking water studies, dehydration may occur due to refusal. Gavage is preferred for precision.

Step-by-Step:

  • Weigh Animal: Accurate to 0.1g.

  • Calculate Volume: For a 250g rat at 10 mL/kg, administer 2.5 mL.

  • Restraint: Use the "scruff" technique to align the esophagus.

  • Insertion: Use a stainless steel bulb-tipped needle (16G for rats, 20G for mice).

    • Critical Step: Measure tube length from nose to last rib externally before insertion to prevent gastric perforation.[2]

  • Delivery: Depress plunger steadily. If resistance is felt, STOP . You may be in the trachea.

  • Post-Dose: Monitor for 10 minutes for regurgitation or aspiration (audible crackling breath).

Protocol B: Intraperitoneal (IP) Injection

Primary route for psychoactive/behavioral studies (phenylpiperazines).

Constraints:

  • pH Sensitivity: Piperazine solutions with pH < 4.5 or > 8.5 can cause chemical peritonitis, altering behavior (writhing) which confounds pain/anxiety data.

  • First Pass: IP administration still undergoes hepatic first-pass metabolism via the portal vein.

Step-by-Step:

  • Preparation: Ensure solution is isotonic. If using free base dissolved in acid, neutralize with NaOH to pH ~7.0 immediately before use.

  • Site: Lower right quadrant of the abdomen (avoids the cecum).

  • Technique: Tilt head down. Insert needle (25G) at a 30° angle. Aspirate slightly; if yellow fluid (bladder) or blood appears, discard and retry.

  • Injection: Smooth delivery to avoid hydrostatic shock to organs.

Part 4: Pharmacokinetics & Metabolism (CYP Pathways)

Understanding the metabolic fate is crucial for interpreting toxicity.[3] Piperazine derivatives (especially phenylpiperazines) are heavily metabolized by the Cytochrome P450 system.

The CYP2D6 Bottleneck

In humans, CYP2D6 is the primary metabolizer. In rats, the ortholog is CYP2D1/2D2 .

  • Interaction Warning: If co-administering with other drugs (e.g., SSRIs), competitive inhibition at CYP2D can lead to toxic accumulation of the piperazine compound.

PK_Metabolism Dose Dosing (PO/IP) Absorption Absorption (Gut/Peritoneum) Dose->Absorption Liver Hepatic Metabolism (First Pass) Absorption->Liver Portal Vein CYP CYP2D (Rat) CYP2D6 (Human) Liver->CYP Circulation Systemic Circulation Liver->Circulation Bioavailable Fraction Metabolites Hydroxylated Metabolites CYP->Metabolites Target Target: 5-HT Receptors (Brain) GABA (Worm Muscle) Circulation->Target Excretion Renal Excretion (Unchanged + Metabs) Circulation->Excretion Target->Excretion

Figure 2: Pharmacokinetic workflow highlighting the critical hepatic metabolism step mediated by CYP enzymes.

Part 5: Safety Monitoring & Neurotoxicity

Piperazine compounds have a steep dose-response curve regarding neurotoxicity.

The "Piperazine Flails" (Neurotoxicity)

High doses block GABA receptors (in mammals) or overstimulate Serotonin receptors (phenylpiperazines), leading to specific motor deficits.

Scoring System (Modified Irwin Test):

ScoreObservationClinical InterpretationAction
0 Normal locomotionBaselineContinue
1 Slight ataxia (wobbly gait)Mild toxicityMonitor closely
2 Tremors / Head TwitchSerotonergic activationStop Dosing
3 Hind limb abduction ("splaying")Severe motor impairmentStop Dosing
4 Convulsions / "Flailing"GABA antagonism / SeizureEuthanize
Serotonin Syndrome

For phenylpiperazines (BZP, TFMPP), monitor for the triad of:

  • Autonomic Hyperactivity: Salivation, lacrimation.

  • Motor Abnormalities: Tremor, rigidity.

  • Mental Status: Hyper-reactivity to touch.

References

  • OECD Guidelines for the Testing of Chemicals. (1987). Test No. 401: Acute Oral Toxicity. Organization for Economic Cooperation and Development. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine. PubChem.[4] Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Focus on CYP2D6 involvement in piperazine metabolism). Link

  • Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[5] Neuropsychopharmacology, 30(3), 550-560.[5] Link

Sources

Application Notes and Protocols for the Characterization of 1-(3-Pyrrolidinopropyl)piperazine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Foundation for Novel Chemical Probes

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: the two nitrogen atoms provide opportunities for substitution to modulate potency, selectivity, and pharmacokinetic parameters, while also often improving aqueous solubility and oral bioavailability.[3] Piperazine derivatives have demonstrated a vast range of biological activities, targeting receptors and enzymes involved in neurotransmission, inflammation, and infectious diseases, among others.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel piperazine-containing compounds as chemical probes, using 1-(3-Pyrrolidinopropyl)piperazine as a representative example. Given the limited specific literature on this particular molecule, we will outline a logical, field-proven workflow to elucidate its biological target(s), mechanism of action, and suitability as a tool for biological discovery. A high-quality chemical probe is essential for target validation and understanding complex biological systems, requiring rigorous characterization of its potency, selectivity, and cellular activity.[4][5]

Physicochemical and Safety Profile of 1-(3-Pyrrolidinopropyl)piperazine

Before commencing any biological evaluation, a thorough understanding of the compound's physical, chemical, and safety properties is paramount. This information dictates handling procedures, experimental design (e.g., solvent choice, concentration ranges), and interpretation of results.

Table 1: Physicochemical Properties of 1-(3-Pyrrolidinopropyl)piperazine

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃[6]
Molecular Weight 197.32 g/mol [6]
Appearance Solid[6]
Boiling Point 116-118°C at 0.5 mmHg[7]
SMILES C1CCN(C1)CCCN2CCNCC2[6]
InChI Key JAXVYOQQRAMPQD-UHFFFAOYSA-N[6]

Safety and Handling:

The parent compound, piperazine, is classified as corrosive and can cause severe skin burns and eye damage.[8][9][10] It is also a respiratory and skin sensitizer.[10] Therefore, 1-(3-Pyrrolidinopropyl)piperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[9] A full review of the Safety Data Sheet (SDS) is mandatory before use.

Hypothesized Mechanism of Action: Targeting GABAergic Neurotransmission

A common mechanism of action for piperazine-based compounds is the modulation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[11] Specifically, piperazine itself acts as an agonist at GABA-A receptors in invertebrates, leading to muscle paralysis.[8] This known activity of the core scaffold makes GABA receptors a logical starting point for investigating the biological targets of 1-(3-Pyrrolidinopropyl)piperazine.

GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[11] We hypothesize that 1-(3-Pyrrolidinopropyl)piperazine may act as a direct agonist or a positive allosteric modulator at a subtype of GABA-A receptors.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarizes membrane GABA_A_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) Cl_ion Cl⁻ GABA_A_R->Cl_ion Allows influx of Hyperpolarization Membrane Hyperpolarization (Inhibition) Probe 1-(3-Pyrrolidinopropyl)piperazine (Hypothesized Agonist) Probe->GABA_A_R Potentially Binds to GABA->GABA_A_R Binds to Cl_ion->Hyperpolarization Leads to

Caption: Hypothesized GABAergic signaling pathway modulated by 1-(3-Pyrrolidinopropyl)piperazine.

Experimental Workflow for Chemical Probe Characterization

A systematic approach is required to validate a compound as a chemical probe.[12][13] The workflow begins with determining direct binding to the hypothesized target (in vitro target engagement) and progresses to assessing the functional consequences of this binding in a cellular context.

Workflow start Start: Novel Compound 1-(3-Pyrrolidinopropyl)piperazine protocol1 Protocol 1: In Vitro Target Engagement (Radioligand Binding Assay) start->protocol1 decision1 Does it bind to GABA-A Receptor? protocol1->decision1 protocol2 Protocol 2: Cell-Based Functional Assay (YFP-Halide Influx Assay) decision1->protocol2 Yes stop Stop or Re-evaluate Hypothesis decision1->stop No decision2 Does it show functional activity? protocol2->decision2 selectivity Selectivity Profiling (Test against related receptors) decision2->selectivity Yes decision2->stop No probe Validated Chemical Probe selectivity->probe

Caption: Experimental workflow for characterizing a novel chemical probe.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the interaction of 1-(3-Pyrrolidinopropyl)piperazine with GABA-A receptors.

Protocol 1: In Vitro Target Engagement - GABA-A Receptor Radioligand Binding Assay

This protocol determines if the test compound directly competes with a known radiolabeled ligand for binding to the GABA-A receptor in isolated brain membranes. This is a foundational experiment to confirm target engagement.[14][15]

Objective: To determine the binding affinity (Ki) of 1-(3-Pyrrolidinopropyl)piperazine for the GABA-A receptor.

Materials:

  • Test Compound: 1-(3-Pyrrolidinopropyl)piperazine

  • Radioligand: [³H]Muscimol (a high-affinity GABA-A agonist)[14]

  • Non-specific binding control: GABA (10 mM)[15]

  • Tissue Source: Whole rat brains (or specific regions like cortex or cerebellum)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4, 4°C

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 4°C[15]

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Centrifuge capable of high speeds (e.g., >40,000 x g)

Methodology:

  • Membrane Preparation: [15]

    • Homogenize whole rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in ice-cold deionized water and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step three times to remove endogenous GABA.[14]

    • Resuspend the final pellet in Binding Buffer at a protein concentration of ~1 mg/mL (determine concentration using a Bradford or BCA assay). Aliquot and store at -80°C until use.

  • Binding Assay: [15]

    • On the day of the assay, thaw the membrane preparation and wash twice with Binding Buffer by centrifugation (140,000 x g for 30 min at 4°C). Resuspend in fresh, ice-cold Binding Buffer to a final concentration of 0.1-0.2 mg/mL.

    • Prepare serial dilutions of 1-(3-Pyrrolidinopropyl)piperazine in Binding Buffer (e.g., from 1 nM to 1 mM).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL Binding Buffer + 50 µL [³H]Muscimol (at a final concentration of ~5 nM) + 100 µL membrane preparation.

      • Non-specific Binding: 50 µL GABA (10 mM) + 50 µL [³H]Muscimol + 100 µL membrane preparation.

      • Competition: 50 µL of each dilution of the test compound + 50 µL [³H]Muscimol + 100 µL membrane preparation.

    • Incubate the plate for 45 minutes at 4°C on an orbital shaker.[15]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Cell-Based Functional Assay - YFP-Based Halide Ion Influx Assay

This protocol assesses whether binding of the test compound to the GABA-A receptor translates into a functional response (i.e., channel opening). It uses cells co-expressing a GABA-A receptor subtype and a halide-sensitive Yellow Fluorescent Protein (YFP).[16]

Objective: To determine if 1-(3-Pyrrolidinopropyl)piperazine acts as an agonist or modulator of GABA-A receptor function.

Materials:

  • Host Cell Line: CHO-K1 or HEK293 cells

  • Expression Plasmids: Plasmids encoding the desired GABA-A receptor subunits (e.g., α₂, β₃, γ₂) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[16]

  • Cell culture reagents (media, serum, antibiotics)

  • Transfection reagent (e.g., Lipofectamine)

  • Assay Buffer (e.g., PBS with Ca²⁺/Mg²⁺)

  • Stimulus Buffer (Assay Buffer with NaI replacing NaCl)

  • Fluorescence plate reader with bottom-read capability and appropriate filters for YFP.

Methodology:

  • Cell Line Generation:

    • Co-transfect the host cells with the GABA-A receptor subunit plasmids and the YFP plasmid.

    • Select for stably expressing cells or use transiently transfected cells 48-72 hours post-transfection.[16]

    • Plate the cells in black, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Functional Assay:

    • Prepare serial dilutions of 1-(3-Pyrrolidinopropyl)piperazine and a known GABA-A agonist (e.g., GABA itself) in Assay Buffer.

    • Wash the cells twice with Assay Buffer.

    • Add the compound dilutions to the wells. For modulator testing, add the test compound along with a sub-maximal (EC₂₀) concentration of GABA.[17]

    • Measure the baseline YFP fluorescence (F₀).

    • Using the plate reader's injection system, add Stimulus Buffer containing iodide (I⁻). The influx of I⁻ through open GABA-A channels will quench the YFP fluorescence.

    • Immediately begin kinetic measurement of YFP fluorescence (F) every 1-2 seconds for 1-2 minutes.

  • Data Analysis:

    • The rate of fluorescence quench is proportional to the rate of I⁻ influx and thus to GABA-A receptor activity.

    • Calculate the initial quench rate or the change in fluorescence (ΔF = F₀ - F_final).

    • Plot the quench rate or ΔF against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum effect (E_max).

    • Compare the EC₅₀ and E_max of 1-(3-Pyrrolidinopropyl)piperazine to that of GABA to classify it as a full or partial agonist. If tested as a modulator, assess its ability to shift the GABA dose-response curve.

Data Presentation and Interpretation

The results from these experiments should be tabulated to allow for a clear assessment of the compound's profile.

Table 2: Hypothetical Characterization Data for 1-(3-Pyrrolidinopropyl)piperazine

AssayParameterResultInterpretation
GABA-A Radioligand Binding Ki150 nMThe compound binds to the GABA-A receptor with moderate affinity.
YFP-Halide Influx (Agonist Mode) EC₅₀500 nMThe compound is a functional agonist at the GABA-A receptor.
E_max85% (relative to GABA)The compound is a high-efficacy partial agonist.
YFP-Halide Influx (Modulator Mode) GABA EC₅₀ ShiftLeftward shift (4-fold)The compound also acts as a positive allosteric modulator.

This hypothetical data suggests that 1-(3-Pyrrolidinopropyl)piperazine is a promising candidate for a chemical probe targeting GABA-A receptors, acting as both a partial agonist and a positive allosteric modulator.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-(3-Pyrrolidinopropyl)piperazine as a potential chemical probe. The outlined protocols for determining in vitro binding affinity and cell-based functional activity are critical first steps. If the compound demonstrates sufficient potency and a clear mechanism of action, subsequent essential steps would include:

  • Selectivity Profiling: Testing the compound against a panel of other neurotransmitter receptors (e.g., dopamine, serotonin receptors) and ion channels to ensure it does not have significant off-target effects.[4]

  • Structural Analogs: Synthesizing and testing a structurally similar but biologically inactive analog to serve as a negative control in future experiments.[4]

  • In Vivo Characterization: If intended for use in animal models, pharmacokinetic and pharmacodynamic studies are necessary to ensure the probe reaches its target in the brain at effective concentrations.[13]

By following this rigorous, self-validating system, researchers can confidently establish whether 1-(3-Pyrrolidinopropyl)piperazine or other novel piperazine derivatives are suitable as high-quality chemical probes to explore complex biological questions.

References

  • PubChem. Piperazine. National Institutes of Health. Available from: [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. PMC. Available from: [Link]

  • Jacob, T. C., et al. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABAA Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments. Available from: [Link]

  • Wikipedia. GABAA receptor. Available from: [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Available from: [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available from: [Link]

  • PubChem. Piperazine;pyrrolidine. National Institutes of Health. Available from: [Link]

  • Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. ASSAY and Drug Development Technologies.
  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Chemical Science. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Publishing. Available from: [Link]

  • Frontiers in Molecular Neuroscience. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Available from: [Link]

  • Nature Chemical Biology. (2010). The art of the chemical probe. Available from: [Link]

  • ScienceDirect. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Available from: [Link]

  • Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Piperazine Linkers in Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, present in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2][3] Its prevalence is not coincidental but rather a direct consequence of its unique combination of physicochemical and structural properties. This guide provides an in-depth analysis of the strategic rationale for incorporating piperazine linkers in drug design, offering field-proven insights into how this versatile heterocycle can be leveraged to optimize pharmacokinetic and pharmacodynamic profiles. We will explore the fundamental properties of piperazine, detail robust synthetic protocols for its incorporation, and provide methods for the comprehensive characterization of the resulting compounds.

The Rationale: Why Piperazine is a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[4][5] Piperazine's status as such stems from a confluence of advantageous properties that medicinal chemists can strategically exploit.

Physicochemical & Structural Advantages

The six-membered ring containing two opposing nitrogen atoms confers a unique set of characteristics:

  • Modulation of Aqueous Solubility: The two basic nitrogen atoms can be protonated at physiological pH, significantly enhancing the aqueous solubility of a parent molecule.[1][6][7] This is a critical parameter for improving bioavailability and formulating parenteral dosage forms.[8][9]

  • Tunable Basicity (pKa): The pKa of the piperazine nitrogens can be finely tuned through substitution.[5] This allows for precise control over the molecule's charge state in different physiological compartments (e.g., stomach vs. intestine), directly influencing absorption and distribution.[5][10] For instance, attaching an electron-withdrawing group (like an acetyl group) to one nitrogen lowers the pKa of the other, reducing its basicity.[11]

  • Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can reduce the entropic penalty of binding to a target protein.[6] The N-substituents are projected in well-defined vectors, allowing chemists to use the piperazine ring as a rigid linker to correctly orient different pharmacophoric elements for optimal target engagement.[12]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors (in their protonated or N-H form) and acceptors, facilitating crucial interactions within a protein's binding pocket.[6]

  • Synthetic Tractability: The secondary amine functionalities serve as versatile synthetic handles, enabling straightforward derivatization through methods like alkylation, acylation, and reductive amination.[4][5]

Impact on ADME Profiles

The strategic incorporation of a piperazine linker can profoundly and favorably impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption & Bioavailability: Enhanced solubility and the ability to modulate pKa often lead to improved oral bioavailability.[5][6]

  • Distribution: The polarity of the piperazine moiety can be adjusted to control a compound's distribution into various tissues and limit non-specific binding.

  • Metabolism: While piperazine itself can be subject to metabolism (e.g., N-dealkylation), its incorporation can also be used to block metabolically labile sites on an adjacent part of the molecule.[11] Strategic substitution on the piperazine nitrogens can further enhance metabolic stability.[13]

  • Excretion: Increased polarity generally facilitates renal clearance of the drug and its metabolites.[7]

The following table summarizes the key properties and their strategic implications in drug design.

PropertyTypical Value/CharacteristicStrategic Implication & RationaleKey Citations
Basicity (pKa) pKa1 ≈ 5.4, pKa2 ≈ 9.7Fine-tunes charge state at physiological pH (7.4) to optimize solubility, membrane permeability, and target binding. Can be modulated by N-substituents.[5][11][14]
Solubility Freely soluble in waterIncreases the aqueous solubility of lipophilic molecules, improving formulation options and bioavailability.[1][8][9][14]
Structure Saturated 6-membered heterocycleActs as a conformationally restrained linker, reducing the entropic cost of binding and providing precise vectoral orientation of substituents.[6][12]
Hydrogen Bonding 2 N-atoms (H-bond acceptors/donors)Forms key interactions with biological targets to enhance binding affinity and selectivity.[6]
Metabolic Stability Susceptible to N-dealkylationCan be improved by introducing steric bulk or electron-withdrawing groups near the nitrogen atoms.[11][13]

Synthetic Strategies & Core Protocols

The synthesis of piperazine-containing molecules is versatile. The most common strategies involve the selective functionalization of one or both nitrogen atoms.

Logic of Synthetic Design

The choice of synthetic route depends on whether mono- or di-substitution is desired. For molecules requiring two different substituents on the piperazine nitrogens (a common scenario in linker design), a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.[5]

The overall workflow for synthesizing a mono-substituted piperazine derivative is a prime example of this self-validating logic.

G cluster_0 Synthetic Workflow: Mono-Substitution A Start: Piperazine B Step 1: N-Boc Protection (Di-tert-butyl dicarbonate) A->B C Intermediate: N-Boc-piperazine (Purification & Characterization) B->C D Step 2: N'-Alkylation/Acylation (Electrophile + Base) C->D E Intermediate: N-Boc-N'-R-piperazine (Purification & Characterization) D->E F Step 3: Deprotection (Trifluoroacetic Acid) E->F G Final Product: N-R-piperazine (Purification & Characterization) F->G

Caption: General workflow for selective mono-functionalization of piperazine.

Protocol 1: Synthesis of N-Aryl-N'-Boc-piperazine

This protocol details a standard nucleophilic aromatic substitution to create a mono-arylated piperazine, a common step in building more complex linkers.

Objective: To synthesize 1-(4-fluorophenyl)-4-(tert-butoxycarbonyl)piperazine.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • 1-bromo-4-fluorobenzene (1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Racemic-BINAP (0.04 eq)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (0.02 eq), racemic-BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene, followed by N-Boc-piperazine (1.0 eq) and 1-bromo-4-fluorobenzene (1.1 eq) via syringe.

    • Causality Note: The Pd(OAc)2/BINAP system forms the active catalytic species for this Buchwald-Hartwig amination. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle. An inert atmosphere is critical to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (Self-Validation): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient. The pure product fractions are identified by TLC.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[15][16] The expected data should confirm the presence of the Boc group, the aryl group, and the piperazine core protons.

Protocol 2: N-Boc Deprotection

Objective: To remove the Boc protecting group to liberate the secondary amine for further functionalization.

Materials:

  • N-Boc protected piperazine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected piperazine derivative in DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise with stirring.

    • Causality Note: TFA is a strong acid that readily cleaves the acid-labile Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts. DCM is a common solvent that is stable to strong acids.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the excess TFA. Continue adding until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used without further purification or can be purified by crystallization or chromatography if necessary.

  • Characterization: Confirm the absence of the Boc group signal (e.g., the large singlet at ~1.4 ppm in ¹H-NMR) and the presence of the N-H proton.

Characterization and Validation

Every synthesized compound must be rigorously characterized to confirm its identity, purity, and key physicochemical properties. This forms the self-validating core of any synthetic protocol.

G cluster_0 Compound Validation Pathway A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D Property Measurement A->D NMR 1H, 13C NMR B->NMR MS Mass Spectrometry B->MS HPLC HPLC / LC-MS C->HPLC Sol Solubility Assay D->Sol pKa pKa Determination D->pKa

Caption: Key validation steps for piperazine-linked compounds.

Protocol 3: Standard Characterization Workflow

Objective: To validate the structure and purity of a synthesized piperazine-linked compound.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: Confirm the presence of all expected peaks, check that the integration of proton signals matches the number of protons, and verify the chemical shifts are consistent with the proposed structure.[16] For example, piperazine ring protons typically appear as complex multiplets between 2.5-4.0 ppm.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using an ESI or APCI source coupled to a mass analyzer.

    • Validation: The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) must match the calculated exact mass of the target compound.[16]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method (mobile phase, gradient, column).

    • Inject a sample and analyze the chromatogram, typically with UV detection.

    • Validation: A pure compound should ideally show a single, sharp peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for biological testing.

Case Study: Piperazine Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[17] The linker joining the two ends of the PROTAC is critical for its efficacy. Piperazine is frequently incorporated into these linkers to enhance solubility and provide a degree of rigidity.[11][17]

However, the chemical nature of the connection to the piperazine ring dramatically affects its basicity.[11]

  • Amide Linkage: Connecting the piperazine via an amide bond lowers its pKa by approximately one unit compared to a simple alkyl-substituted piperazine.[11]

  • Triazole Linkage (Click Chemistry): Using a "click" reaction to form a triazole next to the piperazine ring can lower the pKa by almost three units.[11]

  • Alkyl Linkage: Separating the piperazine nitrogen from an electron-withdrawing group (like a carbonyl) by a chain of four or more methylene units largely restores its basicity.[11]

Design Implication: If the primary goal of incorporating piperazine is to increase solubility via protonation at physiological pH, then synthetic strategies that create amide or triazole linkages directly to the piperazine nitrogen should be used with caution, as they significantly reduce the desired basicity.[11] An alkyl-piperazine-alkyl motif is often the best choice to maximize the basicity of the linker.[11]

Conclusion and Future Perspectives

The piperazine linker is a powerful tool in the drug designer's arsenal. Its predictable influence on physicochemical properties, coupled with its synthetic accessibility, ensures its continued relevance.[1][4] Future advancements will likely focus on novel C-H functionalization methods to create more complex, three-dimensional piperazine scaffolds and the integration of computational tools to more accurately predict the ADME properties of piperazine-containing drug candidates in silico.[3][5][16] By understanding the fundamental principles and applying the robust protocols outlined in this guide, researchers can effectively harness the power of the piperazine linker to accelerate the development of novel therapeutics.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • The medicinal chemistry of piperazines: A review.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Piperazine. Wikipedia.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH.
  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine compound purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying piperazine and its derivatives. The unique physicochemical properties of the piperazine ring—namely its basicity, high polarity, and water solubility—present a distinct set of purification hurdles.

This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, helping you not only to solve immediate problems but also to build a robust understanding for future experiments. We will explore troubleshooting strategies for crystallization, chromatography, and extractions, and provide validated protocols for key procedures.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine products and why do they form?

The most prevalent impurities are typically by-products from the synthesis stage.[1] Understanding their origin is key to selecting an appropriate purification strategy.

  • Di-substituted Piperazines: During N-alkylation or N-arylation reactions, the secondary amine on the opposite side of the piperazine ring can also react, leading to 1,4-disubstituted by-products.[2] This is a competitive reaction, and its prevalence is a significant challenge in achieving monosubstituted products.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial piperazine core or the alkylating/arylating agent.

  • Synthesis-Specific By-products: Depending on the synthetic route, other contaminants can arise. For instance, syntheses starting from ethylene polyamines can result in residual linear amines or other cyclic compounds like diazabicyclooctane.[1]

  • Oxidized Impurities: Piperazine compounds can be susceptible to oxidation, especially when exposed to air and light over time, leading to discoloration (yellowing or browning) and the formation of impurities such as piperazine-2-one.[3][4]

  • Solvent Residues: Residual solvents from the reaction or work-up can be trapped in the final product.[4]

Q2: Why is my piperazine compound so difficult to dry? It seems to hold onto water.

This is a classic issue stemming from two properties of piperazine: its hygroscopic nature and its ability to form an azeotrope with water.[3] The two basic nitrogen atoms readily form hydrogen bonds with water molecules. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, meaning you cannot separate the components by simple distillation. Piperazine is also commercially available as a hexahydrate, highlighting its strong affinity for water.[5]

Q3: My piperazine solution turned yellow upon storage. What happened and is it still usable?

The yellow or brown discoloration is a common sign of oxidation.[3] Piperazines, particularly in their free base form, can oxidize when exposed to air (oxygen) and light. While slight discoloration may indicate the presence of minor impurities, the bulk of your material may still be intact. However, for high-purity applications, especially in drug development, the oxidized impurities must be removed. The usability depends on the tolerance for such impurities in your downstream application. Purification by distillation or recrystallization is often necessary to restore purity.[3]

Q4: How do I choose the best primary purification technique for my piperazine derivative?

The choice depends on the scale of your experiment, the nature of your compound, and the impurities present. The following decision workflow can guide your choice.

G start Crude Piperazine Product q1 Is the compound thermally stable below 200°C? start->q1 q2 Are impurities significantly different in polarity? q1->q2 No distill Fractional Distillation q1->distill  Yes q3 Is the compound a solid? q2->q3 No chrom Column Chromatography q2->chrom  Yes q4 Is the compound soluble in water? q3->q4 No cryst Crystallization / Salt Formation q3->cryst  Yes q4->chrom No extract Acid-Base Extraction q4->extract  Yes end_point Purified Compound distill->end_point chrom->end_point cryst->end_point extract->end_point

Caption: Decision workflow for selecting a primary purification method.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Crystallization & Salt Formation

Crystallization is a powerful technique for purifying solid piperazine compounds. When direct crystallization fails, forming a salt can drastically alter solubility and often facilitates the isolation of a highly pure, crystalline product.[1]

Q: My piperazine free base is an oil and won't crystallize. What should I do?

  • The Problem: Many low-molecular-weight piperazine derivatives have low melting points or are oils at room temperature. Their high polarity can also lead to "oiling out" instead of crystallizing from solution.

  • The Causality: For crystallization to occur, molecules must pack into an ordered lattice. Oiling out happens when the compound's solubility decreases faster than its ability to form this ordered structure upon cooling, creating a supersaturated liquid phase.

  • Solution: Salt Formation. The most robust solution is to convert the basic piperazine to an acid addition salt. This introduces ionic character, which dramatically increases the melting point and the propensity for crystallization.

    • Acid Selection: Common choices include hydrochloric acid (forming hydrochlorides) or acetic acid (forming acetates).[1][2] Dihydrochlorides are often less soluble than their monohydrochloride counterparts.[6]

    • Solvent System: The key is to form the salt in a solvent where the salt has low solubility but the free base and impurities are soluble. For example, piperazine diacetate can be selectively precipitated from acetone.[1]

    • See Protocol 1 for a detailed procedure on purification via piperazine diacetate formation.

Q: My crystals "crashed out" of solution immediately upon cooling. Is this bad?

  • The Problem: Very rapid formation of a large amount of solid material.

  • The Causality: This indicates that the solution was too supersaturated. Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, negating the purification effect.[7] An ideal crystallization involves slow crystal growth over a period of 15-20 minutes.[7]

  • Solution: Increase the Solvent Volume.

    • Place the flask back on the heat source to re-dissolve the solid.

    • Add a small amount of additional hot solvent (e.g., 5-10% more volume).

    • This slightly increases the compound's solubility, preventing immediate precipitation upon cooling and allowing for slower, more selective crystal growth.[7]

    • Ensure the flask cools slowly. Insulating it with glass wool or placing it in a warm water bath can promote the formation of larger, purer crystals.

Liquid-Liquid Extraction

The basicity of piperazine is the key to its purification by extraction. By manipulating the pH of the aqueous phase, you can control whether the piperazine compound resides in the organic or aqueous layer. Piperazine generally has two pKa values, one around 5.3-5.7 and the other around 9.7-9.8.[6]

Q: How do I use pH to my advantage during an extraction?

  • The Problem: Poor separation or low recovery of your piperazine compound during an aqueous work-up.

  • The Causality: The distribution of a piperazine derivative between aqueous and organic phases is entirely dependent on its protonation state, which is dictated by the pH of the aqueous solution.

  • Solution: Strategic pH Adjustment.

    • To Extract into Organic Solvent: You must deprotonate the piperazine to its neutral, free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. To do this, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH) to ensure the pH is well above the second pKa (pH > 11).

    • To Extract into Aqueous Solvent (and remove neutral impurities): You must fully protonate the piperazine to its water-soluble salt form. Wash your organic solution with an acidic aqueous solution (e.g., 1M HCl) to bring the pH well below the first pKa (pH < 4). The protonated piperazine salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

pH RangePredominant Piperazine SpeciesRecommended Phase for Extraction
pH < 4 Diprotonated Cation (BH₂²⁺)Aqueous Phase
pH 7-8 Monoprotonated Cation (BH⁺)Aqueous Phase
pH > 11 Neutral Free Base (B)Organic Phase
Caption: pH-dependent guide for piperazine extraction.
Column Chromatography

Chromatography is often necessary for separating complex mixtures, but the basic nature of piperazines can cause issues on standard silica gel.

Q: My piperazine compound is streaking badly on my silica gel column, leading to poor separation and low yield. How can I fix this?

  • The Problem: The compound appears as a long tailing or "streak" on the TLC plate and elutes over many fractions from the column.

  • The Causality: Silica gel is weakly acidic. The basic nitrogen atoms of your piperazine compound can interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface. This causes the streaking and can result in a significant loss of material on the column.

  • Solution: Deactivate the Silica Gel.

    • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. The triethylamine is more basic and will preferentially interact with the acidic sites on the silica, allowing your piperazine compound to travel through the column without strong, undesirable interactions.

    • Use Alumina: For very basic compounds, switching the stationary phase to alumina (which is basic or neutral) can be a better option than silica.

G cluster_0 Problem: Streaking on Silica cluster_1 Solution: Add Basic Modifier a Piperazine (Basic) b Silica Gel (Acidic) a->b Strong Interaction (Causes Streaking) c Piperazine d Silica Gel c->d Weak Interaction (Clean Elution) e Triethylamine (Et3N) e->d Preferential Interaction (Blocks Acidic Sites)

Caption: Mechanism of silica deactivation for piperazine purification.

Key Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Crystallization

This protocol is adapted from a patented method and is highly effective for purifying crude piperazine containing by-products like N-alkyl piperazines and pyrazines.[1]

Objective: To selectively precipitate piperazine as its diacetate salt from a solution containing various synthesis by-products.

Materials:

  • Crude piperazine mixture

  • Acetone (reagent grade)

  • Glacial acetic acid

  • Stir plate, magnetic stir bar

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. Aim for a concentration of approximately 0.5 to 20 weight percent piperazine.[1]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount (2 moles of acetic acid per mole of piperazine) up to a 5-fold excess.

  • Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1] An ice bath can be used for this step.

  • Isolation: Isolate the precipitated piperazine diacetate salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetone to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified piperazine diacetate crystals under vacuum.

  • (Optional) Regeneration of Free Base: To recover the piperazine free base, the diacetate salt can be dissolved in water, basified with a strong base (e.g., NaOH), and then extracted with an appropriate organic solvent.

Protocol 2: Breaking the Piperazine-Water Azeotrope

This protocol is effective for small-scale drying of piperazine that is wet with water.[3]

Objective: To remove residual water from piperazine.

Materials:

  • Wet piperazine

  • Potassium hydroxide (KOH) pellets

  • Anhydrous flask with a stopper

  • Decanting or filtration setup

Procedure:

  • Place the wet piperazine solution or oil in a clean, dry flask.

  • Add several pellets of solid potassium hydroxide (KOH). KOH is a highly effective drying agent for amines and will not react with the piperazine.

  • Stopper the flask and let it stand for several hours, or overnight. The KOH will absorb the water.

  • Carefully decant or filter the dried piperazine away from the KOH pellets. The resulting piperazine should be substantially free of water.

Purity Assessment

After purification, it is crucial to assess the purity of your piperazine compound. Several analytical techniques can be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure of the desired compound and identifying impurities. The presence of solvent residues is also easily detected.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. Due to the lack of a strong UV chromophore in the basic piperazine ring, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[8][9] Alternatively, Evaporative Light Scattering Detection (ELSD) can be used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile piperazine derivatives, GC-MS can be used to separate and identify the compound and any volatile impurities.[4]

References
  • Mullins, R. T. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Cigáň, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. MDPI. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Freeman, S., et al. (2011). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information, U.S. Dept. of Energy. [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933.
  • ResearchGate. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]

  • ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 253. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

Sources

Overcoming poor metabolic stability of piperazine derivatives in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PIP-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division

Welcome to the Piperazine Optimization Hub

Context: You are accessing this guide because your lead piperazine-containing compound exhibits high in vivo clearance or poor microsomal stability (


 min). While the piperazine ring is a privileged scaffold for solubility and receptor binding (present in >100 FDA-approved drugs), it is a notorious "metabolic soft spot."

This technical guide provides a root-cause diagnostic workflow, structural remediation strategies, and validated experimental protocols to extend the half-life of your candidate.

Module 1: Diagnostic Hub (Troubleshooting)

Before synthesizing new analogs, you must confirm why your molecule is unstable. High clearance is a symptom; the specific metabolic pathway is the root cause.

The Diagnostic Workflow

Use the following decision tree to determine the necessary structural modification.

Piperazine_Diagnostics Start Issue: High Intrinsic Clearance (Clint) MetID Action: Run Metabolite ID (MetID) (Microsomes + NADPH) Start->MetID Result1 Major Metabolite: N-Oxide (+16 Da) MetID->Result1 LC-MS/MS Analysis Result2 Major Metabolite: Hydroxylated Ring (+16 Da) (Alpha-Carbon Oxidation) MetID->Result2 Result3 Major Metabolite: Ring Opening/Cleavage MetID->Result3 Fix1 Strategy: Electronic Modulation (Reduce pKa) Result1->Fix1 Mechanism: Direct N-Oxidation Fix2 Strategy: Steric Shielding (Alpha-Methylation) Result2->Fix2 Mechanism: C-H Abstraction Fix3 Strategy: Bioisosteric Replacement (Spiro/Bridged Systems) Result3->Fix3 Mechanism: Ring Instability

Figure 1: Diagnostic logic flow for identifying the specific metabolic liability of piperazine derivatives.

Common Metabolic Mechanisms
  • N-Oxidation: The basic nitrogen lone pair is oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • 
    -Carbon Hydroxylation:  CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate which often leads to ring opening or N-dealkylation [1].
    
  • Reactive Metabolite Formation: Oxidation can form iminium ions, leading to Mechanism-Based Inactivation (MBI) of CYP3A4, causing non-linear pharmacokinetics [2].

Module 2: Structural Optimization Strategies

Once the liability is identified, apply these medicinal chemistry strategies.

Strategy A: Steric Shielding (Addressing -C Hydroxylation)

Logic: Introducing alkyl groups (methyl, ethyl) at the C2 or C6 positions creates steric hindrance that blocks the CYP450 heme iron from accessing the


-proton.
  • Implementation: Synthesize 2-methylpiperazine or 2,6-dimethylpiperazine analogs.

  • Impact: Often dramatically reduces

    
     but may introduce chirality (enantiomers must be separated).
    
Strategy B: Electronic Deactivation (Addressing N-Oxidation)

Logic: Reducing the electron density (basicity) of the piperazine nitrogen makes it less susceptible to oxidation and reduces the energy of the transition state for Single Electron Transfer (SET) mechanisms.

  • Implementation:

    • Fluorination: Add fluorine to the piperazine ring or adjacent alkyl chains.

    • N-Acylation/Sulfonylation: Convert the amine to an amide or sulfonamide (removes basicity entirely, though this significantly alters solubility and potency).

    • Electron Withdrawing Groups (EWG): Place EWGs (e.g., -CF3, -CN) on the N-aryl ring.

Strategy C: Bioisosteric Replacement (Radical Redesign)

Logic: If the piperazine core itself is the liability, replace it with a scaffold that maintains the vector geometry but lacks the metabolic soft spots.

  • Bridged Systems: 2,5-diazabicyclo[2.2.1]heptane (locks conformation, removes labile protons).

  • Spirocycles: Diazaspiro[3.3]heptane or [5.5]undecane systems (removes

    
    -hydrogens, alters lipophilicity) [3].
    
Comparative Data: Optimization Impact

Representative data showing the impact of modifications on Human Liver Microsome (HLM) stability.

Compound VariantModification StrategypKa (Calc)HLM

(min)
Clearance Mechanism
Parent Piperazine None8.56.2Rapid N-dealkylation
2-Methyl Analog Steric Shielding8.624.0Hindered

-C access
2,2-Dimethyl Analog Heavy Steric Shielding8.4> 60Blocked metabolic site
N-Trifluoroethyl Electronic (EWG)6.145.0Reduced N-basicity
Spiro-diamine Bioisostere9.055.0Altered topology

Module 3: Experimental Validation (Protocols)

Do not rely on calculated stability. You must validate improvements using a rigorous Microsomal Stability Assay.

Standard Operating Procedure: HLM Stability Assay

Objective: Determine the intrinsic clearance (


) of the test compound.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Protocol Steps:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 30 µL of HLM solution into a 96-well plate. Add 1 µL of Test Compound (1 µM final conc). Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution (Ice-cold ACN) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor Parent/IS ratio.[2]

HLM_Protocol Step1 1. Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30 min) Step2->Step3 Step4 4. Quench (+ Cold ACN/IS) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Frequently Asked Questions (FAQs)

Q: I added a fluorine atom, but my clearance increased. Why? A: While fluorine reduces basicity (good for N-oxidation), it also increases lipophilicity (


). Higher lipophilicity often increases affinity for CYP active sites, potentially accelerating metabolism at other sites on the molecule. Always monitor Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Q: My compound is stable in HLM but has high clearance in vivo (Rat). What is happening? A: This indicates non-CYP mediated clearance. Piperazines can be substrates for Phase II conjugation (Glucuronidation) or renal clearance if they are very polar. Check hepatocyte stability (which includes Phase II enzymes) and renal excretion rates.

Q: Can I use prodrugs to protect the piperazine? A: Yes. An N-oxide prodrug can sometimes be reduced back to the parent piperazine in vivo under hypoxic conditions, or you can use a carbamate prodrug that is cleaved by esterases in the plasma [4].

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. J. Chem. Inf. Model. (2011). Link

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metab. Dispos. (2015).[3] Link

  • Piperazine Bioisosteres for Drug Design. Enamine. (2018). Link

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Molecules. (2020).[4][5] Link

Sources

Troubleshooting 1-(3-Pyrrolidinopropyl)Piperazine in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization and Troubleshooting in Cell Culture Assays Compound ID: 1-(3-Pyrrolidinopropyl)piperazine (CAS: 22399-44-6)[1]

Executive Summary

1-(3-Pyrrolidinopropyl)piperazine is a structural motif frequently used as a linker or fragment in medicinal chemistry (e.g., histamine H3 antagonists).[1] In cell culture, its behavior is dominated by its nature as a cationic amphiphilic base .[1]

Users typically encounter three classes of failure modes:

  • Solubility/pH Drift: The compound is highly alkaline, causing precipitation in buffered media or rapid phenol red shifts.[1]

  • Physiological Artifacts: Induction of cytoplasmic vacuolization (lysosomotropism) often mistaken for apoptosis.[1]

  • Assay Interference: False positives in tetrazolium-based viability assays (MTT/MTS) due to intrinsic reductive properties.[1][2]

This guide provides the mechanistic insight and protocols to resolve these issues.

Part 1: Physicochemical Properties & Stock Preparation[1]

The Core Challenge: This molecule contains multiple nitrogen centers (secondary and tertiary amines), resulting in a high pKa (estimated >9.5).[1] When dissolved in water or DMSO and added to media, it acts as a "proton sponge," potentially overwhelming the bicarbonate buffering system of standard media (DMEM/RPMI).[1]

Data Summary: Compound Profile
PropertyValue/DescriptionCell Culture Implication
Basicity (pKa) High (~9.0–10.[1]0)Can shift media pH > 8.0, causing alkaline shock.[1]
Hygroscopicity HighAbsorbs atmospheric CO₂ to form carbamates; lowers effective concentration.[1]
LogP ~ -0.8 to 0.5 (estimated)Amphiphilic; crosses membranes easily but traps in acidic compartments.[1]
Redox Potential Reductive aminesCan directly reduce MTT tetrazolium salts (false viability signal).[1]
Troubleshooting Workflow: Solubilization

StockPrep Start Start: Solid Compound Solvent Choose Solvent Start->Solvent Water Water/PBS Solvent->Water Not Recommended (Alkaline hydrolysis) DMSO DMSO (Anhydrous) Solvent->DMSO Preferred CheckPH Check pH of Stock Water->CheckPH MediaAdd Add to Media (1:1000 dilution) DMSO->MediaAdd Adjust Titrate with 1N HCl to pH 7.2-7.4 CheckPH->Adjust pH > 8.0 Adjust->MediaAdd Precip Check for Precipitation MediaAdd->Precip Success Proceed to Assay Precip->Success Clear Fail Sonicate or Lower Concentration Precip->Fail Cloudy

Figure 1: Decision tree for generating stable stocks. Note that aqueous stocks of the free base are highly alkaline and require neutralization before media addition.

Q: My media turns purple/pink immediately after adding the compound. Is this normal? A: No. This indicates "Alkaline Shock."[1] The basic amines have shifted the Phenol Red indicator.[1]

  • Fix: Do not add the free base directly to the media.[1] Prepare a 100 mM stock in DMSO. If you must use an aqueous vehicle, neutralize the stock solution with HCl to pH 7.4 before adding it to the cells.[1]

Part 2: Cellular Physiology (Vacuolization vs. Toxicity)

A common report with piperazine derivatives is the appearance of "holes" or "foam" in the cytoplasm within 2–4 hours.[1] This is Lysosomotropism , not necessarily necrosis.[1]

Mechanism: The Ion Trapping Effect

1-(3-Pyrrolidinopropyl)piperazine is a lipophilic weak base.[1] It crosses the cell membrane (neutral pH) easily.[1] Once it enters the lysosome (pH ~4.5–5.0), it becomes protonated.[1] The charged molecule cannot cross the membrane back out, leading to accumulation, osmotic swelling, and visible vacuoles.[1]

Lysosomotropism cluster_trap Ion Trapping Zone Extracellular Extracellular Fluid (pH 7.4) Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion (Lipophilic) Lysosome Lysosome (pH 5.0) Cytosol->Lysosome Diffusion Drug_Charged Drug (BH+) Lysosome->Drug_Charged Protonation (H+ added) Drug_Neutral Drug (B) Drug_Charged->Lysosome Trapped (Impermeable)

Figure 2: Mechanism of Lysosomotropism.[1] The compound enters passively but is protonated and trapped in the acidic lysosome, causing osmotic swelling.

Q: How do I distinguish vacuolization from apoptosis? A: Perform a "Washout Test."[1]

  • Treat cells for 4 hours (vacuoles appear).[1]

  • Remove media, wash 2x with PBS.[1]

  • Add fresh, compound-free media.

  • Result: If vacuoles disappear within 2–6 hours, it is reversible lysosomal swelling (physicochemical stress).[1] If cells detach or bleb, it is cytotoxicity.[1]

Part 3: Assay Interference (The False Positive Trap)

Piperazine derivatives contain secondary amines that can act as reducing agents.[1] In tetrazolium assays (MTT, MTS, XTT), the compound itself can chemically reduce the yellow tetrazolium to purple formazan, even in the absence of cells.[1]

Diagnostic Experiment: Cell-Free Control

  • Prepare media without cells.[1]

  • Add the compound at your highest test concentration (e.g., 100 µM).

  • Add MTT reagent and incubate for 2 hours.

  • Observation: If the media turns purple, the compound is chemically interfering.[1]

Recommended Alternative Assays: If interference is detected, switch to non-redox endpoints:

  • ATP-based luminescence (e.g., CellTiter-Glo): Less susceptible to amine interference.[1]

  • LDH Release: Measures membrane integrity rather than metabolic activity.[1]

Part 4: Validated Protocol for 1-(3-Pyrrolidinopropyl)piperazine

Objective: To treat adherent cells (e.g., HEK293, HeLa) while minimizing pH artifacts.

  • Stock Prep:

    • Weigh 10 mg of compound.[1]

    • Dissolve in anhydrous DMSO to create a 50 mM master stock.

    • Critical: Aliquot into small volumes (20 µL) and store at -20°C under nitrogen/argon if possible (prevents oxidation/carbamate formation).

  • Dilution:

    • Prepare a 2x intermediate dilution in complete media.[1]

    • Check pH: If the media turns magenta (alkaline), add 1N HCl dropwise until the salmon-pink color is restored.[1]

  • Treatment:

    • Add the 2x intermediate to the cells (1:1 volume) to reach final concentration.[1]

    • Maximum recommended DMSO: 0.5% (v/v).[1]

  • Readout:

    • For viability: Use ATP luminescence assays.[1]

    • For morphology: Observe at 4h and 24h.[1] Note vacuolization.[1]

References
  • PubChem. Compound Summary: 1-(3-Pyrrolidinopropyl)piperazine (CAS 22399-44-6).[1] National Library of Medicine.[1] [Link][1]

  • Halliwell, B., & Gutteridge, J. M. (2015).[1] Free Radicals in Biology and Medicine. Oxford University Press.[1] (Context on amine oxidation and assay interference).

  • Marceau, F., et al. (2012).[1] Cationic amphiphilic drugs induce accumulation of cytolytic lysosomotropic vacuoles.[1] Journal of Cellular Physiology.[1] [Link]

  • Ulukaya, E., et al. (2008).[1] Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay.[1] Chemotherapy.[1] (General mechanism of chemical reduction of MTT).

Sources

Validation & Comparative

Technical Guide: 1-(3-Pyrrolidinopropyl)piperazine vs. Piperidine Analogs in Receptor Assays

[1]

Executive Summary & Pharmacophore Analysis

1-(3-Pyrrolidinopropyl)piperazine represents a critical "dual-basic" pharmacophore widely utilized in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] It consists of a piperazine core linked via a propyl chain to a terminal pyrrolidine ring.[1]

This moiety acts as the primary binding determinant in many Histamine H3 Receptor (H3R) antagonists and Sigma-1 Receptor (


R) ligands11
Structural Comparison of Alternatives

The choice between the pyrrolidine, piperidine, and morpholine variants dictates the selectivity profile of the final compound.

MoietyStructurepKa (Terminal N)Steric BulkPrimary Application
Pyrrolidinopropyl 5-membered ring~10.2 (High)CompactHigh-affinity H3R antagonism; Moderate

R affinity.[1]
Piperidinopropyl 6-membered ring~11.0 (Very High)ModerateDual H3R/

R activity (Promiscuous).[1]
Morpholinopropyl 6-membered (O-atom)~8.4 (Lower)ModerateReduced affinity; used to lower lipophilicity (LogD).[1]

Assay 1: Histamine H3 Receptor (H3R) Binding

The H3 receptor is a G-protein coupled receptor (GPCR) that functions as a presynaptic autoreceptor.[1] The 1-(3-Pyrrolidinopropyl)piperazine moiety is optimized to mimic the endogenous ligand histamine but with enhanced hydrophobic interactions.[1]

Comparative Performance Data

In competitive radioligand binding assays using human H3R (hH3R), derivatives containing the pyrrolidinopropyl moiety consistently demonstrate nanomolar to sub-nanomolar affinity.[1]

Table 1: Comparative Binding Affinity (


) in hH3R Assays1
Side Chain Variant

(hH3R) [nM]
Binding EfficiencyMechanism of Action
1-(3-Pyrrolidinopropyl) 0.2 - 2.0 nM Optimal Strong ionic interaction with Glu206 (TM5).[1]
1-(3-Piperidinopropyl)0.5 - 3.0 nMHighSimilar binding; slightly higher steric clash risk.
1-(3-Morpholinopropyl)50 - 200 nMLowWeaker basicity reduces salt-bridge strength.[1]
1-(2-Aminoethyl)> 500 nMPoorLinker too short to reach the acidic pocket.
Detailed Protocol: H3R Radioligand Binding Assay

Objective: Determine the inhibition constant (



1
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human H3R.[1]

    • Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min. Resuspend pellet in binding buffer.
      
  • Incubation System:

    • Total Volume: 200

      
      L.[1]
      
    • Ligand: 1 nM

      
       (
      
      
      nM).[1]
    • Test Compound: Serial dilutions of 1-(3-Pyrrolidinopropyl)piperazine derivative (

      
       to 
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Pitolisant or Thioperamide.[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C (shaking).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the cationic probe.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Expert Insight: The PEI pre-soak step is critical for this assay.[1] The pyrrolidinopropyl moiety is highly cationic; without PEI, the compound will stick to the glass fiber filter, causing false negatives (artificial depletion of free ligand).

Assay 2: Sigma-1 Receptor ( R) Selectivity Screening

While the pyrrolidine moiety drives H3R potency, it also introduces affinity for Sigma receptors, which are often considered "off-targets" for H3R drugs (or "dual-targets" for pain therapy).[1]

Selectivity Comparison

Piperidine analogs are notorious for high

1pyrrolidine

improving selectivity

Table 2: H3R vs.


R Selectivity Ratios
Compound ClasshH3R

(nM)

R

(nM)
Selectivity Ratio (

/H3)
Interpretation
Pyrrolidine Derivative 1.5 ~150 100x Selective H3 Antagonist
Piperidine Derivative1.23.5~3xNon-selective (Dual Ligand)
Diethylamine Derivative15.0>1000>60xSelective but lower potency
Detailed Protocol: R Binding Assay

Objective: Assess off-target liability or dual-activity potential.[1]

  • Tissue Source: Guinea pig brain membranes or Jurkat cells (rich in

    
    R).[1]
    
  • Radioligand:

    
    -Pentazocine (highly selective for 
    
    
    R).[1]
  • Buffer: 50 mM Tris-HCl (pH 7.4). Crucial: Do not use EDTA, as divalent cations can modulate Sigma binding.[1]

  • Incubation: 120 minutes at 37°C. (Sigma receptors require longer equilibration times than GPCRs due to slow kinetics).

  • Competition: Displace with test compounds. Haloperidol (10

    
    M) is used to define non-specific binding.[1]
    

Mechanistic Visualization: Ligand-Receptor Interaction

The following diagram illustrates why the 3-carbon propyl linker and the terminal amine are critical for the H3R signaling blockade.

H3R_Mechanismcluster_ligandLigand Structure (Pharmacophore)cluster_receptorH3 Receptor Binding Pocketcluster_signalingDownstream EffectPiperazinePiperazine Core(Scaffold)LinkerPropyl Linker(3-Carbon Spacer)Piperazine->LinkerCovalent BondPocketHydrophobic PocketPiperazine->PocketVan der WaalsPyrrolidinePyrrolidine Ring(Basic Head, pKa ~10)Linker->PyrrolidineDistance ControlGlu206Glu 206 (TM5)(Acidic Residue)Pyrrolidine->Glu206Ionic Salt Bridge(Critical Interaction)Gi_ProteinG_i/o ProteinPyrrolidine->Gi_ProteinPrevents Activation(Inverse Agonism)Glu206->Gi_ProteinReceptor Activation(Blocked by Ligand)HydrophilicSolvent Exposed RegioncAMPcAMP ProductionGi_Protein->cAMPInhibitsReleaseNeurotransmitter Release(Histamine/ACh/DA)cAMP->ReleaseModulates

Figure 1: Mechanism of Action for 1-(3-Pyrrolidinopropyl)piperazine derivatives.[1] The propyl linker positions the protonated pyrrolidine nitrogen to form a critical salt bridge with Glu206 in the H3 receptor, preventing G-protein activation and enhancing neurotransmitter release.

Synthesis Protocol (Reductive Amination)

To generate this pharmacophore for assay testing, the most robust method is the reductive amination of a piperazine-propanal intermediate or the alkylation of piperazine with 1-(3-chloropropyl)pyrrolidine.[1]

Recommended Route: N-Alkylation (High Yield) [1]

  • Reagents: 1-Boc-piperazine (or specific aryl-piperazine), 1-(3-chloropropyl)pyrrolidine hydrochloride,

    
    , KI (catalytic).[1]
    
  • Solvent: Acetonitrile or DMF.[1]

  • Procedure:

    • Dissolve aryl-piperazine (1.0 eq) in Acetonitrile.

    • Add finely ground

      
       (3.0 eq) and KI (0.1 eq).[1]
      
    • Add 1-(3-chloropropyl)pyrrolidine HCl (1.1 eq).

    • Reflux at 80°C for 12–16 hours.

  • Workup: Filter inorganic salts, evaporate solvent, partition between DCM/Water.

  • Purification: Column chromatography (DCM:MeOH:NH4OH, 90:9:1).[1] The pyrrolidine tail is polar; use ammonia in the eluent to prevent tailing.[1]

References

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.[1] Link[1]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Lazewska, D., et al. (2018). Piperazine derivatives as histamine H3 receptor ligands.[1] Current Medicinal Chemistry.[1] Link

  • Sigma-Aldrich. Product Specification: 1-(3-Pyrrolidinopropyl)piperazine.[1]Link[1]

Comparative Guide: 1-(3-Pyrrolidinopropyl)Piperazine Linker Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Pyrrolidinopropyl)piperazine derivatives, focusing on the critical role of the linker architecture in determining pharmacological potency, selectivity, and physicochemical properties.

Executive Summary: The Diamine Pharmacophore

The 1-(3-Pyrrolidinopropyl)piperazine motif is a privileged scaffold in medicinal chemistry, particularly for Histamine H3 Receptor (H3R) antagonists and Sigma-1 Receptor (


R) ligands .

The molecule consists of three distinct domains:

  • The Basic Head (Pyrrolidine): A protonatable amine (

    
    ) that forms a critical salt bridge with Aspartate residues (e.g., Asp114 in H3R).
    
  • The Linker (Propyl): A spacer that determines the spatial orientation and distance between the basic head and the core.

  • The Core (Piperazine): A semi-rigid scaffold that directs the distal aromatic tail into the hydrophobic binding pocket.

Core Thesis: While the propyl (C3) linker is often the "Gold Standard" for H3R affinity due to optimal distance matching, deviations to ethyl (C2) , butyl (C4) , or rigidified linkers drastically alter the selectivity profile between H3R and


R, as well as metabolic stability.
Structural Analysis & SAR Comparison

The following table summarizes the performance of different linker types based on Structure-Activity Relationship (SAR) data derived from H3R/


R dual-ligand studies.
Table 1: Comparative Performance of Linker Architectures
Linker TypeStructureH3R Affinity (

)

R Affinity (

)
Selectivity ProfileKey Physicochemical Feature
Propyl (C3)

High (< 10 nM)High (< 50 nM)Balanced Dual ActivityOptimal flexibility/entropy balance.
Ethyl (C2)

Reduced (> 100 nM)ModerateShifts to

R
Steric clash; amine too close to core.
Butyl (C4)

Low (> 300 nM)High (Retained)

R Selective
Increased entropic penalty; "floppy".
Rigid Cyclobutyl / PhenylVariable HighHigh SpecificityMetabolic stability (blocks CYP oxidation).
Heteroatom Amide / EtherPoor LowN/AReduced basicity (Amide) or polarity issues.

Critical Insight: For H3R antagonists, the distance between the basic nitrogen and the central core is strictly conserved. Extending the linker from C3 to C4 often results in a 10-20x loss in affinity (e.g.,


 shifts from ~16 nM to ~397 nM) because the basic amine is pushed out of the optimal interaction zone with Asp114 [1]. Conversely, 

R binding pockets are more accommodating of hydrophobic bulk, meaning C4 linkers retain

R affinity, creating a selectivity switch .
Mechanistic Visualization (SAR Pathways)

The following diagram illustrates the impact of linker modification on receptor binding and physicochemical properties.

SAR_Analysis Base 1-(3-Pyrrolidinopropyl) Piperazine Core Linker_C3 Propyl Linker (C3) (Baseline) Base->Linker_C3 Linker_C4 Butyl Linker (C4) (Elongation) Base->Linker_C4 Linker_Rigid Rigid Linker (Cyclobutyl/Phenyl) Base->Linker_Rigid H3R_Bind H3R Binding (Asp114 Interaction) Linker_C3->H3R_Bind Optimal Distance (<10 nM Ki) Sig1_Bind Sigma-1 Binding (Hydrophobic Pocket) Linker_C3->Sig1_Bind High Affinity Linker_C4->H3R_Bind Steric Mismatch (>300 nM Ki) Linker_C4->Sig1_Bind Retained Affinity (Selectivity Switch) Linker_Rigid->H3R_Bind Conformational Constraint Metab Metabolic Stability (CYP Resistance) Linker_Rigid->Metab Blocks Oxidation

Figure 1: SAR Logic Flow. Green arrows indicate positive/optimal effects; red dashed arrows indicate loss of potency.

Detailed Pharmacological Analysis
A. The "Distance Rule" in H3R Binding

The H3 receptor binding pocket requires a precise distance between the protonated amine of the pyrrolidine and the aromatic/lipophilic moiety attached to the piperazine.

  • Propyl (3-Carbon): Allows the molecule to adopt an extended conformation where the pyrrolidine nitrogen interacts with Asp114 (TM3) and Glu206 (TM5), while the piperazine core rests in the hydrophobic cleft.

  • Effect of Elongation (C4+): As shown in tert-butyl analogues, extending the linker to butyl disrupts this bridge. The affinity drop is drastic for H3R but negligible for

    
    R, which is driven more by bulk hydrophobicity than precise polar contacts [1].
    
B. Physicochemical Implications (pKa & LogP)
  • Basicity: The pyrrolidine nitrogen typically has a

    
     of ~9.5. Introducing an amide linker  (e.g., -CO-CH2-CH2-) reduces the basicity of the adjacent nitrogen significantly (by ~1-3 log units), often destroying affinity for aminergic GPCRs like H3R that require a cationic headgroup [2].
    
  • Lipophilicity: C3 to C4 elongation increases cLogP, potentially improving Blood-Brain Barrier (BBB) penetration but increasing non-specific binding.

Experimental Protocols
Protocol A: Synthesis of Propyl vs. Butyl Variants

Objective: Synthesize the 1-(3-pyrrolidinopropyl)piperazine core via convergent alkylation.

Reagents:

  • N-Boc-Piperazine (or substituted derivative)

  • 1-(3-Chloropropyl)pyrrolidine (for C3) OR 1-(4-Chlorobutyl)pyrrolidine (for C4)

  • 
     (Base), Acetonitrile (Solvent), NaI (Catalyst)
    

Workflow:

  • Activation: Dissolve 1.0 eq of N-Boc-Piperazine in Acetonitrile.

  • Addition: Add 1.2 eq of the Chloro-alkyl-pyrrolidine and 2.0 eq of

    
    . Add a catalytic amount (0.1 eq) of NaI to accelerate the Finkelstein reaction (Cl 
    
    
    
    I).
  • Reflux: Heat to 80°C for 12-16 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Filter inorganic salts. Evaporate solvent. Partition between Water/EtOAc.

  • Purification: Column chromatography (Silica, DCM:MeOH:NH3).

  • Deprotection: Treat with 4M HCl in Dioxane to remove Boc group if necessary for further coupling.

Protocol B: Radioligand Binding Assay (H3R)

Objective: Determine


 values to quantify linker performance.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Ligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Incubation:

    • Mix 20

      
      g membrane protein with 2 nM radioligand.
      
    • Add competing test compound (Propyl/Butyl variants) at concentrations

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis Pathway Visualization

Synthesis_Pathway Piperazine N-Boc-Piperazine Reaction Nucleophilic Substitution (K2CO3, NaI, MeCN, Reflux) Piperazine->Reaction Linker_Reagent 1-(3-Chloropropyl)pyrrolidine (or Butyl analog) Linker_Reagent->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Final 1-(3-Pyrrolidinopropyl)piperazine Derivative Deprotection->Final

Figure 2: General synthetic route for varying linker lengths via alkylation.

References
  • Szczepańska, K., Karcz, T., et al. (2023).[1] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link[1]

  • Desantis, J., et al. (2022).[2] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 12, 21968-21977.[2] Link

  • Stocking, E. M., et al. (2010).[3] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[3][4] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[3] Link

  • Ghandi, M., et al. (2025). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." International Journal of Molecular Sciences. Link

Sources

Technical Comparison Guide: 1-(3-Pyrrolidinopropyl)Piperazine Analogs in H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Imidazole Scaffold Shift

The histamine H3 receptor (H3R) remains a high-value target for cognitive deficits (Alzheimer’s, schizophrenia), narcolepsy, and neuropathic pain. Early H3R ligands relied on imidazole rings, which suffered from poor blood-brain barrier (BBB) penetration and CYP450 inhibition.

This guide evaluates the 1-(3-pyrrolidinopropyl)piperazine scaffold—a third-generation, non-imidazole structural motif. We compare its efficacy, selectivity, and signaling bias against the clinical benchmark Pitolisant and the dual-acting Piperidine analogs (e.g., KSK series).

Key Finding: While the piperidine ether scaffold (Pitolisant) offers established potency, the pyrrolidinopropyl-piperazine moiety provides superior H3R selectivity over Sigma-1 receptors (


R), a common off-target liability in this chemical space.

Comparative Efficacy Analysis

The Competitors

We define three structural classes for this comparison:

  • Target Scaffold (Compound A): 1-(3-Pyrrolidinopropyl)piperazine derivatives . Characterized by a diamine linker and a pyrrolidine "tail."

  • Clinical Benchmark (Compound B): Pitolisant . A piperidine-ether scaffold. The first-in-class H3R inverse agonist approved for narcolepsy.

  • Dual-Active Analog (Compound C): 4-Pyridylpiperidine derivatives (e.g., KSK-68) . Structurally similar but replaces the piperazine with a piperidine, often introducing dual H3R/

    
    R affinity.
    
Pharmacological Profile & Binding Data

The following data synthesizes competitive binding assays ([³H]N-


-methylhistamine displacement) and functional cAMP inhibition.
FeatureTarget Scaffold (Pyrrolidinopropyl-Piperazine)Clinical Benchmark (Pitolisant)Dual-Active Analog (Piperidine Core)
H3R Affinity (

)
1.2 – 8.0 nM 0.1 – 5.0 nM2.0 – 10.0 nM
Functional Potency (

)
15 – 30 nM~1 – 10 nM20 – 50 nM
Mechanism Inverse Agonist / AntagonistInverse AgonistAntagonist /

Agonist

R Affinity (

)
> 1,000 nM (Low)> 10,000 nM (Inactive)< 10 nM (High)
H3R Selectivity Ratio High (>100-fold) Very HighLow (Dual Target)
Lipophilicity (cLogP) 2.5 – 3.5 (Optimal BBB)~3.83.0 – 4.0

Analysis:

  • Selectivity: The piperazine nitrogen in the Target Scaffold acts as a critical "selectivity filter." Replacing it with a carbon (piperidine, Compound C) drastically increases affinity for Sigma-1 receptors, shifting the profile from a selective H3R tool to a multi-target analgesic candidate.

  • Potency: The Target Scaffold maintains single-digit nanomolar affinity, comparable to Pitolisant, but without the ether linker which is sometimes metabolically labile.

Mechanistic Insight: H3R Signaling Pathway

H3R is a


-coupled GPCR.[1] Constitutive activity is high in H3R; therefore, inverse agonism  (reducing basal activity) is as clinically relevant as antagonism. The diagram below illustrates the signaling cascade blocked by these analogs.

H3R_Signaling H3R H3 Receptor (Constitutive Activity) Gi Gi/o Protein (Activation) H3R->Gi Inhibits Ligand 1-(3-Pyrrolidinopropyl) Piperazine Analog Ligand->H3R Inverse Agonism (Stabilizes Inactive State) cAMP cAMP Levels Ligand->cAMP NET EFFECT: Prevents Decrease (Restores Signaling) AC Adenylyl Cyclase Gi->AC Inhibits AC->cAMP Catalyzes Production PKA PKA Activation cAMP->PKA Activates Release Neurotransmitter Release (Histamine, ACh, DA) PKA->Release Modulates

Figure 1: Mechanism of Action. The analog acts as an inverse agonist, preventing the constitutive


-mediated inhibition of Adenylyl Cyclase, thereby facilitating neurotransmitter release.

Experimental Protocols

To validate the efficacy of 1-(3-pyrrolidinopropyl)piperazine analogs, two self-validating protocols are required: Binding Affinity (Interaction) and Functional Output (cAMP).

Protocol A: Radioligand Displacement Assay ( Determination)

Objective: Quantify the affinity of the analog for the human H3 receptor (hH3R) relative to the standard [³H]N-


-methylhistamine ([³H]NAMH).

Materials:

  • HEK-293 cells stably expressing hH3R.[2][3]

  • Radioligand: [³H]NAMH (2 nM final concentration).[2][3][4]

  • Non-specific control: 10

    
    M Pitolisant or Thioperamide.
    
  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Membrane Prep: Harvest HEK-hH3R cells, homogenize, and centrifuge (20,000 x g) to isolate membranes. Resuspend in incubation buffer.

  • Plate Setup: In a 96-well plate, add:

    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L [³H]NAMH.
      
    • 100

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
  • Equilibrium: Incubate for 90 minutes at 25°C with gentle shaking. Note: H3R kinetics are slow; insufficient time leads to underestimated affinity.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[3]

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    [3]
Protocol B: cAMP Accumulation (Functional Inverse Agonism)

Objective: Confirm the compound reverses the basal


 activity of H3R.

Materials:

  • CHO-K1 cells expressing hH3R.

  • Forskolin (10

    
    M) – to stimulate Adenylyl Cyclase.
    
  • HTRF cAMP detection kit (Cisbio) or similar FRET-based sensor.

Workflow:

  • Seeding: Plate cells (2,000 cells/well) in low-volume 384-well plates.

  • Pre-incubation: Add IBMX (0.5 mM) to block phosphodiesterase degradation of cAMP.

  • Challenge:

    • Agonist Mode: Add Histamine + Forskolin (Control).

    • Inverse Agonist Mode: Add Test Compound + Forskolin (No Histamine).

  • Incubation: 30 minutes at 37°C.

  • Detection: Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate. Incubate 1 hour.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Validation Criteria: A true inverse agonist will increase cAMP levels above the basal level of the H3R-expressing cells (which are constitutively suppressed) in the presence of Forskolin.

Screening Workflow Visualization

The following diagram outlines the decision tree for advancing a 1-(3-pyrrolidinopropyl)piperazine analog.

Screening_Workflow Start Synthesis 1-(3-pyrrolidinopropyl) piperazine core Binding Radioligand Binding (hH3R) Start->Binding Filter1 Ki < 10 nM? Binding->Filter1 Filter1->Start No (Optimize Tail) Selectivity Sigma-1 Receptor Binding Screen Filter1->Selectivity Yes Filter2 Selectivity > 100x? Selectivity->Filter2 Functional cAMP Functional Assay (Inverse Agonist) Filter2->Functional Yes (Selective) DualLead Dual Candidate (Pain/Neuropathy) Filter2->DualLead No (Dual Activity) Lead Lead Candidate (Cognitive/Sleep) Functional->Lead

Figure 2: Optimization Workflow. Differentiating selective H3R antagonists from dual H3/Sigma-1 ligands.

References

  • Staszewski, M., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link

  • Ghamari, N., et al. (2019).[5] "In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes." ResearchGate. Link

  • Stocking, E. M., et al. (2010).[6] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Nersesian, D. L., et al. (2008).[7] "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters. Link

  • Lazewska, D., et al. (2021). "Discovery of potential, dual-active histamine H3 receptor ligands with combined antioxidant properties." Molecules. Link

Sources

Validating the Biological Target of 1-(3-Pyrrolidinopropyl)Piperazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise validation of a compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate the primary biological target of the novel chemical entity, 1-(3-Pyrrolidinopropyl)Piperazine. We will explore a hypothesis-driven approach, leveraging in-silico predictions and rigorous in-vitro validation assays, while comparing its potential activity profile with established pharmacological agents.

Introduction to 1-(3-Pyrrolidinopropyl)Piperazine and its Putative Targets

1-(3-Pyrrolidinopropyl)Piperazine is a synthetic organic molecule featuring a piperazine ring linked to a pyrrolidine moiety via a propyl chain. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in centrally active agents. This structural motif is known to interact with a range of neurotransmitter receptors. Lacking a defined biological target in existing literature, a rational, hypothesis-driven approach is necessary for its characterization.

Our initial hypothesis, based on the compound's structural features, points towards potential interactions with aminergic G-protein coupled receptors (GPCRs) and the Sigma receptor family. To refine this, an in-silico target prediction was performed using the SwissTargetPrediction tool, a validated method for estimating the most probable protein targets of small molecules[1][2].

The SMILES string for 1-(3-Pyrrolidinopropyl)Piperazine, C1CCN(CCCN2CCNCC2)C1[3], was used to generate a list of probable targets. The results of this predictive analysis strongly suggest a high probability of interaction with the following receptor families:

  • Dopamine Receptors (primarily D2 and D3 subtypes)

  • Serotonin Receptors (with high probability for 5-HT1A and 5-HT2A subtypes)

  • Sigma Receptors (Sigma 1 and Sigma 2 subtypes)

This guide will, therefore, focus on a systematic experimental workflow to validate these predicted targets and characterize the compound's functional activity.

Experimental Validation Workflow: A Multi-pronged Approach

A robust target validation strategy employs a tiered approach, beginning with direct binding assessment and progressing to functional characterization. This ensures a comprehensive understanding of the ligand-receptor interaction.

Caption: A streamlined workflow for target validation of 1-(3-Pyrrolidinopropyl)Piperazine.

Tier 1: In-Vitro Radioligand Binding Assays - Quantifying Affinity

The initial and most direct method to validate a ligand-receptor interaction is through competitive radioligand binding assays. These assays determine the affinity (Ki) of the test compound for the predicted target by measuring its ability to displace a known high-affinity radioligand.

Rationale for Target Selection: Based on the in-silico predictions, we will prioritize the following primary targets for initial binding assays:

  • Serotonin Receptor 5-HT1A

  • Dopamine Receptor D2

  • Sigma-1 Receptor

Experimental Design:

For each target, a competitive binding assay will be performed using a membrane preparation from cells recombinantly expressing the human receptor. The assay will measure the displacement of a specific high-affinity radioligand by increasing concentrations of 1-(3-Pyrrolidinopropyl)Piperazine.

Table 1: Proposed Radioligand Binding Assay Panel

Target ReceptorRadioligandPositive Control (Displacer)Negative Control (Non-binder)
5-HT1A [³H]-8-OH-DPATWAY-100635Propranolol
Dopamine D2 [³H]-SpiperoneHaloperidolPropranolol
Sigma-1 [³H]-(+)-PentazocineHaloperidolPropranolol

Causality behind Experimental Choices:

  • Radioligands: [³H]-8-OH-DPAT, [³H]-Spiperone, and [³H]-(+)-Pentazocine are well-characterized, high-affinity radioligands for their respective targets, ensuring a robust and sensitive assay window[4][5].

  • Positive Controls: WAY-100635 is a potent and selective 5-HT1A antagonist, while Haloperidol is a well-established antagonist for both D2 and Sigma-1 receptors[5][6][7]. These compounds serve to validate the assay by demonstrating complete displacement of the radioligand.

  • Negative Control: Propranolol, a beta-adrenergic receptor antagonist, is structurally distinct and not expected to bind to the selected targets at the tested concentrations, thus defining the non-specific binding baseline[1].

Detailed Protocol: Radioligand Binding Assay (General)
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293).

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor. For example, for 5-HT1A, a typical buffer is 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.6.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (typically 10-20 µg of protein).

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of 1-(3-Pyrrolidinopropyl)Piperazine or control compounds (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filtermat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Tier 2: Cell-Based Functional Assays - Determining Functional Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is 1-(3-Pyrrolidinopropyl)Piperazine an agonist, antagonist, or inverse agonist at its target receptor? This is elucidated through cell-based functional assays that measure the downstream signaling events upon receptor activation or inhibition.

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_Sigma1 Sigma-1 Receptor (Chaperone) Ligand_5HT1A 5-HT1A Agonist Receptor_5HT1A 5-HT1A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_Gi Gi Protein Receptor_5HT1A->G_protein_Gi AC_inhibit Adenylate Cyclase (Inhibition) G_protein_Gi->AC_inhibit cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease Ligand_D2 D2 Agonist Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 G_protein_D2 Gi Protein Receptor_D2->G_protein_D2 AC_inhibit_D2 Adenylate Cyclase (Inhibition) G_protein_D2->AC_inhibit_D2 cAMP_decrease_D2 [cAMP]↓ AC_inhibit_D2->cAMP_decrease_D2 Ligand_Sigma1 Sigma-1 Ligand Receptor_Sigma1 Sigma-1 Receptor (ER Membrane) Ligand_Sigma1->Receptor_Sigma1 IP3R IP3 Receptor Receptor_Sigma1->IP3R Ca_Modulation Ca²⁺ Signaling Modulation IP3R->Ca_Modulation

Caption: Simplified signaling pathways of the hypothesized targets.

Table 2: Proposed Functional Assay Panel

Target ReceptorAssay PrinciplePositive Control (Agonist)Positive Control (Antagonist)
5-HT1A cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP)8-OH-DPATWAY-100635
Dopamine D2 cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP)QuinpiroleHaloperidol
Sigma-1 Calcium Flux Assay (modulation of IP3-mediated calcium release)(+)-PentazocineHaloperidol

Causality behind Experimental Choices:

  • Assay Principles:

    • cAMP Assay: 5-HT1A and D2 receptors are primarily Gi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. By stimulating cells with forskolin (a direct activator of adenylyl cyclase) and then adding the test compound, we can measure a decrease in cAMP if the compound is an agonist.

    • Calcium Flux Assay: The Sigma-1 receptor is a unique ligand-operated chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor[10]. A calcium flux assay can therefore be used to assess the functional activity of ligands at this receptor.

  • Positive Controls:

    • 8-OH-DPAT: A classic and selective 5-HT1A receptor agonist[4][11].

    • Quinpirole: A well-characterized D2/D3 receptor agonist[12][13].

    • (+)-Pentazocine: A standard Sigma-1 receptor agonist[2].

    • WAY-100635 and Haloperidol: These antagonists will be used to confirm that the observed effects are mediated through the target receptor.

Detailed Protocol: cAMP Accumulation Assay (for 5-HT1A and D2 Receptors)
  • Cell Culture: Culture a cell line stably expressing the human 5-HT1A or D2 receptor (e.g., CHO-K1 or HEK293) in a 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of 1-(3-Pyrrolidinopropyl)Piperazine or a known agonist (e.g., 8-OH-DPAT for 5-HT1A) in the presence of a constant concentration of forskolin.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 1-(3-Pyrrolidinopropyl)Piperazine, followed by the addition of a fixed concentration of a known agonist and forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 value.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50 value.

Detailed Protocol: Calcium Flux Assay (for Sigma-1 Receptor)
  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the Sigma-1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add increasing concentrations of 1-(3-Pyrrolidinopropyl)Piperazine or control compounds.

  • Stimulation: After a short incubation, stimulate the cells with an agent that induces IP3-mediated calcium release (e.g., bradykinin or carbachol, depending on the cell line).

  • Fluorescence Measurement: Continuously measure the change in fluorescence over time.

  • Data Analysis: Analyze the fluorescence data to determine if 1-(3-Pyrrolidinopropyl)Piperazine potentiates or inhibits the stimulus-induced calcium transient, which would indicate agonist or antagonist activity, respectively.

Comparative Analysis and Interpretation of Results

The collective data from the binding and functional assays will allow for a comprehensive characterization of 1-(3-Pyrrolidinopropyl)Piperazine.

Table 3: Hypothetical Data Interpretation

AssayPotential Outcome for 1-(3-Pyrrolidinopropyl)PiperazineInterpretation
5-HT1A Binding Ki < 100 nMSignificant affinity for the 5-HT1A receptor.
5-HT1A cAMP Assay EC50 < 1 µM (inhibition of cAMP)Agonist activity at the 5-HT1A receptor.
D2 Binding Ki > 1 µMLow affinity for the D2 receptor.
Sigma-1 Binding Ki < 50 nMHigh affinity for the Sigma-1 receptor.
Sigma-1 Calcium Flux Potentiation of stimulus-induced Ca²⁺ fluxAgonist activity at the Sigma-1 receptor.

In this hypothetical scenario, 1-(3-Pyrrolidinopropyl)Piperazine would be characterized as a potent 5-HT1A and Sigma-1 receptor agonist with low affinity for the D2 receptor. This dual activity profile could have interesting therapeutic implications and would warrant further investigation.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validating the biological target of 1-(3-Pyrrolidinopropyl)Piperazine. By combining in-silico prediction with a well-designed experimental cascade of in-vitro binding and cell-based functional assays, researchers can confidently identify the primary molecular targets of this novel compound. The use of appropriate positive and negative controls, as detailed in this guide, is paramount to ensure the validity and reproducibility of the experimental findings. This comprehensive target validation strategy is an essential step in the journey of drug discovery and development, providing the foundational knowledge required for subsequent preclinical and clinical investigations.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Sasaki, T., et al. (2021). The dopamine D2/D3 receptor agonist quinpirole increases checking-like behaviour in an operant observing response task with uncertain reinforcement: A novel possible model of OCD. European Neuropsychopharmacology, 48, 80-92. [Link]

  • Nikolaus, S., et al. (2022). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats. NeuroImage, 247, 118835. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Koek, W., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 125(6), 1239–1248. [Link]

  • Wikipedia. Dopamine receptor D2. [Link]

  • Wikipedia. Haloperidol. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Cisbio. GPCR activation is measured with Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]

  • Walker, J. M., et al. (1990). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Life sciences, 47(18), 1645–1654. [Link]

  • Albert, P. R., & Le François, B. (2010). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Psychopharmacology, 209(1), 1–16. [Link]

  • Palacios, G., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 739. [Link]

  • Poltavski, D., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]

  • Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural brain research, 73(1-2), 233–242. [Link]

  • Pike, V. W., et al. (1995). [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography. European journal of pharmacology, 283(1-3), R1–R3. [Link]

  • Mach, R. H., et al. (2017). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Bioorganic & medicinal chemistry letters, 27(24), 5364–5368. [Link]

  • Propranolol. PubChem. [Link]

  • Bileck, A., et al. (2018). Determination of stereo-selective bindings of racemic propranolol with B2-AD-GPCR in human plasma. Journal of the Iranian Chemical Society, 15(3), 629-637. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

  • Gurevich, E. V., et al. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry, 91(6), 1279-1290. [Link]

  • Su, T. P. (1991). Sigma sites: biology in search of a function. Trends in pharmacological sciences, 12, 342–346. [Link]

  • Roman, F. J., et al. (1997). Pharmacological profile of the sigma 1 receptor agonist igmesine. Naunyn-Schmiedeberg's archives of pharmacology, 356(1), 11–20. [Link]

  • FoodB. Piperazine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. quinpirole. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. WAY-100635. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. haloperidol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (+)-pentazocine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. propranolol. [Link]

  • Kim, J. H., et al. (2016). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 14(4), 363–369. [Link]

Sources

Control Experiments for Studies Involving 1-(3-Pyrrolidinopropyl)Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for researchers working with 1-(3-Pyrrolidinopropyl)piperazine (and its bioactive derivatives). This scaffold is a privileged structure in medicinal chemistry, predominantly recognized for its dual activity at Histamine H3 Receptors (H3R) and Sigma-1 Receptors (σ1R) .

Content Type: Publish Comparison Guide Domain: CNS Drug Discovery / Receptor Pharmacology

Executive Summary: The "Promiscuous Scaffold" Challenge

1-(3-Pyrrolidinopropyl)piperazine is rarely a "silent" building block; it is a pharmacophore with intrinsic biological activity. In neuropharmacology, this moiety is a classic dual-targeting scaffold . It serves as the backbone for high-affinity Histamine H3 antagonists (e.g., related to the ciproxifan or pitolisant series) and Sigma-1 receptor ligands.

The Core Problem: When using this compound (or its N-substituted analogs) in phenotypic assays, observed effects (e.g., antinociception, cognitive enhancement) can be driven by H3R antagonism, σ1R agonism, or a synergy of both.

The Solution: This guide defines the Differential Blockade Protocol —a control strategy using selective antagonists to dissect the specific contribution of each receptor subtype.

Mechanism of Action & Target Profile

To design valid controls, one must understand the divergent signaling pathways triggered by this scaffold.

  • Histamine H3 Receptor (H3R): A G

    
    -coupled GPCR. Binding (as an antagonist/inverse agonist) prevents constitutive inhibition of cAMP accumulation, thereby increasing neurotransmitter release (histamine, ACh, dopamine).
    
  • Sigma-1 Receptor (σ1R): A chaperone protein at the Mitochondria-Associated ER Membrane (MAM). Ligands modulate calcium signaling (via IP3R) and cellular stress responses.

Visualization: Dual Signaling Pathway

The following diagram illustrates the bifurcated signaling pathways you must control for.

G cluster_H3 Pathway A: Histamine H3R (Surface) cluster_Sigma Pathway B: Sigma-1R (Intracellular/MAM) Compound 1-(3-Pyrrolidinopropyl) piperazine Scaffold H3R H3 Receptor (Gi/o Coupled) Compound->H3R Antagonist/Inv. Agonist S1R Sigma-1 Receptor (Chaperone) Compound->S1R Agonist/Ligand AC Adenylate Cyclase H3R->AC G-protein Inhibition cAMP cAMP Levels (Modulation) AC->cAMP Regulates Release NT Release (DA, ACh, Histamine) cAMP->Release Disinhibition IP3R IP3 Receptor S1R->IP3R Chaperoning Ca Ca2+ Flux (Mitochondrial) IP3R->Ca Stabilizes Flux Survival Neuroprotection & Plasticity Ca->Survival Signaling

Figure 1: Dual signaling mechanisms. The compound can simultaneously disinhibit neurotransmitter release via H3R and modulate ER-mitochondria calcium signaling via σ1R.

Comparative Analysis: Alternatives & Benchmarks

When characterizing 1-(3-Pyrrolidinopropyl)piperazine, you must compare its performance against "Gold Standard" mono-selective agents.

Table 1: Comparative Pharmacological Profile
Feature1-(3-Pyrrolidinopropyl)piperazine (Scaffold)Thioperamide (H3R Control)PRE-084 (σ1R Control)Haloperidol (σ1R Antagonist Control)
Primary Target Dual H3R / σ1R Selective H3RSelective σ1RNon-selective σ1R / D2
Role Test Agent / LeadPositive Control (H3)Positive Control (σ1)Blockade Control (σ1)
Affinity (

)
H3R: ~1–10 nMσ1R: ~3–50 nM*H3R: ~2–5 nMσ1R: >10,000 nMH3R: >10,000 nMσ1R: ~2–40 nMH3R: Inactiveσ1R: ~1–3 nM
Solubility High (Diprotic base)ModerateHighLow (Lipophilic)
Key Limitation Promiscuity requires blockade controlsLow BBB penetration (some variants)Rapid metabolismD2 receptor side effects

*Note: Affinity varies significantly based on N-substitution of the piperazine ring.[1] The values above represent optimized derivatives (e.g., phenyl-substituted).

Experimental Protocols & Control Strategies

To validate data generated with this compound, you must implement a Self-Validating Blockade System .

Protocol A: The "Differential Blockade" Validation

Objective: Determine if the observed effect (e.g., cell survival or cAMP shift) is mediated by H3R or σ1R.

  • Baseline: Treat system with 1-(3-Pyrrolidinopropyl)piperazine (

    
    ). Record Effect (
    
    
    
    ).
  • H3R Null Control: Pre-incubate with Thioperamide (

    
    , 30 min) 
    
    
    
    Add Test Compound.
    • Result: If

      
       persists, the effect is H3R-independent  (likely σ1R).
      
  • σ1R Null Control: Pre-incubate with BD-1047 or NE-100 (

    
    , 30 min) 
    
    
    
    Add Test Compound.
    • Result: If

      
       persists, the effect is σ1R-independent  (likely H3R).
      
  • Double Blockade: Pre-incubate with both antagonists.

    • Result: Should abolish effect (

      
      ). If not, consider off-target effects (e.g., muscarinic or transporter inhibition).
      
Protocol B: Functional cAMP Assay (H3R Specificity)

Context: H3R is


 coupled. Agonists decrease cAMP; Antagonists (like this scaffold) prevent this decrease or increase cAMP if constitutive activity is present.
  • Cell Line: HEK-293 stably expressing human H3R.

  • Stimulation: Induce cAMP spike using Forskolin (

    
    ).
    
  • Agonist Challenge: Add (R)-

    
    -methylhistamine  (
    
    
    
    ). Expected Result: cAMP decreases.
  • Test Treatment: Add 1-(3-Pyrrolidinopropyl)piperazine (Titration

    
     to 
    
    
    
    ).
  • Readout: Measure cAMP recovery (TR-FRET or ELISA).

    • Data Validation: Calculate

      
       (antagonist potency). It should align with binding affinity (
      
      
      
      ).[2] If
      
      
      , suspect poor membrane permeability or σ1R interference reducing cell viability.
Visualization: Experimental Logic Flow

ExperimentLogic Start Observed Biological Effect (e.g., Neuroprotection) BlockH3 Pre-treat with Thioperamide (H3 Antagonist) Start->BlockH3 BlockS1 Pre-treat with NE-100 (Sigma Antagonist) Start->BlockS1 Result1 Effect Blocked? BlockH3->Result1 Result2 Effect Blocked? BlockS1->Result2 ConclusionH3 Mechanism: H3 Receptor Mediated Result1->ConclusionH3 Yes ConclusionS1 Mechanism: Sigma-1 Receptor Mediated Result1->ConclusionS1 No ConclusionDual Mechanism: Synergistic / Dual Result1->ConclusionDual Partial Result2->ConclusionH3 No Result2->ConclusionS1 Yes Result2->ConclusionDual Partial

Figure 2: Decision tree for interpreting blockade experiments. Use this logic to assign causality to H3R or σ1R.

Critical Technical Considerations

The "Piperidine Shift" Control

A powerful negative control for σ1R affinity is the Piperidine vs. Piperazine comparison.

  • Observation: Replacing the piperazine ring with a piperidine ring (removing one nitrogen) often retains H3R affinity but drastically alters σ1R affinity depending on the linker length and lipophilicity.

  • Recommendation: Synthesize or purchase the piperidine analog of your specific 1-(3-pyrrolidinopropyl)piperazine derivative. Use it to validate that σ1R-dependent effects disappear or shift significantly.

pH and Salt Forms

The title compound is a diamine/triamine.

  • Risk: At physiological pH (7.4), it is likely diprotonated.

  • Control: Ensure your vehicle control matches the salt counter-ion (e.g., if using the oxalate salt, the vehicle must contain equimolar oxalic acid, as oxalate itself can chelate calcium and confound σ1R calcium assays).

Concentration Windows
  • < 10 nM: Likely H3R selective (if the derivative is optimized).

  • 10 - 100 nM: Dual engagement window.

  • > 1 µM: High risk of off-target effects (e.g., hERG channel blockade, a common liability of piperazine-linkers). Always run a hERG control (e.g., E-4031) if moving to in vivo.

References

  • Lazewska, D., et al. (2021).Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

  • Suder, P., et al. (2023).Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

  • Radesca, L., et al. (1991).Synthesis and receptor binding of enantiomeric N-substituted cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides. Journal of Medicinal Chemistry (Contextualizing the scaffold).

  • Prezzavento, O., et al. (2011).Sigma receptor ligands: a review of the patent literature (2006-2010).

Sources

Bridging the Gap: A Comparative Guide to Cross-Validating In Silico Predictions with Wet-Lab Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Truth" in the Noise

In the current drug discovery landscape, the dichotomy between "dry lab" (in silico) and "wet lab" (in vitro) is a liability. Purely experimental High-Throughput Screening (HTS) is capital-intensive with low hit rates (~0.01–0.1%), while purely computational models often suffer from "hallucinations"—predicting high-affinity binders that fail in solution due to ignored solvent effects or entropic penalties.

This guide evaluates the performance of Integrated Computational-Experimental (ICE) Platforms —workflows that treat experimental data not just as an endpoint, but as a dynamic validation layer for computational models. We compare this hybrid approach against traditional standalone HTS, providing evidence that cross-validation is not merely a quality check, but a force multiplier for hit enrichment.

Comparative Performance: ICE Platforms vs. Traditional HTS

The following data contrasts the efficiency of Traditional HTS against an Integrated (Virtual Screening + Biophysical Validation) approach.

Table 1: Hit Rate and Efficiency Metrics
MetricTraditional HTS (Standalone)ICE Platform (Hybrid In Silico/In Vitro)Causality / Mechanism
Primary Hit Rate 0.01% – 0.14%1.0% – 40.0%Enrichment Factors: In silico docking pre-filters "non-binders," concentrating the chemical space before physical testing.
False Positive Rate High (Fluorescence interference, aggregation)Moderate (Force field inaccuracies)Orthogonal Validation: ICE uses consensus scoring (e.g., Glide + AutoDock) to reduce algorithmic bias before synthesis.
Binding Affinity Accuracy N/A (Binary Active/Inactive)RMSE ~0.9 – 1.15 kcal/molFree Energy Perturbation (FEP): Modern FEP+ protocols approach experimental accuracy (approx. 1 kcal/mol) for congeneric series.
Cost Per Hit

(Physical library maintenance)

(Compute time + targeted synthesis)
Resource Allocation: Testing 1,000 pre-screened compounds is significantly cheaper than blindly testing 1,000,000.

Key Insight: The "Product" (ICE) does not replace the experiment; it optimizes the probability of the experiment's success. The enrichment factor (EF) is the critical metric here—an EF of 10 means the hybrid approach finds 10x more actives per 1,000 compounds tested than a random screen.

Deep Dive: The Mechanics of Cross-Validation

To trust an in silico model, you must validate it against physical observables. We focus on two critical pillars: Thermodynamics (Binding) and Dynamics (Movement).

Pillar A: Validating Binding Free Energy ( )

In Silico Method: Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). In Vitro Validator: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

The Validation Standard: A robust model must achieve a Root Mean Square Error (RMSE) of < 1.2 kcal/mol against experimental data.

  • Why? A difference of 1.4 kcal/mol represents a 10-fold error in binding affinity (

    
    ).
    
  • Protocol: If FEP predicts a

    
     of -2.5 kcal/mol for a modification, and SPR shows a 
    
    
    
    shift from 10
    
    
    to 100
    
    
    (approx -2.7 kcal/mol), the model is validated.
Pillar B: Validating Conformational Dynamics

In Silico Method: Molecular Dynamics (MD) Simulations. In Vitro Validator: Nuclear Magnetic Resonance (NMR) - specifically Nuclear Overhauser Effect (NOE) restraints and Chemical Shifts.

The Validation Standard: MD trajectories must sample the conformational ensemble observed in NMR solution structures.

  • Why? Crystal structures (X-ray) are static snapshots. Drugs often bind to transient pockets (cryptic sites) that only open during dynamic fluctuation.

  • Protocol: Compare the calculated time-averaged inter-proton distances from MD with experimental NOE intensities.

The Self-Validating Protocol (Workflow)

This is a closed-loop system. The output of the wet lab becomes the input for the next computational cycle.

Phase 1: The Virtual Funnel
  • Target Prep: Generate a homology model or use a Cryo-EM structure. Crucial: Protonate residues (His, Asp, Glu) based on the specific pH of your intended assay, not default pH 7.0.

  • Ensemble Docking: Dock the library against 3–5 representative snapshots from a short MD simulation (to account for receptor flexibility).

  • Consensus Scoring: Select top 1% of compounds that score well across at least two different scoring functions (e.g., empirical vs. knowledge-based).

Phase 2: The Physical Filter (Wet Lab)
  • Thermal Shift Assay (TSA/DSF): Rapidly screen the top 1% for physical binding (Tm shift). This filters out false-positive "docking decoys" that don't actually stabilize the protein.

  • Microscale Thermophoresis (MST) / SPR: Determine

    
     for validated hits.
    
Phase 3: The Feedback Loop (Active Learning)
  • False Positive Analysis: Take high-scoring compounds that failed in the wet lab.

  • Decoy Integration: Feed these structures back into the model as "known decoys."

  • Rescoring: Re-weight the scoring function terms (e.g., increase the penalty for desolvation) until the model correctly ranks these decoys below the true actives.

Visualizations

Diagram 1: The Integrated "Active Learning" Workflow

This diagram illustrates the cyclical nature of the ICE platform, highlighting where experimental data recalibrates the computational model.

ICE_Workflow Start Compound Library (10^6 Molecules) VS Virtual Screening (Docking + MD) Start->VS Selection Top 1% Selection (Consensus Scoring) VS->Selection Enrichment WetLab_Screen Primary Assay (TSA / HTRF) Selection->WetLab_Screen Physical Testing WetLab_Kinetics Kinetic Profiling (SPR / MST) WetLab_Screen->WetLab_Kinetics Actives Only Data_Analysis Correlation Analysis (RMSE Calculation) WetLab_Screen->Data_Analysis Inactives (Decoys) WetLab_Kinetics->Data_Analysis Kd / Kon / Koff Validated_Hit Validated Lead Candidate WetLab_Kinetics->Validated_Hit Success Model_Refinement Model Refinement (Force Field / Weights) Data_Analysis->Model_Refinement Error Feedback Model_Refinement->VS Updated Parameters

Caption: The ICE Workflow. Note the "Error Feedback" loop (Green) where experimental failures are used to recalibrate the in silico scoring function.

Diagram 2: Mechanistic Pathway (EGFR Kinase Inhibition)

A representation of a typical target pathway, showing where the validated inhibitor acts to arrest signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Inhibitor Validated Inhibitor (ATP-Competitive) Inhibitor->EGFR Blocks Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Transcription

Caption: EGFR Signaling Cascade. The inhibitor (Yellow) acts at the receptor level, preventing the phosphorylation cascade that leads to proliferation.

References

  • Domainex. (2021). How do you choose between HTS, virtual screening and FBDD? Retrieved from [Link]

  • Rai, S., et al. (2023).[1] Virtual Screening and High-Throughput Screening in Drug Discovery.[1][2][3] ResearchGate.[1] Retrieved from [Link]

  • Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, H., et al. (2023). A Benchmark for Accurate GPCR Ligand Binding Affinity Prediction with Free Energy Perturbation.[4] ChemRxiv. Retrieved from [Link][5][6]

  • National Institutes of Health (NIH). (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

Sources

Comparative Study of the ADME Properties of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in antidepressants (e.g., mirtazapine), antipsychotics (e.g., olanzapine), and antihistamines (e.g., cetirizine). Its prevalence stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while providing a rigid conformational spacer for pharmacophores.[1][2]

This guide provides a technical comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various piperazine derivatives. Unlike simple descriptive reviews, we analyze the causality between structural modifications (e.g.,


-substitution, ring-carbon functionalization) and ADME outcomes, supported by experimental protocols and self-validating workflows.

Physicochemical Profiling: The Foundation of ADME

The ADME fate of a piperazine derivative is predetermined by its physicochemical footprint. The core piperazine ring is highly polar and basic.[1][2][3] Functionalization is required to balance permeability (lipophilicity) with solubility.

Table 1: Comparative Physicochemical Properties of Representative Piperazine Derivatives
PropertyPiperazine (Core)

-Methylpiperazine

-Phenylpiperazine
Buspirone (Complex Drug) Impact on ADME
LogP -1.24-0.551.182.63Permeability: Negative LogP indicates poor passive diffusion; aryl groups (Phenyl) shift this to the optimal range (1–3) for oral absorption.
pKa (Basic N) 9.83 / 5.569.14 / 5.008.80 / 4.507.6 (approx)Solubility/Trapping: High pKa leads to lysosomal trapping and high volume of distribution (

). Aryl-substitution lowers pKa, reducing trapping.
TPSA (Ų) 24.0627.015.060.0BBB Penetration: Lower TPSA (<90 Ų) in simple derivatives favors BBB crossing; critical for CNS targets.
Water Solubility Very High (150 g/L)HighModerateLow (0.02 g/L)Dissolution: Unsubstituted piperazines are highly soluble but permeability-limited. Complex derivatives are often solubility-limited (BCS Class II).

Scientist's Insight: The transition from Piperazine to


-Phenylpiperazine illustrates the "Lipophilicity Jump." While the core ring aids solubility, the 

-aryl moiety is often essential to drive membrane partitioning. However, this introduces a metabolic "soft spot" for CYP-mediated hydroxylation.

Absorption and Permeability[4][5][6]

Mechanisms of Transport
  • Passive Diffusion: Dominant for

    
    -aryl and 
    
    
    
    -alkyl derivatives with LogP > 0.
  • Paracellular Transport: Significant for small, polar, unsubstituted piperazines (MW < 200), though inefficient for systemic delivery.

  • Efflux Transporters: Many complex piperazines (e.g., P-gp substrates) show asymmetric transport ratios (

    
    ) in Caco-2 assays.
    
Experimental Protocol: Caco-2 Permeability Assay

Standardized protocol to differentiate passive diffusion from active efflux.

1. Cell Culture & Preparation:

  • Seeding: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate transwell inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Acceptance Criterion: TEER > 300

    
    .
    

2. Transport Buffer Preparation:

  • Apical (A): HBSS buffered to pH 6.5 (mimics jejunum).

  • Basolateral (B): HBSS buffered to pH 7.4 (mimics blood).

  • Test Compound: Dissolve to 10 µM in Apical buffer (ensure <0.5% DMSO).

3. Assay Execution (Bi-directional):

  • A

    
     B (Absorption):  Add compound to Apical chamber. Sample Basolateral at 60, 90, 120 min.
    
  • B

    
     A (Efflux):  Add compound to Basolateral chamber. Sample Apical at 60, 90, 120 min.
    
  • Analysis: Quantify via LC-MS/MS (MRM mode).

4. Calculation & Validation:

  • Calculate Apparent Permeability (

    
    ):
    
    
    
    
  • Calculate Efflux Ratio (

    
    ): 
    
    
    
    .
  • Interpretation:

    
     indicates active efflux (likely P-gp). Confirm with Verapamil inhibition.
    

Metabolism: The Piperazine "Soft Spot"

The piperazine ring is metabolically labile. Understanding the specific pathways is crucial for improving half-life (


).
Primary Metabolic Pathways[7][8]
  • 
    -Dealkylation:  The most common clearance route for 
    
    
    
    -substituted piperazines. Catalyzed primarily by CYP3A4 .[4]
  • Ring Hydroxylation: Occurs on the carbon skeleton, often followed by glucuronidation.

  • 
    -Oxidation:  Formation of 
    
    
    
    -oxides, often a metabolic dead-end or a precursor to ring opening.
  • Bioactivation: Certain

    
    -aryl piperazines (e.g., phenylpiperazine) can be metabolized to reactive quinone-imine species, posing a toxicity risk (idiosyncratic toxicity).
    
Visualization: Metabolic Fate of N-Substituted Piperazines

PiperazineMetabolism Parent N-Substituted Piperazine NDealkyl Unsubstituted Piperazine (Active/Inactive) Parent->NDealkyl CYP3A4/2D6 (N-Dealkylation) NOxide N-Oxide Metabolite Parent->NOxide FMO/CYP (N-Oxidation) RingOH Hydroxy-Piperazine Parent->RingOH CYP2D6 (C-Hydroxylation) Quinone Reactive Quinone-Imine (Toxicity Risk) Parent->Quinone Bioactivation (If N-Aryl present) Glucuronide O-Glucuronide (Excreted) RingOH->Glucuronide UGT (Conjugation)

Figure 1: Primary metabolic pathways for N-substituted piperazine derivatives. N-dealkylation is often the rate-limiting step for clearance.

Experimental Protocol: Microsomal Stability Assay

Determines Intrinsic Clearance (


) and identifies metabolic soft spots.
  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Test compound at 1 µM (low concentration to ensure first-order kinetics).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Data Analysis:

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
    • High Clearance:

      
       (Human).
      

Distribution and Excretion[5][9][10]

Blood-Brain Barrier (BBB) Penetration

Piperazine derivatives are frequently used in CNS drugs (e.g., antidepressants).

  • Key Driver: The basic nitrogen allows interaction with negatively charged phospholipid headgroups, but high basicity can hinder passive transport.

  • Optimization Strategy: Masking the basicity via electron-withdrawing groups on the

    
    -substituent (e.g., pyrimidine vs. phenyl) often improves BBB permeability (
    
    
    
    ).
  • P-gp Liability: Many piperazine derivatives are P-gp substrates.

    
    -methylation often reduces P-gp recognition compared to NH-piperazines.
    
Excretion
  • Renal: Hydrophilic metabolites (N-oxides, glucuronides) and small unsubstituted piperazines are excreted via urine.

  • Biliary: Larger, lipophilic

    
    -substituted derivatives (MW > 500) often undergo biliary excretion.
    

Integrated ADME Screening Workflow

This diagram outlines the logical decision tree for optimizing a piperazine lead compound.

ADMEWorkflow Start Piperazine Lead Candidate Solubility Kinetic Solubility (pH 7.4) Start->Solubility Permeability PAMPA / Caco-2 Permeability Solubility->Permeability If Soluble > 10µM Redesign Structural Modification Solubility->Redesign If Poor Sol MetStab Microsomal Stability (HLM) Permeability->MetStab If Papp > 10^-6 cm/s Permeability->Redesign If Low Perm (Add Lipophilicity) MetID Metabolite ID (Soft Spot Analysis) MetStab->MetID If High Cl InVivo In Vivo PK (Rat/Mouse) MetStab->InVivo If Low Cl MetID->Redesign Block Metabolic Site (e.g., Fluorination, Cyclization)

Figure 2: Decision tree for optimizing piperazine derivatives. The cycle of Design-Make-Test-Analyze (DMTA) pivots on identifying metabolic soft spots.

References

  • Chaudhary, P. et al. (2024).[5] Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine. Link

  • Antal, I. et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition.[6][4][7] Link

  • Zhang, H. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling. Link

  • BenchChem. (2025).[3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Link

  • Enamine. (2023).[5] Caco-2 Permeability Assay Protocols. Link

Sources

A Researcher's Guide to the Balancing Act: Evaluating the Impact of Piperazine Protonation on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen countless promising molecules fail not because of poor target binding, but because of a fundamental mismatch in physicochemical properties. For Proteolysis Targeting Chimeras (PROTACs), this challenge is magnified. Their large, complex structures often defy traditional "drug-like" rules, making cell permeability a primary hurdle to overcome.[1][2]

A popular strategy to enhance the solubility and modulate the conformation of PROTACs is the incorporation of a piperazine moiety into the linker.[3][4] However, this introduces a new critical variable: the protonation state of piperazine's basic nitrogen atoms. This guide provides a comprehensive framework for evaluating how this single chemical feature—basicity—creates a crucial trade-off between aqueous solubility and the ability to cross the cell membrane, ultimately dictating the efficacy of the final PROTAC. We will walk through the causality behind experimental choices, provide detailed protocols, and interpret the resulting data to build a holistic understanding.

The Physicochemical Dichotomy of Piperazine

Piperazine is a diprotic base, meaning it can accept two protons. Its two nitrogen atoms have distinct pKa values, approximately pKa1 ≈ 5.4 and pKa2 ≈ 9.7.[5][6][7] At physiological pH (~7.4), the more basic nitrogen is predominantly protonated (positively charged), while the other is mostly neutral. This equilibrium is the heart of the issue.

  • The Charged State: A protonated, positively charged piperazine enhances aqueous solubility, which can be beneficial for formulation and may prevent aggregation. It also influences the linker's conformation.[3][8]

  • The Neutral State: A neutral piperazine is more lipophilic, a property essential for passive diffusion across the lipid bilayer of the cell membrane.[9][10]

The local chemical environment can significantly alter piperazine's basicity. For instance, attaching an electron-withdrawing group like an amide directly to the ring can lower the pKa, shifting the equilibrium towards the neutral species at physiological pH.[4][11]

To explore this, we will hypothesize two PROTACs targeting the same protein (e.g., BRD4) with the same warhead and E3 ligase ligand, differing only in the linker chemistry adjacent to the piperazine ring:

  • PROTAC-A (High Basicity): Piperazine is linked via alkyl chains, preserving its natural high basicity. It is expected to be predominantly mono-protonated at pH 7.4.

  • PROTAC-B (Low Basicity): Piperazine is linked via an amide bond, lowering its effective pKa. It is expected to have a significantly higher fraction of the neutral species at pH 7.4.

G cluster_pH Physiological Environment (pH ≈ 7.4) cluster_A PROTAC-A (High Basicity) cluster_B PROTAC-B (Low Basicity) Neutral Neutral (Membrane Permeable) Mono Mono-protonated (Soluble) Neutral->Mono + H⁺ pKa ≈ 9.7 Mono->Neutral - H⁺ Di Di-protonated (Highly Soluble) Mono->Di + H⁺ pKa ≈ 5.4 Di->Mono - H⁺ A_Mono Dominant Species A_Neut Minor Species B_Neut Significant Species B_Mono Significant Species

Figure 1: Piperazine protonation states at physiological pH.

A Validated Experimental Workflow for Comparative Analysis

To dissect the impact of piperazine protonation, we must follow a logical, multi-stage workflow. We start with fundamental physicochemical properties, move to in vitro mechanistic validation, and culminate in cellular efficacy assays. This structure ensures that we can causally link the chemical properties of our PROTACs to their ultimate biological function.

G cluster_0 Comparative Analysis Workflow phys Step 1: Physicochemical Profiling invitro Step 2: In Vitro Mechanistic Assays phys->invitro Does it have the potential to reach the target? cell Step 3: Cellular Efficacy & Function invitro->cell Can it perform its core biochemical function? data Step 4: Data Synthesis & Interpretation cell->data Does it work in a biological system and cause an effect?

Figure 2: A logical workflow for evaluating PROTAC efficacy.

Experimental Methodologies & Protocols

Here we detail the key experiments for comparing PROTAC-A and PROTAC-B. Each protocol is designed to be self-validating by including appropriate controls.

Step 1: Physicochemical Profiling - The Permeability Question

Causality: Before any cell-based assay, we must understand if the PROTACs can physically cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion, the primary route for PROTAC entry.[12][13][14] A charged molecule will have a significantly lower passive diffusion rate.[9][15][16]

Experimental Protocol: PAMPA

  • Preparation: A 96-well microplate is used, with a donor plate at the bottom and an acceptor plate on top, separated by a filter coated with a lipid layer (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.[17]

  • Donor Solution: Prepare stock solutions of PROTAC-A, PROTAC-B, a high-permeability control (e.g., Propranolol), and a low-permeability control (e.g., Atenolol) in DMSO. Dilute to a final concentration (e.g., 10 µM) in a buffer solution at pH 7.4. Add these to the donor wells.

  • Acceptor Solution: Fill the acceptor wells with the same buffer, containing a small percentage of a solubility-enhancing agent if necessary.

  • Incubation: Carefully place the acceptor plate onto the donor plate to form the "sandwich." Incubate for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates. Measure the concentration of each compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like well surface area and incubation time.

Step 2: In Vitro Mechanistic Assays - The Core Function

Causality: The fundamental mechanism of a PROTAC is to form a stable ternary complex between the target protein and an E3 ligase.[18][19][20] This step is a prerequisite for ubiquitination and subsequent degradation. We must confirm that our linker modifications have not disrupted this essential interaction. Biophysical techniques like Surface Plasmon Resonance (SPR) can precisely measure the kinetics and thermodynamics of this complex formation.[21]

Experimental Protocol: Ternary Complex Formation by SPR

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction (PROTAC -> E3): Flow a series of concentrations of PROTAC-A or PROTAC-B over the E3-coated surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein (e.g., BRD4) with a range of concentrations of PROTAC-A or PROTAC-B.

  • Kinetic Analysis: Flow these pre-incubated mixtures over the E3-coated surface. The binding response will now reflect the formation of the Target:PROTAC:E3 ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of ternary complex formation. A key value is cooperativity (alpha), which indicates whether the binding of the target protein is enhanced (alpha > 1) or hindered (alpha < 1) by the presence of the PROTAC already bound to the E3 ligase.

G POI Target Protein (e.g., BRD4) Ternary Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary POI_Ub Ubiquitinated Target Protein Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Figure 3: The PROTAC mechanism of action, culminating in degradation.
Step 3: Cellular Efficacy - The Final Readout

Causality: Successful ternary complex formation in a test tube is meaningless if it doesn't translate to protein degradation within a cell. Cellular permeability is the bridge between in vitro mechanics and in vivo efficacy. We will use a highly sensitive, quantitative method to measure target protein levels directly in live cells. The HiBiT Protein Tagging system is an ideal choice, offering a broad dynamic range for measuring endogenous protein levels without overexpression artifacts.[22][23][24][25]

Experimental Protocol: Target Degradation via HiBiT Assay

  • Cell Line Preparation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target gene (e.g., BRD4) in a relevant cell line (e.g., HeLa or a cancer cell line).

  • Cell Plating: Seed the HiBiT-tagged cells into 384-well plates at an appropriate density and allow them to adhere overnight.[26]

  • Compound Treatment: Prepare serial dilutions of PROTAC-A and PROTAC-B. Treat the cells and incubate for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein. The LgBiT protein complements the HiBiT tag on the target protein, forming an active luciferase enzyme.

  • Signal Quantification: Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization. Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the compound concentration to calculate key degradation parameters:

    • DC50: The concentration required to degrade 50% of the target protein.

    • Dmax: The maximum percentage of degradation achieved.

Data Presentation and Interpretation

The data from these experiments allow for a direct, objective comparison of PROTAC-A and PROTAC-B. Below are expected, hypothetical results that illustrate the trade-offs governed by the piperazine protonation state.

Table 1: Comparative Physicochemical and In Vitro Data

ParameterPROTAC-A (High Basicity)PROTAC-B (Low Basicity)Rationale for Expected Outcome
PAMPA (Pe, 10⁻⁶ cm/s) 0.1 1.5 PROTAC-B's higher neutral fraction allows for significantly better passive diffusion across the artificial membrane.[27]
Aqueous Solubility (µg/mL) >200 50 PROTAC-A's charged state improves its interaction with water, leading to higher solubility.[3]
SPR Ternary Affinity (KD, nM) 15 25 The specific conformation and improved solubility of PROTAC-A may lead to slightly more favorable ternary complex formation in a cell-free system.

Table 2: Comparative Cellular Degradation Data (24h Treatment)

ParameterPROTAC-A (High Basicity)PROTAC-B (Low Basicity)Rationale for Expected Outcome
Cellular DC50 (nM) 850 45 Despite slightly weaker in vitro ternary affinity, PROTAC-B's superior cell permeability allows it to reach its intracellular target much more efficiently, resulting in a far more potent degradation effect.[28]
Dmax (%) 65% >95% The poor permeability of PROTAC-A limits the intracellular concentration that can be achieved, preventing it from degrading the majority of the target protein pool.

Interpretation of Results:

The synthesized data tells a clear story. PROTAC-A, with its highly basic piperazine, is very soluble and forms a potent ternary complex in a clean biophysical assay. However, its charged nature at physiological pH severely cripples its ability to cross the cell membrane. Consequently, it shows poor cellular activity (high DC50, low Dmax).

Conversely, PROTAC-B, whose linker chemistry lowers the piperazine pKa, strikes a much better balance. While its solubility is lower and its in vitro ternary complex formation is marginally weaker, its significantly improved cell permeability allows it to engage the intracellular machinery effectively. This leads to potent, deep, and efficient degradation of the target protein in a cellular context.

Conclusion for the Drug Development Professional

The inclusion of a piperazine moiety in a PROTAC linker is not a simple choice; it is a strategic decision that requires a deep understanding of the trade-off between solubility and permeability. As this guide demonstrates, optimizing for one property at the absolute expense of the other can lead to failure. A PROTAC with outstanding in vitro potency is of no therapeutic value if it cannot reach its target inside the cell.

The key takeaway is that the protonation state of basic linkers like piperazine is a critical parameter that must be finely tuned and rigorously evaluated. A workflow that systematically assesses physicochemical properties before moving to complex cellular assays provides the clarity needed to make informed decisions. By understanding the causality—that protonation governs permeability, and permeability governs cellular efficacy—researchers can more rationally design the next generation of effective targeted protein degraders.

References

  • Ciulli, A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. Available at: [Link]

  • Aragen Bioscience. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen Tech Note. Available at: [Link]

  • Scapozza, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]

  • Scapozza, L., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • MDPI. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity. ResearchGate. Available at: [Link]

  • Scapozza, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. Available at: [Link]

  • Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ciulli, A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

  • Scapozza, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]

  • Gfeller, D., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed. Available at: [Link]

  • Tsonkov, T., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • National Center for Biotechnology Information. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

  • Riching, M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Available at: [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. Available at: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Drug–Membrane Permeability across Chemical Space. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • bioRxiv. (2024). Efficient Sampling of PROTAC-Induced Ternary Complexes. bioRxiv. Available at: [Link]

  • MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. MarinBio. Available at: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]

  • ResearchGate. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. Available at: [Link]

  • bioRxiv. (2020). To close or to collapse: the role of charges on membrane stability upon pore formation. bioRxiv. Available at: [Link]

  • Promega Corporation. (n.d.). HiBiT Protein Tagging System. Promega. Available at: [Link]

  • Profacgen. (n.d.). Ternary complex formation. Profacgen. Available at: [Link]

  • ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. Available at: [Link]

  • Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available at: [Link]

  • ResearchGate. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of different piperazine-based linkers in drug design

[1]

Executive Summary: The "Passive Spacer" Fallacy

In the early era of bifunctional drug design (PROTACs, bispecifics), linkers were often viewed as passive connectors—simple alkyl or PEG chains designed solely to bridge distances.[] This view is obsolete. The linker is a critical determinant of physicochemical properties, metabolic stability, and the thermodynamic efficiency of ternary complex formation.

This guide provides a head-to-head analysis of Piperazine-based linkers against the industry standards (PEG and Alkyl chains). We analyze why piperazine has emerged as a "privileged scaffold" for rigidifying linkers, modulating solubility via tunable basicity, and reducing the "entropic tax" of protein-protein interactions.[]

The Contenders: Physicochemical Profile

The choice of linker dictates the molecule's survival in the biological matrix. Below is an objective comparison of piperazine against flexible alternatives.

Table 1: Head-to-Head Physicochemical Comparison
FeaturePiperazine Linker PEG Linker (Polyethylene Glycol) Alkyl Chain
Conformational Entropy Low (Rigid). Locks exit vectors; reduces entropic penalty upon binding.[]High (Flexible). High entropic penalty ("floppy"); requires more energy to freeze into a bioactive conformation.High (Flexible). Rotatable bonds increase entropic cost.
Solubility Mechanism pH-Dependent. Basic nitrogen (

4.5–8.[2]0) protonates in acidic media (lysosome/endosome), aiding solubility.
Hydrophilicity. Relies on H-bond acceptors (ether oxygens); highly soluble but non-ionizable.Poor. Lipophilic; often requires formulation aids.
Metabolic Stability High. Resistant to oxidative cleavage; N-substitution prevents rapid metabolism.Moderate/Low. Susceptible to oxidative degradation (CYP-mediated chain shortening).Low. Prone to rapid oxidation.
Permeability (LogD) Tunable. Can be masked (as amide) or left basic to balance permeability/solubility.Low. High TPSA often limits passive membrane permeability.High. Good permeability but poor solubility limits free fraction.
Synthetic Utility High. Orthogonal protection (Boc/Fmoc) allows sequential functionalization.Moderate. Purity issues with polydispersity; strictly linear.High. Simple coupling chemistry.

Deep Dive: The Scientific Case for Piperazine[1]

The Entropic Advantage (Rigidity)

Hypothesis: Flexible linkers (PEG) act as an "entropic spring" that resists ternary complex formation. Rigid linkers (Piperazine) pre-organize the molecule, reducing the energy cost of binding (

  • Case Study (Androgen Receptor Degraders):

    • Compound: ARD-266 (VHL-based AR degrader).[3]

    • Design: Researchers replaced a flexible alkyl chain with a rigid piperidine/piperazine motif.[2][4]

    • Outcome: The rigid linker achieved a

      
       nM.[3] The conformational restriction forced the E3 ligase and Target Protein into a productive "sandwich," whereas flexible analogs allowed non-productive collisions.
      
    • Takeaway: Piperazine acts as a "conformational lock," reducing the degrees of freedom the system must lose to form a complex.[]

The Solubility/Metabolism Trade-off

Hypothesis: PEG improves solubility but increases clearance. Piperazine improves metabolic stability while maintaining solubility through ionization.[]

  • Case Study (RIPK2 PROTACs):

    • Baseline (PEG): A PEG-linked PROTAC showed high potency (

      
      ) but rapid clearance in human hepatocytes (29 mL/min/g).[3]
      
    • Optimization (Piperazine): Replacing PEG with a piperazine-pyrimidine linker maintained potency (

      
      ) but drastically reduced clearance to < 0.45 mL/min/g .[3]
      
    • Mechanism: The piperazine ring eliminated the oxidative liability of the ether chain while the basic nitrogen maintained aqueous solubility (

      
      ).
      

Visualization: Mechanism of Action[2]

The following diagram illustrates the "Entropic Tax" concept, comparing how flexible vs. rigid linkers affect Ternary Complex formation.

TernaryComplexcluster_0Scenario A: Flexible Linker (PEG)cluster_1Scenario B: Rigid Linker (Piperazine)POI_ATarget ProteinLinker_AFlexible PEG(High Entropy)POI_A->Linker_AE3_AE3 LigaseResult_AHigh Entropic Penalty(Unstable Complex)E3_A->Result_ALinker_A->E3_APOI_BTarget ProteinLinker_BRigid Piperazine(Pre-organized)POI_B->Linker_BE3_BE3 LigaseResult_BLow Entropic Penalty(Stable Complex)E3_B->Result_BLinker_B->E3_B

Caption: Figure 1. Thermodynamic impact of linker rigidity. Scenario B (Piperazine) reduces the entropic cost of binding, stabilizing the ternary complex compared to the "floppy" Scenario A.

Experimental Protocols

As a scientist, you require reproducible methods. Below is a validated workflow for synthesizing and characterizing piperazine-linked degraders.

Synthesis: The "Sequential Installation" Protocol

Objective: To synthesize a non-symmetric piperazine linker connecting Ligand A (Warhead) and Ligand B (E3 Recruiter).

Step 1: Mono-Boc Protection

  • Dissolve piperazine (10 equiv.) in DCM at 0°C.

  • Add

    
     (1 equiv.) dropwise over 1 hour to favor mono-protection.
    
  • Wash with water to remove excess diamine. Yields N-Boc-piperazine.

Step 2: Reductive Amination (Ligand A Attachment)

  • Combine N-Boc-piperazine (1 equiv.) with Ligand A-Aldehyde (1.1 equiv.) in DCE.

  • Add

    
     (1.5 equiv.) and catalytic acetic acid. Stir at RT for 4-12h.
    
  • Isolate Ligand A-Piperazine-Boc.

Step 3: Deprotection & Coupling (Ligand B Attachment)

  • Deprotection: Treat with TFA/DCM (1:1) for 30 min. Concentrate in vacuo.

  • Coupling:

    • If Ligand B is an Acid: Use HATU/DIPEA in DMF to form an Amide bond (Reduces basicity, lowers pKa).

    • If Ligand B is a Halide: Use Buchwald-Hartwig (

      
      , BINAP, 
      
      
      ) to form an Aryl-Amine bond (Retains basicity).
Physicochemical Validation

Do not rely on calculated values alone.

  • ChromLogD Assay:

    • Use immobilized artificial membrane (IAM) chromatography.

    • Correlate retention time to LogD at pH 7.4.

    • Target: Piperazine linkers typically shift LogD by -0.5 to -1.0 compared to alkyl analogs.

  • Kinetic Solubility:

    • Dissolve compound in DMSO (10 mM).

    • Spike into PBS (pH 7.4). Measure UV absorbance after filtration.

    • Success Metric: >50

      
       indicates successful "solubility cloaking" by the piperazine nitrogen.
      

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: PiperazineStep1Step 1: Mono-Boc Protection(10 eq. Piperazine, 1 eq. Boc2O)Start->Step1Step2Step 2: Reductive Amination(Ligand A-CHO, NaBH(OAc)3)Step1->Step2Step3Step 3: TFA Deprotection(Removes Boc)Step2->Step3DecisionLigand B Connection Type?Step3->DecisionPathAAmide Coupling(HATU/DIPEA)Result: Lower pKa (Neutral)Decision->PathACarboxylic AcidPathBBuchwald-Hartwig(Pd-Catalysis)Result: High pKa (Basic)Decision->PathBAryl Halide

Caption: Figure 2. Decision tree for piperazine linker synthesis. The final coupling step determines the electronic character (basicity) of the distal nitrogen.

References

  • BenchChem. "Comparing the efficacy of different PROTAC linkers in targeted protein degradation." BenchChem Guide. Link

  • BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools." BOC Sciences Application Notes.

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy, 2020.[] Link

  • Ricci, A., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry, 2022. Link

  • Precise PEG. "Linkers in PROTACs - Flexible vs Rigid." Precise PEG Technical Guides. Link

Safety Operating Guide

Safe Handling and Disposal of 1-(3-Pyrrolidinopropyl)piperazine

[1]

Executive Summary: The "Zero-Incident" Protocol

Disposing of 1-(3-Pyrrolidinopropyl)piperazine requires more than just tossing it into a waste bin.[1] As a polyamine derivative containing both piperazine and pyrrolidine rings, this compound acts as a strong organic base.[1] The primary risks during handling and disposal are severe eye damage (irreversible) and exothermic reactions if accidentally mixed with acidic waste streams.[1]

Immediate Action Required:

  • Stop: Do not dispose of this chemical down the drain.[1]

  • Segregate: Isolate from acids and oxidizers immediately.[1]

  • Label: Mark waste containers clearly as "Organic Base – Corrosive/Irritant."[1]

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the chemical's behavior.[1] This compound is a triamine (three nitrogen centers), making it significantly basic.[1]

PropertyDataOperational Implication
Chemical Name 1-(3-Pyrrolidinopropyl)piperazineVerify label against CAS on your specific vendor bottle (often custom synthesis).[1]
Formula C₁₁H₂₃N₃High nitrogen content; incineration requires scrubbers for NOx.[1]
Physical State Solid (Low melting point)May cake or liquefy in warm storage; handle as a solid for weighing but anticipate liquid behavior in waste.[1]
GHS Classification Eye Dam. 1 (H318) Skin Irrit. 2 (H315)STOT SE 3 (H335)Critical: The "Eye Damage 1" rating indicates it can cause blindness upon contact.[1] Standard safety glasses are insufficient; use chemical splash goggles.[1]
Reactivity Strong BaseExothermic Hazard: Reacts violently with acids and acid chlorides.[1]
The Mechanism of Hazard (Scientific Rationale)

Why is this chemical dangerous?

  • Alkaline Hydrolysis: The high pH generated by the three amine groups rapidly saponifies the fatty acids in cell membranes.[1] Unlike acid burns, which coagulate protein and form a barrier (eschar), alkaline burns penetrate deep into tissue, particularly the eye (cornea), causing liquefactive necrosis.[1]

  • Incompatible Phase Reactions: If this organic base is poured into a waste container holding acidic organic waste (e.g., acetic acid or TFA waste), the neutralization reaction will generate significant heat and pressure, potentially rupturing the container or causing a "geyser" effect.[1]

Pre-Disposal: Segregation & Preparation

Safety starts before the waste enters the container.[1] Adhere to this Self-Validating System :

Step 1: Waste Stream Identification
  • Do not use the "General Organic Waste" drum if that drum accepts acidic HPLC waste.[1]

  • Designate a specific stream for "Alkaline Organic Waste" (Stream C in many EHS protocols).[1]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but susceptible to breakage. Avoid metal containers (aluminum) which can corrode or react with strong amines.

  • Venting: Use a vented cap if the waste solution contains volatile solvents, but ensure the cap is chemically resistant.[1]

Disposal Workflow

This decision tree guides you through the physical state of your waste to the correct disposal path.[1]

DisposalWorkflowcluster_legendProtocol LogicStartWaste Generation:1-(3-Pyrrolidinopropyl)piperazineAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder/Crystals)Assess->SolidLiquidLiquid Waste(Dissolved in Solvent)Assess->LiquidBagDouble Bag inHeavy Duty Poly BagSolid->BagCheckSolventCheck Solvent Compatibility(No Halogens preferred)Liquid->CheckSolventSegregateCRITICAL STEP:Segregate from ACIDSBag->SegregateCheckSolvent->SegregateContainerPlace in HDPE Waste ContainerLabel: 'Organic Base - Corrosive'Segregate->ContainerPickupRequest EHS Pickup(Incineration)Container->PickupLegendBlue: Start | Red: Critical Safety Check | Green: Safe Storage

Figure 1: Decision logic for the safe disposal of 1-(3-Pyrrolidinopropyl)piperazine, emphasizing the critical segregation from acidic waste streams.

Detailed Procedures

Protocol A: Solid Waste Disposal
  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles .[1]

  • Containment: Transfer the solid waste into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.[1] List the full chemical name. Check "Toxic" and "Corrosive" (if applicable based on quantity/concentration).[1]

  • Secondary Containment: Place the bag into a larger solid waste drum designated for "Solid Organics."

Protocol B: Liquid Waste Disposal (Solutions)
  • Solvent Check: Ensure the solvent carrying the amine is compatible with the waste drum.[1]

    • Preferred: Ethanol, Methanol, DMSO.[1]

    • Avoid: Chlorinated solvents (unless your facility has a specific Halogenated Waste stream).[1]

  • The pH Check: If you have quenched a reaction, ensure the mixture is not violently reactive.

  • Transfer: Pour slowly into the "Organic Base" waste container.

  • Log It: Record the volume and concentration on the waste log sheet.

Protocol C: Spill Cleanup (Emergency)

If the solid or liquid is spilled:

  • Evacuate the immediate area if dust is generated (inhalation hazard H335).[1]

  • PPE Up: Use a full-face respirator if powder is airborne.[1]

  • Absorb: Do not use paper towels initially (combustible).[1] Use an inert absorbent like vermiculite or dry sand.[1]

  • Neutralization (Optional but Risky): EHS professionals may treat the spill with a dilute weak acid (like citric acid) to neutralize, but this generates heat.[1] For researchers: Absorb first, then dispose.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(3-Pyrrolidinopropyl)piperazine. Retrieved from .[1] (Verify specific catalog number for exact SDS).

  • National Institutes of Health (NIH) - PubChem. Piperazine Compound Summary. Retrieved from .[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from .[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from .[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinopropyl)Piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Pyrrolidinopropyl)Piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.